Product packaging for 3,5-Octadiyne-2,7-diol(Cat. No.:CAS No. 14400-73-8)

3,5-Octadiyne-2,7-diol

Cat. No.: B15081623
CAS No.: 14400-73-8
M. Wt: 138.16 g/mol
InChI Key: SGGKZYNWSYKYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Octadiyne-2,7-diol is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B15081623 3,5-Octadiyne-2,7-diol CAS No. 14400-73-8

Properties

CAS No.

14400-73-8

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

octa-3,5-diyne-2,7-diol

InChI

InChI=1S/C8H10O2/c1-7(9)5-3-4-6-8(2)10/h7-10H,1-2H3

InChI Key

SGGKZYNWSYKYTM-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC#CC(C)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Octadiyne-2,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-octadiyne-2,7-diol, a valuable building block in organic synthesis. The primary synthetic route involves the oxidative homocoupling of 1-butyn-3-ol, a reaction commonly achieved through Glaser or Eglinton coupling conditions. This document details the underlying reaction mechanisms, provides specific experimental protocols, and presents relevant quantitative data. Furthermore, visual diagrams of the reaction pathway and experimental workflow are included to facilitate a deeper understanding of the synthesis process.

Introduction

This compound is a symmetrical diol containing a conjugated diyne functionality. This structural motif is of significant interest in medicinal chemistry and materials science due to its rigid, linear geometry and potential for further functionalization. The synthesis of this compound typically relies on the formation of a carbon-carbon bond between two terminal alkyne precursors, a process efficiently catalyzed by copper salts. This guide will focus on the practical aspects of synthesizing this compound via the oxidative coupling of 1-butyn-3-ol.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from 1-butyn-3-ol is an example of an oxidative homocoupling reaction. The most common methods for this transformation are the Glaser coupling and the Eglinton coupling. Both reactions involve the use of a copper catalyst to facilitate the formation of the diyne bond.

Glaser Coupling: This reaction typically employs a copper(I) salt (e.g., CuCl) as the catalyst in the presence of a base (such as an amine) and an oxidant (typically oxygen from the air). The proposed mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to a copper(II) species. Dimerization of the acetylide ligands on the copper center, followed by reductive elimination, yields the 1,3-diyne product and regenerates the copper(I) catalyst.

Eglinton Coupling: A modification of the Glaser coupling, the Eglinton reaction uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a coordinating solvent like pyridine.[1] The copper(II) salt acts as both the catalyst and the oxidant. The reaction is thought to proceed through the formation of a copper(II) acetylide complex. Two of these complexes can then dimerize, and subsequent reductive elimination of the copper centers affords the desired 1,3-diyne.[2]

The general signaling pathway for the copper-catalyzed oxidative homocoupling of a terminal alkyne is depicted below:

G Reactant 2 R-C≡C-H (1-Butyn-3-ol) Intermediate Copper Acetylide Intermediate Reactant->Intermediate Coordination & Deprotonation Cu_catalyst Cu(I) or Cu(II) Catalyst Cu_catalyst->Intermediate Base Base (e.g., Pyridine) Base->Intermediate Dimerization Dimerization & Reductive Elimination Intermediate->Dimerization Oxidation Oxidant Oxidant (O₂ or Cu(II)) Oxidant->Dimerization Product R-C≡C-C≡C-R (this compound) Dimerization->Product Byproducts Byproducts (e.g., H₂O, Cu(0)) Dimerization->Byproducts

Figure 1: Generalized signaling pathway for the copper-catalyzed oxidative homocoupling of terminal alkynes.

Experimental Protocols

Eglinton Coupling of 1-Butyn-3-ol:

Materials:

  • 1-Butyn-3-ol

  • Copper(II) acetate

  • Pyridine

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 1-butyn-3-ol in a mixture of pyridine and methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Copper(II) acetate is added to the solution. The reaction mixture is typically green or blue.

  • The mixture is stirred vigorously and heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed with a saturated aqueous solution of ammonium chloride to remove the copper salts.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

The logical workflow for this experimental procedure is outlined in the following diagram:

G Start Start Preparation Prepare solution of 1-butyn-3-ol in Pyridine/Methanol Start->Preparation Addition Add Copper(II) Acetate Preparation->Addition Reaction Heat to reflux and monitor by TLC Addition->Reaction Workup1 Cool and remove solvent Reaction->Workup1 Workup2 Dissolve in ether and wash with aq. NH₄Cl Workup1->Workup2 Workup3 Separate, wash with brine, and dry Workup2->Workup3 Isolation Evaporate solvent to obtain crude product Workup3->Isolation Purification Purify by recrystallization or chromatography Isolation->Purification End End Purification->End

Figure 2: Experimental workflow for the synthesis of this compound via Eglinton coupling.

Data Presentation

Quantitative data for the synthesis of this compound is not explicitly detailed in the provided search results. However, for the closely related compound, 2,7-dimethyl-3,5-octadiyne-2,7-diol, some physical properties are available. This data can serve as a useful reference for the characterization of the target molecule.

Table 1: Physical and Chemical Properties of 2,7-Dimethyl-3,5-octadiyne-2,7-diol

PropertyValueReference
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [1]
CAS Number 5929-72-6[1]
Melting Point 132-134 °C[3]
Appearance Solid
Solubility Soluble in common organic solvents

Table 2: Spectroscopic Data for 2,7-Dimethyl-3,5-octadiyne-2,7-diol

Spectroscopic TechniqueKey Data PointsReference
Infrared (IR) Spectroscopy Characteristic O-H and C≡C stretching bands.[3]
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight.[3]

It is anticipated that the spectroscopic data for this compound would show similar characteristic peaks, with adjustments for the absence of the methyl groups. Specifically, the IR spectrum would exhibit a strong, broad absorption for the hydroxyl groups and a weak absorption for the internal alkyne C≡C bonds. The ¹H and ¹³C NMR spectra would be relatively simple due to the symmetry of the molecule.

Conclusion

The synthesis of this compound is readily achievable through the oxidative homocoupling of 1-butyn-3-ol using well-established methods such as the Glaser or Eglinton coupling. These copper-catalyzed reactions provide an efficient route to this valuable symmetrical diyne diol. This guide has provided a foundational understanding of the synthesis, including the reaction mechanism, a general experimental protocol, and expected analytical data. Researchers and scientists can utilize this information as a starting point for the development and optimization of the synthesis of this compound for applications in drug discovery and materials science. Further experimental work is recommended to establish a detailed and optimized protocol with precise quantitative data for this specific transformation.

References

3,5-Octadiyne-2,7-diol chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of 2,7-Dimethyl-3,5-octadiyne-2,7-diol

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,7-Dimethyl-3,5-octadiyne-2,7-diol, a symmetrical diol characterized by a conjugated diyne system. This document is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this compound. The information is presented with a focus on quantitative data, experimental context, and clear visual representations of chemical workflows.

Compound Identification

Systematic Name: 2,7-Dimethylocta-3,5-diyne-2,7-diol[1][2] Common Synonyms: 3,5-Octadiyne-2,7-diol, 2,7-dimethyl-; 1,1,6,6-Tetramethyl-2,4-hexadiyne-1,6-diol[3][4] CAS Number: 5929-72-6[2][3][4][5] Molecular Formula: C₁₀H₁₄O₂[1][3][4] Molecular Weight: 166.22 g/mol [2][3][4]

Physicochemical Properties

The physical and chemical properties of 2,7-Dimethyl-3,5-octadiyne-2,7-diol are summarized in the table below, providing a quantitative basis for its handling and application in experimental settings.

PropertyValueUnitSource
Melting Point132-134°C[1][3][6]
Boiling Point286.4°C[1][3]
Density1.07g/cm³[1][3]
Flash Point134°C[1][3]
Refractive Index1.522[3]
LogP0.535[3][7]
Topological Polar Surface Area40.5Ų[2][8]
Exact Mass166.099Da[1][5]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2,7-Dimethyl-3,5-octadiyne-2,7-diol. The following table summarizes key spectral information available for this compound.

Spectroscopy TypeDataSource
¹H NMR 400 MHz in DMSO-d6[3][8]
¹³C NMR Data available[2][5]
IR KBr disc, nujol mull[3][8]
Mass Spectrometry Electron Ionization data available[9]
Raman 4880 A, 200 M, powder[3][8]

Reactivity and Stability

Information regarding the specific reactivity and stability of 2,7-Dimethyl-3,5-octadiyne-2,7-diol is limited in the provided search results. However, some general characteristics can be inferred from its structure. The presence of hydroxyl groups suggests that it can undergo typical alcohol reactions, such as esterification and oxidation. The conjugated diyne system is a site of potential reactivity, susceptible to addition reactions and playing a role in the molecule's electronic properties. One noted application is its use in the preparation of diacetylenic derived compounds related to the natural product falcarindiol[6]. The material is generally supplied for research and development purposes[10].

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis and manipulation of 2,7-Dimethyl-3,5-octadiyne-2,7-diol are not extensively documented in the search results, its application as a precursor is highlighted.

Use in Synthesis: 2,7-Dimethyl-3,5-octadiyne-2,7-diol serves as a starting material for the synthesis of more complex molecules. For instance, it is utilized in the preparation of diacetylenic compounds that are structurally related to falcarindiol, a natural polyacetylene with noteworthy biological activities[6]. This suggests its role in synthetic pathways that aim to generate molecules with specific stereochemistry and functional groups.

The following diagram illustrates a generalized workflow for the characterization of 2,7-Dimethyl-3,5-octadiyne-2,7-diol.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physical Physical Property Measurement synthesis Synthesis of 2,7-Dimethyl-3,5-octadiyne-2,7-diol purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Verify Structure ir IR Spectroscopy purification->ir Identify Functional Groups ms Mass Spectrometry purification->ms Confirm Molecular Weight mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp

Caption: Workflow for the synthesis and characterization of 2,7-Dimethyl-3,5-octadiyne-2,7-diol.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,7-Dimethyl-3,5-octadiyne-2,7-diol is associated with the following hazards:

  • H315: Causes skin irritation[2].

  • H319: Causes serious eye irritation[2].

  • H335: May cause respiratory irritation[2].

Standard precautionary statements for handling this chemical include wearing protective gloves, eye protection, and ensuring adequate ventilation[8][10]. In case of contact with skin or eyes, rinsing with plenty of water is advised[8][10]. If inhaled, the person should be moved to fresh air[8][10].

The following diagram outlines the logical relationship between the hazards and the recommended personal protective equipment (PPE).

G cluster_hazards Identified Hazards cluster_ppe Recommended Personal Protective Equipment skin_irritation Skin Irritation (H315) gloves Protective Gloves skin_irritation->gloves Mitigates eye_irritation Eye Irritation (H319) goggles Safety Goggles eye_irritation->goggles Mitigates respiratory_irritation Respiratory Irritation (H335) ventilation Adequate Ventilation / Respirator respiratory_irritation->ventilation Mitigates

Caption: Relationship between chemical hazards and recommended personal protective equipment.

References

An In-depth Technical Guide to 2,7-Dimethyl-3,5-octadiyn-2,7-diol (CAS 5929-72-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,7-Dimethyl-3,5-octadiyn-2,7-diol (CAS Number: 5929-72-6). It includes key data, a detailed synthesis protocol, and known reactivity, presented in a format tailored for scientific and research applications.

Core Properties

2,7-Dimethyl-3,5-octadiyn-2,7-diol is a symmetrical diol characterized by a conjugated diyne backbone flanked by two tertiary alcohol groups. This structure imparts rigidity and specific reactivity to the molecule, making it a valuable building block in organic synthesis.

Physicochemical Data

The following tables summarize the key physical and chemical properties of 2,7-Dimethyl-3,5-octadiyn-2,7-diol.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂[NIST: 9], [ChemicalBook: 11]
Molecular Weight 166.22 g/mol [NIST: 9], [ChemicalBook: 11]
Appearance White to off-white solidGFS Chemicals
Melting Point 132-134 °C[ChemicalBook: 11]
Boiling Point 286.4 °C (predicted)
Density 1.07 g/cm³ (predicted)
LogP 0.535 (predicted)
Topological Polar Surface Area 40.5 Ų[PubChem: 25]
Spectral Data
TechniqueDataSource
Mass Spectrum (EI) Available[NIST: 9]
IR Spectrum Available[NIST: 9]
¹H NMR Available
¹³C NMR Predicted

Synthesis

The primary synthetic route to 2,7-Dimethyl-3,5-octadiyn-2,7-diol is the oxidative homocoupling of a terminal alkyne, 2-methyl-3-butyn-2-ol. This reaction is a classic example of the Glaser or Hay coupling.

Experimental Protocol: Synthesis via Glaser-Hay Coupling

This protocol describes a general procedure for the copper-catalyzed oxidative coupling of 2-methyl-3-butyn-2-ol.

Materials:

  • 2-methyl-3-butyn-2-ol

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone or other suitable solvent

  • Oxygen or air supply

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 2-methyl-3-butyn-2-ol in a suitable solvent such as acetone.

  • Add a catalytic amount of copper(I) chloride and N,N,N',N'-tetramethylethylenediamine (TMEDA). The TMEDA acts as a ligand to solubilize the copper salt and promote the reaction.[1][2]

  • Bubble oxygen or air through the reaction mixture with vigorous stirring. The reaction is typically carried out at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is typically worked up by quenching with a dilute acid solution to remove the copper catalyst.

  • The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield pure 2,7-Dimethyl-3,5-octadiyn-2,7-diol.

Diagram of Synthetic Pathway:

Synthesis Synthesis of 2,7-Dimethyl-3,5-octadiyn-2,7-diol cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_methyl_3_butyn_2_ol 2-Methyl-3-butyn-2-ol product 2,7-Dimethyl-3,5-octadiyn-2,7-diol 2_methyl_3_butyn_2_ol->product Glaser-Hay Coupling catalyst CuCl / TMEDA catalyst->product oxidant O2 (Air) oxidant->product

Caption: Synthesis of 2,7-Dimethyl-3,5-octadiyn-2,7-diol via Glaser-Hay coupling.

Reactivity and Applications

2,7-Dimethyl-3,5-octadiyn-2,7-diol serves as a versatile precursor in organic synthesis. Its primary applications stem from the reactivity of its diacetylene core and the two hydroxyl groups.

Key Reactions
  • Preparation of Diacetylenic Derivatives: The core structure is utilized in the synthesis of more complex diacetylene-containing molecules.[3]

  • Polymer Synthesis: The diol functionality allows for its incorporation into polymers, such as polyesters and polyurethanes, through condensation polymerization. The rigid diacetylene unit can impart unique thermal and mechanical properties to the resulting polymers.

Diagram of General Reactivity:

Reactivity Reactivity of 2,7-Dimethyl-3,5-octadiyn-2,7-diol cluster_products Potential Products start 2,7-Dimethyl-3,5-octadiyn-2,7-diol derivatives Diacetylenic Derivatives start->derivatives Further Functionalization polymers Polymers (e.g., Polyesters) start->polymers Polycondensation

References

An In-depth Technical Guide to 2,7-Dimethyl-3,5-octadiyne-2,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2,7-dimethyl-3,5-octadiyne-2,7-diol, geared towards researchers, scientists, and professionals in drug development.

Core Compound Properties

2,7-Dimethyl-3,5-octadiyne-2,7-diol is a symmetrical diol characterized by a conjugated diyne backbone. Its structure features two tertiary alcohol groups, which influence its solubility and reactivity. The CAS number for this compound is 5929-72-6.[1][2] The physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol [1][2]
IUPAC Name 2,7-dimethylocta-3,5-diyne-2,7-diol[2]
Melting Point 132-134 °C[2]
Boiling Point 286.4 °C[2]
Density 1.07 g/cm³[2]
Appearance Colorless liquid or solid[3]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Topological Polar Surface Area 40.5 Ų[1]
LogP 0.535

Synthesis

Below is a proposed experimental protocol for this synthesis.

Materials:

  • 2-methyl-3-butyn-2-ol

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) or Pyridine

  • Acetone or Methanol (solvent)

  • Oxygen (O₂) or air (as the oxidant)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2-methyl-3-butyn-2-ol (1.0 eq) in acetone.

  • To this solution, add a catalytic amount of copper(I) chloride and N,N,N',N'-tetramethylethylenediamine.

  • Bubble oxygen or air through the stirred solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction mixture will typically turn green or blue.

  • After the starting material is consumed (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 2,7-dimethyl-3,5-octadiyne-2,7-diol.

A logical workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow Start Start: 2-methyl-3-butyn-2-ol Reaction Oxidative Coupling (Glaser Coupling) - CuCl, TMEDA - O2, Acetone Start->Reaction Quench Reaction Quench (aq. NH4Cl) Reaction->Quench Extraction Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extraction Drying Drying of Organic Phase (MgSO4) Extraction->Drying Purification Purification (Recrystallization or Column Chromatography) Drying->Purification Product Product: 2,7-dimethyl-3,5-octadiyne-2,7-diol Purification->Product

Proposed workflow for the synthesis of 2,7-dimethyl-3,5-octadiyne-2,7-diol.

Applications in Drug Development and Research

The primary documented application of 2,7-dimethyl-3,5-octadiyne-2,7-diol is as a precursor in the synthesis of more complex molecules. Notably, it is used in the preparation of diacetylenic compounds that are structurally related to the natural product falcarindiol.[1] Falcarindiol and its analogues are of interest in drug discovery due to their reported biological activities, including potential anticancer and anti-inflammatory properties. The rigid, linear scaffold of the diyne unit in 2,7-dimethyl-3,5-octadiyne-2,7-diol makes it a valuable building block in medicinal chemistry for the construction of novel therapeutic agents.

The logical relationship for its application as a synthetic intermediate is shown below:

Application_Logic Start 2,7-dimethyl-3,5-octadiyne-2,7-diol Intermediate Key Synthetic Intermediate Start->Intermediate Derivatives Diacetylenic Derivatives Intermediate->Derivatives Analogs Falcarindiol Analogues Derivatives->Analogs Research Drug Discovery Research (e.g., Anticancer, Anti-inflammatory) Analogs->Research

Application of the compound as a synthetic intermediate in drug discovery.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the direct biological activity and associated signaling pathways of 2,7-dimethyl-3,5-octadiyne-2,7-diol itself. Its utility is primarily recognized in the context of being a synthetic precursor to biologically active molecules. Further research is required to elucidate any intrinsic biological effects of this compound.

Safety and Handling

2,7-Dimethyl-3,5-octadiyne-2,7-diol is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2]

References

In-Depth Technical Guide on the Spectral Data of 2,7-Dimethyl-3,5-octadiyne-2,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 2,7-dimethyl-3,5-octadiyne-2,7-diol. Due to the limited availability of public domain spectral data for the parent compound, 3,5-octadiyne-2,7-diol, this document focuses on its well-characterized dimethyl derivative. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.48Singlet12H-CH₃
2.54Singlet2H-OH

Note: Data corresponds to a 400 MHz spectrum in DMSO-d6.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
31.3-C H₃
65.2C -OH
78.9-C ≡C-
81.5-C≡C -

Note: Solvent used was CDCl₃.[1]

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3350Strong, BroadO-H stretch (alcohol)
2980MediumC-H stretch (alkane)
2150WeakC≡C stretch (alkyne)
1370MediumC-H bend (methyl)
1160StrongC-O stretch (tertiary alcohol)

Note: Data obtained from a KBr disc.

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Proposed Fragment
1665[M]⁺ (Molecular Ion)
15135[M-CH₃]⁺
133100[M-CH₃-H₂O]⁺
10540[C₈H₉]⁺
9130[C₇H₇]⁺
4385[C₃H₇]⁺

Note: Data from Electron Ionization (EI) source.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker AM-300 or a Bruker HX-90 instrument. The samples were dissolved in the appropriate deuterated solvent (DMSO-d6 for ¹H NMR and CDCl₃ for ¹³C NMR). Tetramethylsilane (TMS) was used as the internal standard. For ¹H NMR, the spectrum was recorded at 400 MHz.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectra were obtained using the KBr pellet technique. A small amount of the solid sample was finely ground with spectroscopic grade potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet. The spectrum was recorded against a background of a pure KBr pellet. An alternative method mentioned in the literature is the use of a nujol mull.

Mass Spectrometry (MS)

The mass spectrum was obtained from the NIST Mass Spectrometry Data Center. The analysis was performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source. The compound was introduced into the mass spectrometer via the gas chromatograph, which separates it from any impurities. The molecules were then ionized by a 70 eV electron beam, and the resulting fragments were separated by their mass-to-charge ratio.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Receive Sample Purity Assess Purity (e.g., TLC, LC) Sample->Purity Prep_NMR Prepare NMR Sample (dissolve in deuterated solvent) Purity->Prep_NMR Prep_IR Prepare IR Sample (e.g., KBr pellet, thin film) Purity->Prep_IR Prep_MS Prepare MS Sample (e.g., dissolve for GC/LC injection) Purity->Prep_MS Acq_NMR Acquire NMR Spectra (¹H, ¹³C, etc.) Prep_NMR->Acq_NMR Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Acq_MS Acquire Mass Spectrum Prep_MS->Acq_MS Process_NMR Process NMR Data (FT, phasing, baseline correction) Acq_NMR->Process_NMR Process_IR Analyze IR Peaks (identify functional groups) Acq_IR->Process_IR Process_MS Analyze Mass Spectrum (molecular ion, fragmentation) Acq_MS->Process_MS Structure_Elucidation Structure Elucidation Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation Final_Report Final Report Structure_Elucidation->Final_Report

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Physical Properties of 2,7-Dimethyl-3,5-octadiyne-2,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethyl-3,5-octadiyne-2,7-diol, with the CAS number 5929-72-6, is a symmetrical di-tertiary acetylenic diol.[1][2][3] Its structure, characterized by a conjugated diyne system flanked by two hydroxyl-bearing dimethylated carbon atoms, imparts unique chemical reactivity and physical characteristics. This document provides a comprehensive overview of its known physical properties, outlines general experimental methodologies for their determination, and presents a logical workflow for the characterization of such compounds. This chemical is noted for its use in the preparation of diacetylenic derived compounds.[3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2,7-dimethyl-3,5-octadiyne-2,7-diol, compiled from various chemical data sources.

PropertyValueUnitSource(s)
Molecular Formula C₁₀H₁₄O₂[1][2][4][5]
Molecular Weight 166.22 g/mol [1][2][4][5]
Melting Point 132-134°C[1][2][3]
Boiling Point 286.4°C[1][2]
Density 1.07g/cm³[1][2]
Flash Point 134°C[1][2]
Refractive Index 1.522[2]
Exact Mass 166.099Da[1][4]
LogP (Octanol/Water Partition Coefficient) 0.535[2][6]
Topological Polar Surface Area 40.5Ų[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 3[4]

Experimental Protocols for Property Determination

While specific experimental protocols for 2,7-dimethyl-3,5-octadiyne-2,7-diol are not detailed in readily available literature, the following outlines standard methodologies used for determining the key physical properties of solid organic compounds.

1. Melting Point Determination:

  • Method: Capillary Melting Point Method (e.g., using a Mel-Temp apparatus or similar digital melting point apparatus).

  • Procedure: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. The tube is placed in the heating block of the apparatus alongside a calibrated thermometer or sensor. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. The reported range of 132-134°C suggests this method.[1][2][3]

2. Boiling Point Determination:

  • Method: Distillation or Ebulliometry at a specified pressure. Since the boiling point is high (286.4°C), vacuum distillation might be employed to prevent decomposition, with the boiling point at atmospheric pressure extrapolated using a nomograph.

  • Procedure: The compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid and vapor phases are in equilibrium, is recorded as the boiling point.

3. Density Measurement:

  • Method: Gas Pycnometry for solid samples.

  • Procedure: A pycnometer of a known volume is weighed empty, then weighed with the sample, and finally weighed with the sample and filled with a displacement fluid (or gas like helium) of known density in which the sample is insoluble. The volume of the sample is determined by the volume of the displaced fluid. The density is then calculated as the mass of the sample divided by its volume.

4. Solubility Determination:

  • Method: Shake-Flask Method (for determining octanol-water partition coefficient, LogP).

  • Procedure: A known amount of the compound is added to a flask containing a pre-saturated mixture of n-octanol and water. The flask is agitated (shaken) until equilibrium is reached. The octanol and water phases are then separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC). The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and LogP is its base-10 logarithm.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a novel or synthesized compound like 2,7-dimethyl-3,5-octadiyne-2,7-diol.

G cluster_0 Initial Analysis cluster_2 Further Characterization & Application A Compound Synthesis & Purification B Structural Elucidation (NMR, MS, IR) A->B C Melting Point B->C D Boiling Point B->D E Density B->E F Solubility (Aqueous & Organic) B->F G Partition Coefficient (LogP) B->G H Thermal Stability (TGA) C->H D->H E->H F->H J Toxicology & Bioactivity Screening G->J I Crystallography (X-ray) H->I I->J

References

Determining the Solubility of 3,5-Octadiyne-2,7-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Octadiyne-2,7-diol, also known as 2,7-Dimethyl-3,5-octadiyne-2,7-diol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine its solubility in common laboratory solvents. The guide includes key physicochemical properties, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding the compound's behavior in solution and for designing appropriate experimental conditions.

PropertyValueReference
Chemical Formula C₁₀H₁₄O₂[1][2]
Molecular Weight 166.22 g/mol [1][2]
CAS Number 5929-72-6[1][2]
Melting Point 132-134 °C[3]
Boiling Point 286.4 °C (estimated)[1]
Density 1.07 g/cm³ (estimated)[1]
Appearance Solid
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
LogP (Octanol-Water Partition Coefficient) 0.535 (calculated)[4]

Predicted Solubility Profile

Solvent ClassCommon ExamplesPredicted Solubility of this compoundRationale
Polar Protic Water, Ethanol, Methanol, IsopropanolLikely soluble to moderately solubleThe two hydroxyl groups can form hydrogen bonds with protic solvents.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), AcetonitrileLikely solubleThe molecule has polar character that can interact with the dipoles of aprotic solvents.
Nonpolar Hexane, Toluene, Diethyl EtherLikely slightly soluble to insolubleThe nonpolar hydrocarbon backbone may allow for some interaction, but the polar hydroxyl groups will limit solubility.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound.[5][6] This protocol outlines the steps to quantitatively measure the solubility of this compound.

Objective

To determine the equilibrium solubility of this compound in various common solvents at a controlled temperature.

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to reach equilibrium. At equilibrium, the solution is saturated with the solute. The concentration of the dissolved compound in the filtered supernatant is then determined analytically, which represents the thermodynamic solubility.[7]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, DMSO, hexane, toluene) of high purity

  • Analytical balance

  • Spatula

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or other compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5] The time required for equilibration may need to be determined empirically by taking measurements at different time points until the concentration plateaus.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Sample Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the dissolved compound.[8]

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

Calculations

The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of mg/mL or g/100 mL.

Solubility (mg/mL) = Concentration from analytical measurement (mg/mL)

Safety Precautions
  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all solvents in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess This compound B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C Shake-Flask D Allow solid to sediment C->D E Withdraw supernatant D->E F Filter supernatant (0.45 µm filter) E->F G Analyze concentration (e.g., HPLC, UV-Vis) F->G H Determine Solubility G->H

Caption: Workflow for determining the solubility of this compound.

References

The Pervasive Presence of Octadiyne Diol Derivatives in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Octadiyne diol derivatives represent a significant class of polyacetylenic compounds that are biosynthesized by a diverse array of terrestrial and marine organisms, including plants, fungi, and sponges. These naturally occurring molecules exhibit a remarkable range of biological activities, from potent anti-inflammatory and cytotoxic effects to antimicrobial and neuroprotective properties. This technical guide provides a comprehensive overview of the natural occurrence of octadiyne diol derivatives, detailing their sources, quantitative data, and the experimental protocols for their isolation and characterization. Furthermore, this document elucidates the known signaling pathways modulated by these bioactive compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

Polyacetylenes are a class of secondary metabolites characterized by the presence of two or more carbon-carbon triple bonds.[1][2] Among these, octadiyne diol derivatives have garnered considerable attention due to their unique structural features and significant biological activities.[3][4][5] These compounds are primarily biosynthesized from fatty acids through a series of desaturation and hydroxylation reactions.[6] Their natural distribution spans across various plant families, such as Apiaceae and Araliaceae, as well as in certain fungi and marine invertebrates.[1][2][7] The potent bioactivities of octadiyne diols make them promising candidates for the development of novel therapeutic agents. This guide aims to provide a detailed technical resource on the natural occurrence, isolation, and biological functions of these fascinating molecules.

Natural Occurrence and Quantitative Data

Octadiyne diol derivatives have been isolated from a variety of natural sources. The concentration and specific derivatives can vary significantly depending on the species, environmental conditions, and the part of the organism being analyzed.

Table 1: Naturally Occurring Octadiyne Diol and Related Polyacetylene Diol Derivatives
Compound NameChemical StructureNatural Source(s)Plant/Organism PartReported ConcentrationReference(s)
Falcarindiol ((9Z)-Heptadeca-1,9-diene-4,6-diyne-3,8-diol)C₁₇H₂₄O₂Daucus carota (Carrot), Aegopodium podagraria (Goutweed), Panax ginsengRoots, FlowersUp to 88 mg/g in A. podagraria flowers[8][9]
(8R)-deca-2-trans-2-ene-4,6-diyn-1,8-diolC₁₀H₁₂O₂Torricellia angulata var intermediaNot specifiedNot specified[10]
(8S)-deca-2-trans-2,9-diene-4,6-diyn-1,8-diolC₁₀H₁₀O₂Torricellia angulata var intermediaNot specifiedNot specified[10]
Isofalcarintriol ((3S,8R,9R,E)-heptadeca-10-en-4,6-diyne-3,8,9-triol)C₁₇H₂₄O₃Daucus carota (Carrot)RootNot specified[11]
Callyspongynic acid and related diols/triolsVariousCallyspongia sp. (Marine Sponge)Whole organismNot specified[4]

Experimental Protocols

The isolation and characterization of octadiyne diol derivatives from natural sources require a systematic approach involving extraction, fractionation, and spectroscopic analysis.

General Extraction and Isolation Protocol
  • Sample Preparation: Fresh or dried plant, fungal, or marine organism material is ground to a fine powder.

  • Extraction: The powdered material is subjected to solvent extraction, typically using a non-polar solvent like hexane or a moderately polar solvent such as ethyl acetate or methanol, to isolate the lipophilic polyacetylenes. Maceration, Soxhlet extraction, or accelerated solvent extraction (ASE) can be employed.

  • Fractionation: The crude extract is then fractionated using column chromatography over silica gel or other stationary phases. A gradient elution system with increasing solvent polarity (e.g., hexane-ethyl acetate) is commonly used to separate compounds based on their polarity.

  • Purification: Fractions containing the target octadiyne diols are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase such as methanol-water or acetonitrile-water.

  • Structure Elucidation: The purified compounds are identified and their structures elucidated using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for determining the carbon skeleton and the position of functional groups. 2D NMR techniques (COSY, HSQC, HMBC) are used to establish connectivity.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

    • Infrared (IR) Spectroscopy: Provides information about the presence of hydroxyl (-OH) and alkyne (C≡C) functional groups.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps to identify the conjugated diyne chromophore.

    • Chiral Analysis: The absolute configuration of chiral centers is often determined by Mosher's method or by comparison with synthetic standards.[10]

experimental_workflow cluster_extraction Extraction & Initial Processing cluster_purification Purification cluster_analysis Structural Analysis Sample Preparation Sample Preparation Solvent Extraction Solvent Extraction Sample Preparation->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography HPLC HPLC Column Chromatography->HPLC Pure Compound Pure Compound HPLC->Pure Compound NMR NMR Pure Compound->NMR Structure Elucidation Structure Elucidation NMR->Structure Elucidation MS MS MS->Structure Elucidation IR/UV-Vis IR/UV-Vis IR/UV-Vis->Structure Elucidation

Figure 1: Generalized workflow for the isolation and characterization of octadiyne diols.

Signaling Pathways and Biological Activities

Octadiyne diol derivatives and related polyacetylenes exert their biological effects by modulating various cellular signaling pathways. Their anti-inflammatory and anticancer properties are of particular interest to the scientific community.

Anti-inflammatory Activity

A key mechanism underlying the anti-inflammatory effects of polyacetylenes like falcarindiol is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[5][12]

  • Mechanism: In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2).

  • Action of Octadiyne Diols: Falcarindiol has been shown to inhibit the degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[12] This suppression of NF-κB activation leads to a downstream reduction in the production of inflammatory mediators.

nfkb_pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK Complex IKK Complex Inflammatory Stimuli (LPS)->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription Inflammation Inflammation Pro-inflammatory Genes (TNF-α, IL-6, COX-2)->Inflammation Octadiyne Diols Octadiyne Diols Octadiyne Diols->IκBα Inhibits Degradation

Figure 2: Inhibition of the NF-κB signaling pathway by octadiyne diols.
Anticancer Activity

The anticancer effects of polyacetylenes are multifaceted and involve the modulation of pathways related to cell cycle progression, apoptosis, and cellular stress responses.[3][5][12]

  • Cell Cycle Arrest: Some polyacetylenes can induce cell cycle arrest, preventing cancer cells from proliferating.

  • Induction of Apoptosis: They can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspase cascades.

  • Modulation of Growth Factor Signaling: Interference with growth factor signaling pathways, which are often dysregulated in cancer, is another proposed mechanism.

  • Antioxidant Response: Activation of antioxidant response elements can help protect normal cells from carcinogenic insults.

Other Biological Activities
  • Antimicrobial and Antifungal Activity: Many polyacetylenes exhibit potent activity against bacteria and fungi, suggesting a role in plant defense.[1]

  • Neuroprotective Effects: Certain polyacetylenes have demonstrated neuroprotective properties in preclinical studies.

Biosynthesis of Octadiyne Diols

The biosynthesis of C₁₇ polyacetylenes like falcarindiol originates from oleic acid. The pathway involves a series of desaturation and hydroxylation steps catalyzed by specific enzymes.

  • Initial Desaturation: Oleic acid (a C₁₈ fatty acid) is converted to linoleic acid by a Δ12 desaturase.

  • Acetylenase Activity: A specialized fatty acid desaturase 2 (FAD2)-type enzyme introduces a triple bond, forming crepenynic acid.[9]

  • Further Desaturation and Oxidation: Subsequent desaturation and ω-oxidation steps, likely mediated by cytochrome P450 enzymes, lead to the formation of the characteristic diyne structure and the introduction of hydroxyl groups.[4]

  • Chain Shortening: The C₁₈ precursor is then shortened to the C₁₇ backbone of falcarin-type polyacetylenes.

biosynthesis_pathway Oleic Acid (C18) Oleic Acid (C18) Linoleic Acid Linoleic Acid Oleic Acid (C18)->Linoleic Acid Δ12 Desaturase Crepenynic Acid Crepenynic Acid Linoleic Acid->Crepenynic Acid Acetylenase (FAD2-type) Intermediate Polyacetylenes Intermediate Polyacetylenes Crepenynic Acid->Intermediate Polyacetylenes Desaturation & Hydroxylation (CYP450s) Octadiyne Diol (e.g., Falcarindiol, C17) Octadiyne Diol (e.g., Falcarindiol, C17) Intermediate Polyacetylenes->Octadiyne Diol (e.g., Falcarindiol, C17) Chain Shortening

Figure 3: Simplified biosynthetic pathway of falcarin-type octadiyne diols.

Conclusion and Future Perspectives

Naturally occurring octadiyne diol derivatives are a structurally diverse and biologically significant class of compounds. Their potent anti-inflammatory and anticancer activities, primarily mediated through the modulation of key signaling pathways like NF-κB, underscore their potential as lead compounds for drug discovery. Further research is warranted to fully elucidate the structure-activity relationships, mechanisms of action, and biosynthetic pathways of the vast array of octadiyne diols found in nature. The development of sustainable methods for their synthesis or biotechnological production will be crucial for advancing their therapeutic applications. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Methodological & Application

Application Notes and Protocols for 3,5-Octadiyne-2,7-diol and its Derivatives in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The query specified 3,5-Octadiyne-2,7-diol. However, the majority of available scientific literature pertains to its methylated derivative, 2,7-Dimethyl-3,5-octadiyne-2,7-diol . This document will primarily focus on the applications and protocols related to this more extensively studied compound, as it represents the most accessible information for researchers. The principles and reactions described are generally applicable to diacetylene diols.

Introduction

2,7-Dimethyl-3,5-octadiyne-2,7-diol is a bifunctional monomer containing a reactive diacetylene core and two terminal hydroxyl groups. This unique structure allows for its application in various polymerization strategies, leading to the formation of advanced polymeric materials. The diacetylene unit provides a pathway to create highly conjugated polymer backbones, known as polydiacetylenes (PDAs), which exhibit interesting chromic properties. The hydroxyl groups offer reaction sites for traditional step-growth polymerizations, such as the synthesis of polyesters and polyurethanes.

Application Notes

The primary applications of 2,7-Dimethyl-3,5-octadiyne-2,7-diol in polymer chemistry stem from its diacetylene and diol functionalities.

  • Topochemical Polymerization to Form Polydiacetylenes (PDAs): The most prominent application of diacetylene-containing monomers is their ability to undergo solid-state topochemical polymerization.[1] This process involves the 1,4-addition polymerization of the diacetylene units, which are pre-organized in a crystalline lattice. The polymerization can be initiated by thermal annealing or by exposure to UV or gamma radiation.[1] The resulting polydiacetylenes possess a fully conjugated backbone of alternating double and triple bonds, which gives rise to their characteristic intense color and interesting optical and electronic properties.

    These PDA materials are known for their chromic transitions, where their color changes in response to external stimuli such as temperature (thermochromism), mechanical stress (mechanochromism), and changes in the chemical environment. This makes them suitable for applications in sensors, indicators, and smart materials.

  • Monomer for Polyesters and Polyurethanes: The two hydroxyl groups in 2,7-Dimethyl-3,5-octadiyne-2,7-diol allow it to be used as a diol monomer in condensation polymerization reactions. It can be reacted with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The incorporation of the diacetylene unit into the polymer backbone provides a latent functionality. The resulting polyesters and polyurethanes can be subsequently crosslinked by inducing the polymerization of the diacetylene units, leading to the formation of robust polymer networks with enhanced thermal and mechanical stability.

  • Crosslinking Agent: Due to its bifunctional nature, 2,7-Dimethyl-3,5-octadiyne-2,7-diol can be used as a crosslinking agent for various polymer systems. The hydroxyl groups can react with functional groups in a polymer backbone, and the diacetylene unit can then be polymerized to create crosslinks.

  • High-Dose Dosimetry: The color change associated with the polymerization of diacetylenes upon exposure to ionizing radiation makes them suitable for use in high-dose dosimetry. Films containing diacetylene monomers can be used to measure the absorbed dose of radiation based on the intensity of the color developed.

Data Presentation

Table 1: Physical Properties of 2,7-Dimethyl-3,5-octadiyne-2,7-diol

PropertyValueReference
CAS Number5929-72-6
Molecular FormulaC₁₀H₁₄O₂
Molecular Weight166.22 g/mol
Melting Point132-134 °C[2]
AppearanceWhite crystalline solid

Table 2: Representative Mechanical and Thermal Properties of Polydiacetylenes (PDAs) *

PropertyTypical Value RangeNotes
Mechanical Properties
Young's Modulus1 - 10 GPaHighly dependent on side groups and polymer morphology.
Tensile Strength50 - 200 MPaCan be significantly influenced by the degree of polymerization and crystal structure.
Thermal Properties (TGA)
Onset of Decomposition200 - 300 °CIn inert atmosphere. Varies with side chains and polymer architecture.
Char Yield at 600 °C30 - 60%
Thermal Properties (DSC)
Exothermic Polymerization150 - 250 °CFor thermal polymerization of the monomer.

Experimental Protocols

Protocol 1: Solid-State Topochemical Polymerization of 2,7-Dimethyl-3,5-octadiyne-2,7-diol

This protocol is a representative procedure for the solid-state polymerization of diacetylene diols and may require optimization.

1. Materials and Equipment:

  • 2,7-Dimethyl-3,5-octadiyne-2,7-diol

  • Suitable solvent for recrystallization (e.g., ethanol, acetone, or a mixture)

  • UV lamp (254 nm) or gamma radiation source

  • Oven for thermal annealing

  • Petri dishes or glass slides

  • Spectrophotometer (UV-Vis)

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

2. Procedure:

  • Step 1: Monomer Crystallization.

    • Dissolve 2,7-Dimethyl-3,5-octadiyne-2,7-diol in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Alternatively, cast a thin film of the monomer from a solution onto a glass slide or petri dish and allow the solvent to evaporate slowly.

    • The quality of the monomer crystals is crucial for successful topochemical polymerization.

  • Step 2: Polymerization Induction.

    • UV-Initiated Polymerization: Expose the monomer crystals or thin film to UV radiation (254 nm). The polymerization progress can be monitored by the appearance and intensification of a deep blue or red color. The irradiation time will depend on the lamp intensity and the desired degree of conversion.

    • Thermally-Initiated Polymerization: Place the monomer crystals in an oven at a temperature below the monomer's melting point (e.g., 100-120 °C). The polymerization will proceed over time, indicated by the color change.

  • Step 3: Characterization of the Polydiacetylene.

    • UV-Vis Spectroscopy: Monitor the polymerization by observing the appearance of a strong absorption band in the visible region (typically 600-650 nm for the blue phase and 500-550 nm for the red phase).

    • Thermal Analysis: Use DSC to observe the exothermic polymerization peak upon heating the monomer. Use TGA to assess the thermal stability of the resulting polymer.

Protocol 2: Synthesis of a Polyester Incorporating 2,7-Dimethyl-3,5-octadiyne-2,7-diol

This is a general procedure for polyester synthesis via melt polycondensation.

1. Materials and Equipment:

  • 2,7-Dimethyl-3,5-octadiyne-2,7-diol

  • A dicarboxylic acid (e.g., adipic acid, sebacic acid)

  • Catalyst (e.g., p-toluenesulfonic acid, antimony trioxide)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.

  • Heating mantle and temperature controller

  • Vacuum pump

2. Procedure:

  • Step 1: Charging the Reactor.

    • Charge the flask with equimolar amounts of 2,7-Dimethyl-3,5-octadiyne-2,7-diol and the chosen dicarboxylic acid.

    • Add a catalytic amount of the chosen catalyst (e.g., 0.1 mol%).

  • Step 2: Polymerization.

    • Heat the mixture under a slow stream of nitrogen with stirring.

    • Gradually increase the temperature to melt the reactants and initiate the esterification reaction (typically 150-180 °C). Water will be evolved and removed through the condenser.

    • After the initial evolution of water ceases, gradually apply a vacuum to remove the remaining water and drive the polymerization to completion.

    • Increase the temperature to 200-220 °C and continue the reaction under vacuum until the desired viscosity is reached.

  • Step 3: Polymer Isolation and Characterization.

    • Cool the reactor to room temperature and dissolve the polyester in a suitable solvent (e.g., chloroform, THF).

    • Precipitate the polymer in a non-solvent like methanol.

    • Filter and dry the polymer under vacuum.

    • Characterize the polymer using techniques such as GPC (for molecular weight), NMR (for structure), DSC (for thermal transitions), and TGA (for thermal stability).

Protocol 3: Synthesis of a Polyurethane Incorporating 2,7-Dimethyl-3,5-octadiyne-2,7-diol

This is a general procedure for polyurethane synthesis.

1. Materials and Equipment:

  • 2,7-Dimethyl-3,5-octadiyne-2,7-diol

  • A diisocyanate (e.g., MDI, HDI, IPDI)

  • Dry solvent (e.g., DMF, DMAc)

  • Catalyst (e.g., dibutyltin dilaurate - DBTDL)

  • Reaction flask with a mechanical stirrer and nitrogen inlet.

2. Procedure:

  • Step 1: Prepolymer Formation (optional).

    • This is a common two-step method. First, react the diisocyanate with a polyol (if used) to form a prepolymer.

  • Step 2: Chain Extension.

    • In a one-shot method, dissolve 2,7-Dimethyl-3,5-octadiyne-2,7-diol in a dry solvent in the reaction flask under a nitrogen atmosphere.

    • Add the diisocyanate to the solution with vigorous stirring. The molar ratio of NCO to OH groups is typically kept close to 1.

    • Add a catalytic amount of DBTDL to the reaction mixture.

    • The reaction is typically exothermic. Maintain the temperature at a desired level (e.g., 60-80 °C) for several hours until the reaction is complete (as monitored by the disappearance of the NCO peak in IR spectroscopy).

  • Step 3: Polymer Isolation and Characterization.

    • Pour the viscous polymer solution into a non-solvent (e.g., methanol or water) to precipitate the polyurethane.

    • Wash the polymer and dry it under vacuum.

    • Characterize the polyurethane using GPC, NMR, IR, DSC, and TGA.

Mandatory Visualization

Topochemical_Polymerization cluster_monomer Monomer Crystal Lattice cluster_polymer Polymer Chain Monomer Diacetylene Monomer (Crystalline State) UV_Heat UV Light or Thermal Energy Monomer->UV_Heat Polymer Polydiacetylene (Conjugated Polymer) UV_Heat->Polymer m1 m2 m3 m4 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4

Caption: Topochemical polymerization of diacetylene monomers.

Polyester_Synthesis Diol 2,7-Dimethyl-3,5-octadiyne-2,7-diol Polyester Polyester with Diacetylene Units Diol->Polyester Diacid Dicarboxylic Acid Diacid->Polyester Catalyst Catalyst Catalyst->Polyester Water Water (byproduct) Polyester->Water releases

Caption: Synthesis of a polyester with a diacetylene diol.

Polyurethane_Synthesis Diol 2,7-Dimethyl-3,5-octadiyne-2,7-diol Polyurethane Polyurethane with Diacetylene Units Diol->Polyurethane Diisocyanate Diisocyanate Diisocyanate->Polyurethane Catalyst Catalyst Catalyst->Polyurethane

Caption: Synthesis of a polyurethane with a diacetylene diol.

Experimental_Workflow start Start monomer_synthesis Monomer Synthesis/ Purification start->monomer_synthesis polymerization Polymerization (Topochemical, Condensation) monomer_synthesis->polymerization isolation Polymer Isolation and Purification polymerization->isolation characterization Characterization (Spectroscopy, Thermal Analysis) isolation->characterization end End characterization->end

Caption: General experimental workflow.

References

Application Notes and Protocols for the Polymerization of 3,5-Octadiyne-2,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the polymerization of 3,5-octadiyne-2,7-diol and its analogs, focusing on the synthesis of polydiacetylenes (PDAs), a class of polymers with significant potential in biosensing, drug delivery, and diagnostics. The unique chromogenic properties of PDAs, which undergo a distinct blue-to-red color transition in response to external stimuli, make them highly attractive for developing novel analytical and therapeutic platforms.

Introduction to Polydiacetylene (PDA) Chemistry

Polydiacetylenes are conjugated polymers synthesized from diacetylene monomers. The polymerization is typically achieved in the solid state through a topochemical reaction, initiated by UV irradiation or thermal annealing. This process results in a highly ordered polymer with a backbone of alternating double and triple bonds, which is responsible for its characteristic blue appearance. Perturbation of this conjugated backbone by external factors such as temperature, pH, or binding of a target molecule, leads to a conformational change and a shift in its absorption spectrum, resulting in a visible color change to red and the onset of fluorescence. This stimuli-responsive behavior is the foundation for the diverse applications of PDAs.

While this compound is a viable monomer, much of the foundational research has been conducted on the structurally similar and readily available monomer, 2,4-hexadiyne-1,6-diol. The protocols and applications described herein are based on established methods for short-chain diacetylene diols and are expected to be directly applicable or readily adaptable to this compound.

Applications in Research and Drug Development

The unique optical properties of polydiacetylenes have led to their exploration in a variety of biomedical applications:

  • Biosensors: PDA-based sensors can be functionalized with biological recognition elements such as antibodies, peptides, or nucleic acids.[1] The binding of a target analyte to these functionalized PDAs can induce the blue-to-red color transition, enabling visual or spectrophotometric detection of pathogens, biomarkers, or toxins.[2]

  • Drug Delivery: Diacetylene monomers can be incorporated into liposomes or vesicles.[3] After self-assembly, the diacetylene units can be polymerized to create more stable and robust drug delivery vehicles. The release of an encapsulated drug can be triggered by changes in the local environment (e.g., pH or temperature) that induce a change in the PDA vesicle structure.[3]

  • High-Throughput Screening: The colorimetric response of PDAs makes them suitable for the development of high-throughput screening assays for drug discovery. Changes in color can indicate interactions between potential drug candidates and their targets.

  • Cell Imaging: Fluorescent red-phase PDAs can be used as imaging agents to visualize cells and biological processes.

Experimental Protocols

Protocol 1: Solid-State Topochemical Polymerization of a Diacetylene Diol

This protocol describes the solid-state polymerization of a short-chain diacetylene diol, such as 2,4-hexadiyne-1,6-diol, which serves as a model for this compound. This method is suitable for producing crystalline polymer films or powders.

Materials:

  • 2,4-hexadiyne-1,6-diol (or this compound)

  • Solvent for recrystallization (e.g., ethanol, acetone)

  • UV lamp (254 nm) or oven for thermal annealing

  • Petri dish or other suitable crystallization vessel

Procedure:

  • Monomer Purification: Recrystallize the diacetylene diol from a suitable solvent to obtain high-purity single crystals. This is a critical step as the crystal packing quality dictates the success of topochemical polymerization.

  • Crystal Preparation: Carefully place the obtained crystals in a thin layer in a petri dish.

  • Polymerization:

    • UV-Initiated: Expose the crystals to UV radiation (254 nm) at room temperature. The polymerization progress can be monitored by the appearance of a blue color. The irradiation time will depend on the lamp intensity and the desired degree of polymerization.

    • Thermally-Initiated: Place the crystals in an oven at a temperature below the monomer's melting point (e.g., 50-80°C). The polymerization will proceed over several hours to days.

  • Characterization: The resulting blue polymer can be characterized by UV-Vis spectroscopy (absorption maxima around 620-650 nm), Raman spectroscopy, and X-ray diffraction.

Data Presentation:

ParameterValueReference
Monomer2,4-hexadiyne-1,6-diol bis-(p-toluene sulfonate)[4]
Polymerization MethodThermal Annealing[4]
Temperature30, 50, 80 °C[4]
Activation Energy22.2 ± 0.4 kcal/mole[4]
Polymer ColorDeep Blue[4]
Absorption Max (Blue Phase)~640 nm[5]
Absorption Max (Red Phase)~540 nm[5]
Protocol 2: Preparation and Polymerization of Diacetylene Vesicles

This protocol outlines the formation of vesicles incorporating a diacetylene diol and their subsequent polymerization. This method is ideal for creating stable nanostructures for biosensing and drug delivery applications.

Materials:

  • This compound (or other diacetylene amphiphile like PCDA)

  • Phospholipid (e.g., DMPC - 1,2-dimyristoyl-sn-glycero-3-phosphocholine) (optional, for mixed vesicles)

  • Chloroform or other suitable organic solvent

  • Deionized water or buffer solution

  • Probe sonicator or extruder

  • UV lamp (254 nm)

Procedure:

  • Lipid Film Hydration:

    • Dissolve the diacetylene monomer (and phospholipid, if used) in chloroform in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Vesicle Formation:

    • Hydrate the lipid film with deionized water or a buffer solution by vortexing. The solution will become milky, indicating the formation of multilamellar vesicles.

    • For unilamellar vesicles, sonicate the suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size.

  • Polymerization:

    • Cool the vesicle suspension to below the phase transition temperature of the lipid (e.g., 4°C).

    • Expose the suspension to 254 nm UV light for a defined period (e.g., 5-15 minutes).[3] The solution will turn a characteristic blue color.

  • Purification and Characterization:

    • The polymerized vesicles can be purified by size exclusion chromatography to remove unincorporated monomer.

    • Characterize the vesicles for size and morphology using dynamic light scattering (DLS) and transmission electron microscopy (TEM). The polymerization can be confirmed by a color change and UV-Vis spectroscopy.

Data Presentation:

ParameterValueReference
Monomer10,12-Pentacosadiynoic acid (PCDA)[3]
Vesicle PreparationSonication and Filtration[3]
PolymerizationUV irradiation (254 nm) for 15 min[3]
Hydrodynamic Diameter260 ± 20 nm[3]
Zeta Potential-3 to -25 mV (composition dependent)[3]

Visualizations

Polymerization_Workflow cluster_solid Solid-State Polymerization cluster_vesicle Vesicle Polymerization Monomer_c Diacetylene Diol Crystals UV_Heat UV Irradiation or Thermal Annealing Monomer_c->UV_Heat Polymer_s Polydiacetylene (Blue Phase) UV_Heat->Polymer_s Monomer_v Diacetylene Monomer in Organic Solvent Film Thin Lipid Film Monomer_v->Film Vesicles_u Unpolymerized Vesicles Film->Vesicles_u UV UV Irradiation (254 nm) Vesicles_u->UV Vesicles_p Polymerized Vesicles (Blue Phase) UV->Vesicles_p Biosensor_Mechanism cluster_sensor Polydiacetylene Biosensor cluster_output Signal Output PDA_Blue Blue Phase PDA (Functionalized) PDA_Red Red Phase PDA (Fluorescent) PDA_Blue->PDA_Red Binding Event Color_Change Color Change (Blue to Red) PDA_Red->Color_Change Fluorescence Fluorescence On PDA_Red->Fluorescence Analyte Target Analyte Analyte->PDA_Blue

References

Application Notes and Protocols: 3,5-Octadiyne-2,7-diol in Cross-Linking Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3,5-octadiyne-2,7-diol as a cross-linking agent in polymer chemistry. While direct experimental data for this specific compound is limited in publicly available literature, its structure, featuring both internal alkyne and hydroxyl functionalities, suggests its utility in various cross-linking strategies. This document outlines the fundamental principles, potential applications, and detailed protocols based on analogous chemical systems.

Introduction to this compound as a Cross-Linker

This compound is a bifunctional molecule containing two secondary alcohol groups and a conjugated internal diyne system. This unique structure allows it to participate in a variety of cross-linking reactions, making it a versatile building block for the synthesis of advanced polymer networks. The hydroxyl groups can undergo classic esterification or etherification reactions, while the alkyne groups are amenable to modern "click" chemistry reactions, such as thiol-yne and azide-alkyne cycloadditions. These reactions are known for their high efficiency, selectivity, and mild reaction conditions, which are highly desirable in the development of biomaterials and drug delivery systems.

The incorporation of this compound into a polymer backbone can introduce rigidity and thermal stability due to the linear nature of the diyne moiety. Subsequent cross-linking can lead to the formation of three-dimensional networks with tunable mechanical properties, degradation profiles, and chemical resistance.

Potential Cross-Linking Chemistries

The dual functionality of this compound allows for several cross-linking strategies:

  • Thiol-Yne Radical Addition: The internal alkynes can react with multifunctional thiols in the presence of a photoinitiator and UV light to form a thioether network. This reaction is rapid, proceeds under mild conditions, and is tolerant to many functional groups.

  • Azide-Alkyne Cycloaddition: While less reactive than terminal alkynes, internal alkynes can undergo cycloaddition reactions with azides, often catalyzed by metals like ruthenium, to form triazole linkages. This "click" reaction is highly specific and efficient.

  • Esterification/Transesterification: The diol functionalities can be used to cross-link polymers containing carboxylic acid or ester groups, typically at elevated temperatures. This method is common for creating polyester and polyimide networks.

Experimental Protocols

The following are detailed protocols for key experiments involving cross-linking reactions with molecules analogous to this compound. These can serve as a starting point for developing procedures with the target molecule.

Protocol 1: UV-Initiated Thiol-Yne Photo-Cross-Linking of an Alkyne-Functionalized Polymer

This protocol is adapted from the synthesis of alkyne-functionalized polyesters and their cross-linking via thiol-yne chemistry.[1][2][3]

Objective: To form a cross-linked polymer network from an alkyne-functionalized polymer and a dithiol cross-linker using UV irradiation.

Materials:

  • Alkyne-functionalized polymer (e.g., a polyester synthesized with an alkyne-containing diol)

  • Dithiol cross-linker (e.g., 2,2'-(ethylenedioxy)diethanethiol)

  • Photoinitiator (e.g., Irgacure 2959, LAP)

  • Solvent (e.g., dichloromethane, acetone)

  • Low-power UV lamp (e.g., 5 mW/cm²)

Procedure:

  • Preparation of the Polymer Resin:

    • Dissolve the alkyne-functionalized polymer in a suitable solvent to create a viscous solution.

    • Add the dithiol cross-linker to the polymer solution. The molar ratio of thiol groups to alkyne groups can be varied to control the cross-linking density.

    • Add the photoinitiator to the mixture at a concentration of, for example, 0.5% (w/w).

    • Ensure all components are thoroughly mixed to form a homogeneous resin.

  • Casting and Curing:

    • Cast the resin into a mold of the desired shape and thickness (e.g., between two glass plates with a spacer).

    • Expose the cast resin to UV light from a low-power UV lamp. The irradiation time will depend on the initiator concentration, light intensity, and sample thickness. Monitor the curing process until the material solidifies.

  • Post-Curing and Characterization:

    • After the initial curing, the cross-linked polymer can be removed from the mold.

    • A post-curing step, such as heating in an oven at a moderate temperature (e.g., 60 °C) for several hours, can be performed to ensure complete reaction.

    • Characterize the resulting elastomer for its mechanical properties (e.g., Young's modulus, tensile strength), swelling behavior, and thermal properties (e.g., glass transition temperature).

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Elastomer Cross-Linking

This protocol is based on the cross-linking of elastomers containing internal alkynes with a diazide cross-linker.[4]

Objective: To cross-link a polymer containing internal alkyne functionalities using a diazide cross-linker and a ruthenium catalyst.

Materials:

  • Internal alkyne-containing polymer

  • Diazide cross-linker (e.g., 1,6-diazidohexane)

  • Ruthenium catalyst (e.g., Cp*RuCl(COD))

  • Solvent (e.g., chloroform)

Procedure:

  • Preparation of the Reaction Mixture:

    • Dissolve the alkyne-containing polymer in chloroform in a reaction vessel.

    • Add the desired weight percentage of the diazide cross-linker (e.g., 1, 3, or 5 wt%) to the polymer solution.

    • Add a catalytic amount of the ruthenium catalyst to the mixture.

  • Cross-Linking Reaction:

    • Stir the reaction mixture at room temperature for a specified period (e.g., 12 hours) to allow the cycloaddition reaction to proceed.

    • The formation of the cross-linked network may be observed as an increase in the viscosity of the solution or the formation of a gel.

  • Isolation and Characterization of the Cross-Linked Polymer:

    • Precipitate the cross-linked polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

    • Collect the solid polymer by filtration and dry it under vacuum.

    • Characterize the cross-linked material to determine its thermal properties (DSC, TGA) and mechanical properties (tensile testing).

Data Presentation

The following tables summarize quantitative data from studies on analogous cross-linking systems.

Table 1: Mechanical Properties of Thiol-Yne Cross-Linked Polyesters [1]

Cross-Linker ConcentrationYoung's Modulus (MPa)Yield Strain (%)
1x0.5 ± 0.125 ± 3
1.5x1.2 ± 0.235 ± 4
2x2.0 ± 0.345 ± 5

Table 2: Thermal and Mechanical Properties of RuAAC Cross-Linked Elastomers [4]

Diazide Cross-Linker (wt%)Glass Transition Temp. (T_g, °C)Tensile Modulus (E_0, MPa)Elongation at Break (ε_break, %)Ultimate Tensile Strength (UTS, MPa)
0-382.5 ± 0.1550 ± 2515.2 ± 1.5
1-364.1 ± 0.2480 ± 2020.1 ± 2.0
3-346.3 ± 0.2403 ± 1728.3 ± 3.0
5-328.9 ± 0.3350 ± 1535.6 ± 3.5

Visualizations

Signaling Pathways and Experimental Workflows

ThiolYne_Crosslinking Polymer Alkyne-Functionalized Polymer Resin Homogeneous Resin Mixture Polymer->Resin Thiol Dithiol Cross-linker Thiol->Resin Initiator Photoinitiator Initiator->Resin UV UV Light (e.g., 365 nm) UV->Resin Network Cross-linked Polymer Network Resin->Network Curing

Caption: Workflow for UV-initiated thiol-yne photo-cross-linking.

RuAAC_Crosslinking Polymer Internal Alkyne Polymer Mixture Reaction Mixture in Solvent Polymer->Mixture Azide Diazide Cross-linker Azide->Mixture Catalyst Ru Catalyst (e.g., Cp*RuCl(COD)) Catalyst->Mixture Stirring Stirring at Room Temp. (e.g., 12 h) Mixture->Stirring Network Cross-linked Polymer Network Stirring->Network Crosslinking_Logic Molecule This compound Diol Diol Functionality (-OH groups) Molecule->Diol Diyne Internal Diyne (-C≡C-C≡C-) Molecule->Diyne Esterification Esterification/ Transesterification Diol->Esterification ThiolYne Thiol-Yne Addition Diyne->ThiolYne RuAAC Azide-Alkyne Cycloaddition Diyne->RuAAC Polyester Polyester/Polyimide Networks Esterification->Polyester Thioether Thioether Networks ThiolYne->Thioether Triazole Triazole Networks RuAAC->Triazole

References

Application Notes and Protocols for the Functionalization of 3,5-Octadiyne-2,7-diol Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the terminal hydroxyl groups of 3,5-octadiyne-2,7-diol. The following methods describe common transformations, including esterification and etherification, to yield derivatives with modified physicochemical properties for applications in drug development, materials science, and organic synthesis.

Introduction

This compound is a versatile bifunctional molecule featuring a conjugated diyne system and two secondary hydroxyl groups. This unique structure allows for a variety of chemical modifications. Functionalization of the hydroxyl groups can be employed to introduce desired properties, such as increased lipophilicity, attachment of bioactive moieties, or preparation for further chemical transformations. The protocols provided herein are based on established organic chemistry principles and can be adapted for specific research applications.

Data Presentation

Table 1: Summary of Representative Functionalization Reactions

Functionalization TypeReagentProductTypical Yield (%)Key Product Characterization Data
Esterification Acetic Anhydride3,5-Octadiyne-2,7-diyl diacetate>90¹H NMR, ¹³C NMR, IR
Etherification Benzyl Bromide2,7-Dibenzyloxy-3,5-octadiyne70-85¹H NMR, ¹³C NMR, Mass Spectrometry

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Experimental Protocols

Esterification: Synthesis of 3,5-Octadiyne-2,7-diyl diacetate

This protocol describes the conversion of the hydroxyl groups to acetate esters using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Dissolve the diol in anhydrous dichloromethane (approx. 10 mL per gram of diol).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add pyridine (2.5 eq) to the stirred solution.

  • Add acetic anhydride (2.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3,5-octadiyne-2,7-diyl diacetate.

Expected Results:

The product, 3,5-octadiyne-2,7-diyl diacetate, is typically an oil or low-melting solid. Characterization by NMR should confirm the presence of acetyl protons and a downfield shift of the protons adjacent to the newly formed ester groups. Infrared (IR) spectroscopy will show a characteristic ester carbonyl stretch.

Etherification: Synthesis of 2,7-Dibenzyloxy-3,5-octadiyne

This protocol details the formation of a benzyl ether, a common protecting group for alcohols.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe or dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.4 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Re-cool the reaction mixture to 0 °C.

  • Add benzyl bromide (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with water (1x) and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,7-dibenzyloxy-3,5-octadiyne.

Expected Results:

The dibenzyl ether product is typically an oil or solid. Successful etherification can be confirmed by ¹H NMR, which will show the characteristic signals for the benzyl protons, and the disappearance of the hydroxyl proton signal. Mass spectrometry can further confirm the molecular weight of the product.

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Diol This compound Mixing Combine Diol, DCM, Pyridine at 0°C Diol->Mixing Solvent Anhydrous DCM Solvent->Mixing Base Pyridine Base->Mixing Reagent Acetic Anhydride Addition Add Acetic Anhydride dropwise Reagent->Addition Mixing->Addition Stirring Stir at RT for 12-16h Addition->Stirring Wash Wash with NaHCO3, H2O, Brine Stirring->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 3,5-Octadiyne-2,7-diyl diacetate Purify->Product

Caption: Workflow for the esterification of this compound.

Etherification_Workflow cluster_activation Alcohol Activation cluster_reaction Reaction cluster_workup Workup & Purification NaH Sodium Hydride in THF Alkoxide Alkoxide Formation (0°C to RT) NaH->Alkoxide Diol_THF This compound in THF Diol_THF->Alkoxide Reaction Add BnBr, Stir at RT for 16-24h Alkoxide->Reaction BnBr Benzyl Bromide BnBr->Reaction Quench Quench with NH4Cl Reaction->Quench Extract Extract with Ether Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 2,7-Dibenzyloxy-3,5-octadiyne Purify->Product

Caption: Workflow for the etherification of this compound.

Synthetic Routes to Chiral 3,5-Octadiyne-2,7-diol: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of chiral 3,5-octadiyne-2,7-diol. This valuable chiral building block, featuring a conjugated diyne system and two stereogenic centers, holds significant potential in the synthesis of complex natural products and pharmacologically active molecules. The synthetic strategies outlined herein focus on the creation of the diyne backbone via oxidative coupling and the stereocontrolled introduction of hydroxyl groups through asymmetric reduction.

Synthetic Strategy Overview

The most plausible and modular synthetic approach to chiral this compound involves a four-step sequence, starting from a readily available chiral propargyl alcohol. This strategy allows for the controlled installation of both stereocenters.

The proposed synthetic pathway is as follows:

  • Enantioselective Synthesis of a Chiral Propargyl Alcohol: The synthesis commences with the preparation of an enantiomerically enriched propargyl alcohol, such as (S)-3-butyn-2-ol. Various methods are available for this, including the asymmetric addition of acetylene to acetaldehyde.

  • Oxidative Homocoupling (Glaser-Hay Coupling): The chiral propargyl alcohol undergoes an oxidative homocoupling reaction to form the C8 diyne backbone, yielding (2S,7S)-3,5-octadiyne-2,7-diol.

  • Oxidation to the Diketone: The resulting diol is then oxidized to the corresponding prochiral diketone, octa-3,5-diyne-2,7-dione.

  • Diastereoselective Reduction: Finally, a diastereoselective reduction of the diketone is performed to introduce the second pair of stereocenters, affording the desired chiral this compound with controlled relative stereochemistry (either syn or anti).

This modular approach allows for the synthesis of different stereoisomers of the final product by selecting the appropriate enantiomer of the starting propargyl alcohol and the appropriate diastereoselective reducing agent.

Experimental Protocols

Step 1: Enantioselective Synthesis of (S)-3-Butyn-2-ol

A reliable method for the synthesis of chiral propargylic alcohols is the asymmetric addition of a terminal alkyne to an aldehyde, catalyzed by a chiral ligand-metal complex.[1][2]

Protocol:

  • To a solution of Zn(OTf)₂ (2 mol%) and (+)-N-methylephedrine (2.5 mol%) in toluene (2 M) at room temperature, add triethylamine (1.5 equivalents).

  • Stir the mixture for 1 hour.

  • Add acetylene gas (bubbled through the solution) or a suitable acetylene surrogate.

  • Add acetaldehyde (1.0 equivalent) dropwise over 30 minutes.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (S)-3-butyn-2-ol.

ParameterValueReference
Yield85-95%[1]
Enantiomeric Excess (ee)>95%[1]
Step 2: Oxidative Homocoupling of (S)-3-Butyn-2-ol to (2S,7S)-3,5-Octadiyne-2,7-diol

The Glaser-Hay coupling is a classic and effective method for the oxidative homocoupling of terminal alkynes.[3]

Protocol:

  • To a solution of (S)-3-butyn-2-ol (1.0 equivalent) in a 1:1 mixture of acetone and pyridine (0.1 M) at room temperature, add CuCl (0.1 equivalents) and TMEDA (0.1 equivalents).

  • Bubble air or oxygen through the reaction mixture via a needle for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield (2S,7S)-3,5-octadiyne-2,7-diol.

ParameterValue (for analogous reactions)Reference
Yield70-85%[3]
Stereochemical IntegrityHigh (retention of configuration)Assumed based on mechanism
Step 3: Oxidation of (2S,7S)-3,5-Octadiyne-2,7-diol to Octa-3,5-diyne-2,7-dione

The oxidation of secondary alcohols to ketones can be achieved using a variety of reagents. A mild and efficient method involves the use of Dess-Martin periodinane (DMP).[4][5][6]

Protocol:

  • To a solution of (2S,7S)-3,5-octadiyne-2,7-diol (1.0 equivalent) in dichloromethane (CH₂Cl₂) (0.1 M) at 0 °C, add Dess-Martin periodinane (2.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

  • Stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford octa-3,5-diyne-2,7-dione.

ParameterValue (for analogous reactions)Reference
Yield85-95%[4][5]
Step 4: Diastereoselective Reduction of Octa-3,5-diyne-2,7-dione

The final step involves the diastereoselective reduction of the prochiral diketone to establish the desired relative stereochemistry of the two hydroxyl groups. Both syn and anti diols can be selectively synthesized by choosing the appropriate reducing agent.

The use of a bulky reducing agent such as L-Selectride is expected to favor the formation of the anti-diol.[7][8]

  • To a solution of octa-3,5-diyne-2,7-dione (1.0 equivalent) in dry THF (0.1 M) at -78 °C under an inert atmosphere, add L-Selectride (2.2 equivalents, 1.0 M solution in THF) dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of water, followed by 3M NaOH and 30% H₂O₂.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the anti-3,5-octadiyne-2,7-diol.

Chelating-controlled reduction using a reagent like Red-Al is expected to favor the formation of the syn-diol.[7]

  • To a solution of octa-3,5-diyne-2,7-dione (1.0 equivalent) in dry THF (0.1 M) at -78 °C under an inert atmosphere, add Red-Al (2.2 equivalents, 3.5 M solution in toluene) dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the syn-3,5-octadiyne-2,7-diol.

Reducing AgentExpected Major DiastereomerDiastereomeric Ratio (d.r.) (for analogous diketones)Reference
L-Selectrideanti84:16[7]
Red-Alsyn13:87 (anti:syn)[7]

Data Summary

The following tables summarize the expected quantitative data for each step in the synthesis of chiral this compound, based on literature precedents for analogous transformations.

Table 1: Synthesis of (S)-3-Butyn-2-ol

StepReagents and ConditionsProductYield (%)Enantiomeric Excess (%)
1Acetaldehyde, Acetylene, Zn(OTf)₂, (+)-N-methylephedrine, Et₃N, Toluene, rt, 24h(S)-3-Butyn-2-ol85-95>95

Table 2: Synthesis of Chiral this compound

StepStarting MaterialReagents and ConditionsProductYield (%)Diastereomeric Ratio (anti:syn)
2(S)-3-Butyn-2-olCuCl, TMEDA, O₂, Acetone/Pyridine, rt, 12h(2S,7S)-3,5-Octadiyne-2,7-diol70-85>98:2
3(2S,7S)-3,5-Octadiyne-2,7-diolDess-Martin Periodinane, CH₂Cl₂, rt, 2hOcta-3,5-diyne-2,7-dione85-95N/A
4aOcta-3,5-diyne-2,7-dioneL-Selectride, THF, -78°C, 3hanti-3,5-Octadiyne-2,7-diol76-9884:16
4bOcta-3,5-diyne-2,7-dioneRed-Al, THF, -78°C, 3hsyn-3,5-Octadiyne-2,7-diol76-9813:87

Visualizations

Synthetic_Pathway start Acetaldehyde + Acetylene propargyl_alcohol (S)-3-Butyn-2-ol start->propargyl_alcohol  Step 1:  Asymmetric  Alkynylation diyne_diol (2S,7S)-3,5-Octadiyne-2,7-diol propargyl_alcohol->diyne_diol  Step 2:  Glaser-Hay  Coupling diketone Octa-3,5-diyne-2,7-dione diyne_diol->diketone  Step 3:  Oxidation  (DMP) anti_diol anti-3,5-Octadiyne-2,7-diol diketone->anti_diol  Step 4a:  Reduction  (L-Selectride) syn_diol syn-3,5-Octadiyne-2,7-diol diketone->syn_diol  Step 4b:  Reduction  (Red-Al)

Caption: Overall synthetic pathway to chiral this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Diastereoselective Reduction cluster_workup Workup and Purification prep1 Dissolve diketone in dry THF prep2 Cool to -78 °C under inert atmosphere prep1->prep2 reagent Add L-Selectride or Red-Al dropwise prep2->reagent stir Stir at -78 °C for 3 hours reagent->stir quench Quench reaction stir->quench extract Extract with diethyl ether quench->extract dry Dry and concentrate extract->dry purify Purify by flash chromatography dry->purify product Isolate pure anti- or syn-diol purify->product

Caption: Experimental workflow for the diastereoselective reduction step.

References

Application Notes and Protocols for 3,5-Octadiyne-2,7-diol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,5-Octadiyne-2,7-diol is a linear C8-diol featuring a conjugated diyne system. This unique structural motif, containing both hydroxyl and alkyne functionalities, presents it as a versatile precursor for a variety of organic transformations. The rigid diyne backbone and the presence of reactive hydroxyl groups at the 2 and 7 positions allow for its application in the synthesis of diverse molecular architectures, including heterocyclic compounds and functionalized acyclic molecules. This document provides an overview of its potential applications and generalized protocols for its use in organic synthesis, aimed at researchers, scientists, and professionals in drug development.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of various heterocyclic systems. The diol functionality can be exploited for the formation of oxygen-containing heterocycles, while the diyne unit can participate in cyclization reactions to form carbocycles or be incorporated into larger ring systems.

Potential Synthesis of Substituted Furans

While specific examples utilizing this compound for furan synthesis are not extensively documented, the general principle of acid- or metal-catalyzed cyclization of acetylenic diols is a well-established method. The protocol below is a generalized procedure based on known transformations of similar substrates.

Experimental Protocol: General Procedure for Acid-Catalyzed Cyclization to Furans

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture of water and an organic solvent) is added a catalytic amount of a Brønsted or Lewis acid (e.g., sulfuric acid, p-toluenesulfonic acid, or a metal triflate).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched by the addition of a mild base (e.g., saturated sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted furan.

G start This compound acid Acid Catalyst (e.g., H2SO4, PTSA) start->acid cyclization Intramolecular Cyclization start->cyclization acid->cyclization Protonation of Hydroxyl Group furan Substituted Furan Derivative cyclization->furan

Caption: Synthetic pathways originating from this compound.

Applications in Drug Development and Materials Science

The derivatives of this compound hold potential in various fields. The resulting heterocyclic compounds, such as furans and pyrroles, are common scaffolds in many biologically active molecules and pharmaceuticals. The rigid, conjugated backbone of the diyne and its derivatives could be explored for applications in materials science, for instance, in the synthesis of organic semiconductors or as linkers in metal-organic frameworks. The diol functionality also allows for the incorporation of this unit into polymers and other macromolecules.

This compound is a precursor with significant potential in organic synthesis. Its bifunctional nature allows for a range of transformations, leading to diverse and complex molecules. While specific, detailed protocols for this exact substrate are not widely available in the literature, the generalized procedures provided herein, based on established organic chemistry principles, offer a solid starting point for researchers to explore its synthetic utility. Further investigation into the reactivity of this compound is warranted to fully unlock its potential in the development of novel therapeutics and functional materials.

Application Notes: 3,5-Octadiyne-2,7-diol in Advanced Materials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,5-Octadiyne-2,7-diol is a bifunctional monomer belonging to the class of diacetylene diols. Its unique structure, featuring two hydroxyl groups for polymerization and a diacetylene core for cross-linking, makes it a valuable building block for the synthesis of advanced functional polymers. While specific data for this compound is limited in publicly available literature, its properties and applications can be inferred from the behavior of homologous diacetylene diols. These polymers, known as polydiacetylenes (PDAs), exhibit remarkable chromogenic properties, transitioning from a colorless or blue state to a red state in response to external stimuli such as temperature, UV radiation, or mechanical stress.[1] This behavior makes them highly attractive for applications in sensors, smart coatings, and nonlinear optics.

Key Applications in Material Science

  • Stimuli-Responsive Sensors: Polyesters and other polymers incorporating this compound can be utilized as highly sensitive sensors. The diacetylene units within the polymer backbone can be cross-polymerized via UV or gamma irradiation to form a conjugated polydiacetylene network.[2] Disruption of this conjugated system by external stimuli leads to a distinct color change, enabling visual detection of changes in temperature, pH, or the presence of specific analytes.[1]

  • Smart Coatings and Textiles: The thermochromic and photochromic properties of polydiacetylenes derived from diacetylene diols allow for the development of smart coatings and textiles that respond to their environment. These materials can be designed to change color at specific temperatures, providing a visual indication of thermal thresholds, or to darken upon exposure to UV light, offering reversible photo-protection.

  • Nonlinear Optical (NLO) Materials: The highly conjugated backbone of polydiacetylenes gives rise to significant third-order nonlinear optical susceptibility.[3] This property is crucial for the development of advanced optical devices, including optical switches and frequency converters. By incorporating this compound into a polymer matrix, it is possible to fabricate thin films with tailored NLO properties.

  • Cross-linking Agent for Enhanced Mechanical Properties: The diacetylene moiety can act as a latent cross-linking site. Upon thermal or radiative curing, the diacetylene units can undergo topochemical polymerization, forming a rigid polydiacetylene network within the host polymer.[4] This cross-linking can significantly enhance the mechanical strength, thermal stability, and solvent resistance of the material.

  • Building Block for Covalent Organic Frameworks (COFs): Diacetylene-functionalized monomers are used in the synthesis of crystalline, porous COFs. These materials have applications in gas storage, catalysis, and photocatalysis. The diacetylene units can provide structural rigidity and functionality to the COF, and in some cases, can be polymerized post-synthesis to modify the framework's properties.[5]

Quantitative Data Summary

The following table summarizes typical properties of polyesters synthesized from diacetylene diols with varying methylene spacer lengths (n), analogous to this compound (where n=2). This data is based on trends observed in homologous series and should be considered as a predictive guide.

PropertyHexa-2,4-diyne-1,6-diol (n=1)Octa-3,5-diyne-1,8-diol (n=2, analogue)Deca-4,6-diyne-1,10-diol (n=3)Dodeca-5,7-diyne-1,12-diol (n=4)
Melting Temperature (°C) 197~170 (estimated)145128
Cross-Polymerization Temp. (°C) 167~200 (estimated)250312
Crystallinity (%) 4230-40 (estimated)2516

Data is extrapolated and compiled from analogous compounds reported in the literature.[2]

Experimental Protocols

Protocol 1: Synthesis of Polyester from this compound and Terephthaloyl Chloride

This protocol describes the solution polymerization of this compound with terephthaloyl chloride to yield a diacetylene-containing polyester.

Materials:

  • This compound

  • Terephthaloyl chloride

  • Pyridine (dried)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a three-necked flask equipped with a nitrogen inlet, a mechanical stirrer, and a dropping funnel, dissolve a specific molar amount of this compound in anhydrous DMAc.

  • Add an equimolar amount of dried pyridine to the solution to act as an acid scavenger.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of terephthaloyl chloride, dissolved in a minimal amount of anhydrous DMAc, to the stirred solution via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring under a nitrogen atmosphere for 24 hours.

  • Precipitate the resulting polyester by pouring the reaction mixture into a large excess of methanol with vigorous stirring.

  • Filter the precipitated polymer, wash it thoroughly with methanol to remove any unreacted monomers and pyridine hydrochloride.

  • Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 2: UV-Induced Cross-linking of the Diacetylene-Containing Polyester Film

This protocol details the procedure for cross-linking the synthesized polyester to form a polydiacetylene network.

Materials:

  • Synthesized diacetylene-containing polyester

  • Suitable solvent (e.g., chloroform, THF)

  • UV lamp (254 nm)

  • Quartz or glass substrate

  • Spin coater or casting knife

Procedure:

  • Prepare a solution of the diacetylene-containing polyester in a suitable solvent (e.g., 10% w/v in chloroform).

  • Cast a thin film of the polymer solution onto a quartz or glass substrate using a spin coater or a casting knife.

  • Dry the film in a vacuum oven at a temperature below the thermal cross-linking temperature to remove the solvent completely.

  • Expose the thin film to UV radiation (254 nm) for a predetermined duration. The exposure time will depend on the lamp intensity and the desired degree of cross-linking.

  • Monitor the cross-linking process by observing the color change of the film from colorless to blue or purple.

  • The extent of polymerization can be quantified using UV-Vis spectroscopy by monitoring the growth of the characteristic polydiacetylene absorption peaks.

Visualizations

experimental_workflow cluster_synthesis Polyester Synthesis cluster_crosslinking Cross-linking cluster_application Application monomer This compound + Terephthaloyl Chloride reaction Solution Polymerization (0°C to RT, 24h) monomer->reaction solvent DMAc + Pyridine solvent->reaction precipitation Precipitation in Methanol reaction->precipitation polymer Diacetylene Polyester precipitation->polymer film_prep Thin Film Casting polymer->film_prep uv_exposure UV Irradiation (254 nm) film_prep->uv_exposure pda_network Polydiacetylene Network uv_exposure->pda_network sensor Stimuli-Responsive Sensor pda_network->sensor

Caption: Experimental workflow for polyester synthesis and cross-linking.

signaling_pathway cluster_stimuli External Stimuli cluster_material Material Response cluster_output Observable Output stimulus Temperature / UV Light / Analyte pda Polydiacetylene (Blue Phase) stimulus->pda perturbs pda_red Polydiacetylene (Red Phase) pda->pda_red conformational change color_change Colorimetric Transition pda_red->color_change

Caption: Stimuli-response mechanism of polydiacetylene-based materials.

References

Application Notes and Protocols: Derivatization of 3,5-Octadiyne-2,7-diol for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Octadiyne-2,7-diol is a polyacetylenic compound of interest for biological screening due to the known bioactivity of related polyacetylene structures. Derivatization of the terminal hydroxyl groups allows for the modulation of the compound's physicochemical properties, such as lipophilicity and cellular uptake, potentially enhancing its efficacy and target specificity. This document provides detailed protocols for the synthesis of ether derivatives of this compound and their subsequent evaluation in in vitro biological assays.

Data Presentation

The following table summarizes the cytotoxic activity of synthesized dialkoxy di-yne derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCancer Cell LineIC50 (µM)[1]
2,3-di(prop-2-yn-1-yloxy)naphthalene-1,4-dioneA549 (Lung Carcinoma)10.5
C-32 (Amelanotic Melanoma)3.2
MCF-7 (Breast Adenocarcinoma)13.1
2,3-di(but-2-yn-1-yloxy)naphthalene-1,4-dioneA549 (Lung Carcinoma)15.3
C-32 (Amelanotic Melanoma)8.9
MCF-7 (Breast Adenocarcinoma)18.7

Experimental Protocols

Protocol 1: Synthesis of 2,7-Dialkoxy-3,5-octadiyne Derivatives via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of ether derivatives of this compound using the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., propargyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent).

  • Deprotonation: Dissolve the diol in anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (2.2 equivalents) portion-wise.

  • Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the dialkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (2.5 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,7-dialkoxy-3,5-octadiyne derivative.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for another 48-72 hours at 37 °C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_assay Biological Assay 3_5_Octadiyne_2_7_diol This compound Williamson_Ether_Synthesis Williamson Ether Synthesis (NaH, Alkyl Halide) 3_5_Octadiyne_2_7_diol->Williamson_Ether_Synthesis Reactant Derivatives 2,7-Dialkoxy-3,5-octadiyne Derivatives Williamson_Ether_Synthesis->Derivatives Product Purification Column Chromatography Derivatives->Purification Purification Treatment Treatment with Derivatives Purification->Treatment Screening Cell_Culture Cancer Cell Culture (e.g., A549, MCF-7) Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

nf_kappa_b_pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IκBα IκBα IKK_Complex->IκBα Phosphorylation NF_κB NF-κB (p50/p65) IκBα->NF_κB Inhibition Ub_Proteasome Ubiquitin-Proteasome System IκBα->Ub_Proteasome Degradation NF_κB_active Active NF-κB NF_κB->NF_κB_active Translocation Gene_Expression Target Gene Expression (Inflammation, Proliferation, Survival) NF_κB_active->Gene_Expression Transcription Polyacetylenic_Compound Polyacetylenic Compound (e.g., this compound derivative) Polyacetylenic_Compound->IKK_Complex Potential Inhibition

Caption: The NF-κB signaling pathway and a potential point of inhibition by polyacetylenic compounds.

References

Application Notes and Protocols for Glaser Coupling of Terminal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glaser coupling, a foundational reaction in organic chemistry discovered by Carl Glaser in 1869, facilitates the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes. This carbon-carbon bond-forming reaction is catalyzed by copper salts in the presence of a base and an oxidant.[1] Over the years, several modifications, most notably the Hay and Eglinton variations, have been developed to improve the reaction's versatility and substrate scope.[1][2][3] The resulting 1,3-diyne motif is a valuable building block in the synthesis of natural products, functional materials, macrocycles, and polymers, and has found applications in drug discovery and nanotechnology.[1][4] This document provides detailed experimental setups, protocols, and quantitative data for the Glaser coupling of terminal alkynes.

Reaction Variants and Key Reagents

The choice of reaction conditions can significantly impact the outcome of the Glaser coupling. The three most common variants are:

  • Glaser Coupling: The classical method often utilizes a copper(I) salt, such as CuCl or CuI, with a base like ammonium hydroxide or an amine, and an oxidant, typically oxygen from the air.[1]

  • Hay Coupling: This modification employs a more soluble catalytic system consisting of a CuCl-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, which enhances reaction rates and is compatible with a wider range of organic solvents.[1][2][3]

  • Eglinton Coupling: This variant uses a stoichiometric amount of a copper(II) salt, like Cu(OAc)₂, in a coordinating solvent such as pyridine, and is often preferred when an oxygen-free atmosphere is required.[1][2]

Key Reagents and Their Roles:

ReagentRoleCommon Examples
Catalyst Facilitates the coupling of acetylidesCuCl, CuI, Cu(OAc)₂, CuBr
Base Deprotonates the terminal alkyneNH₄OH, Amines (e.g., TMEDA, piperidine, pyridine), K₂CO₃, Na₂CO₃
Oxidant Reoxidizes the copper catalystO₂ (from air), I₂, N-Bromosuccinimide (NBS)
Solvent Dissolves reactants and catalystIsopropanol, Ethanol, Methanol, DMF, Acetonitrile, Pyridine, Water
Ligand Solubilizes and modifies the reactivity of the copper catalystTMEDA, Pyridine

Experimental Data and Reaction Conditions

The following tables summarize representative quantitative data for the Glaser coupling of various terminal alkynes under different reaction conditions.

Table 1: Glaser-Hay Coupling of Phenylacetylene Derivatives

EntrySubstrateCatalyst/Base/SolventTemperature (°C)Time (h)Yield (%)
1PhenylacetyleneCuI / I₂ / Na₂CO₃ / DMF80-99
2PhenylacetyleneCu(OAc)₂·H₂O / Piperidine / CH₂Cl₂25370-90
3PhenylacetyleneCuI / NBS / DIPEA / AcetonitrileRT--
44-Sulfophenylacetylene---30 (overall)

Table 2: Glaser Coupling for Bioconjugation and Macrocyclization

EntryApplicationSubstrateConditionsTemperature (°C)Time (h)Yield (%)
1BioconjugationpPrF-GFP and AlexaFluor-488 alkyneCuI / TMEDA, pH 6.044~95
2BioconjugationpPrF-GFP and AlexaFluor-488 alkyneCuI / Carboxylated biphenyl ligand, pH 8.04->95
3MacrocyclizationDi-terminal alkyneCuCl / O₂ / TMEDA / AcetoneRT397
4Peptoid DimerizationTerminal alkyne-containing peptoids- / DMSO90--
5Tetrapeptide MacrocyclizationTerminal alkyne-containing tetrapeptidesCu(OAc)₂ / NiCl₂60--

Experimental Protocols

Protocol 1: General Procedure for Glaser-Hay Coupling of an Aromatic Alkyne

This protocol is a general guideline for the homocoupling of a terminal aromatic alkyne using a CuCl/TMEDA catalytic system.

Materials:

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Solvent (e.g., isopropanol, acetone)

  • Round-bottom flask (two-necked)

  • Condenser

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Vacuum source

Procedure:

  • Reaction Setup: Assemble a two-necked round-bottom flask with a magnetic stir bar, a condenser on the main neck, and a gas inlet tube extending below the solvent surface in the side neck.

  • Reagent Addition: In the flask, dissolve the terminal alkyne (1.0 eq) in the chosen solvent. Add a catalytic amount of CuCl (e.g., 5-10 mol%). Under a fume hood, add TMEDA (e.g., 1.2 eq).

  • Reaction Execution: Vigorously stir the mixture at the desired temperature (typically room temperature to 50-60 °C). Bubble air or oxygen through the reaction mixture via the gas inlet tube. The reaction progress can often be monitored by a color change from an initial green or yellow to blue, indicating the oxidation of Cu(I) to Cu(II).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure (rotary evaporation).

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and wash with a dilute acid solution (e.g., 1 M HCl) to remove copper salts, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Protocol 2: Glaser Coupling for Bioconjugation in Aqueous Media

This protocol is adapted for the coupling of a terminal alkyne-containing biomolecule (e.g., a protein with an unnatural amino acid) to another alkyne-functionalized molecule.

Materials:

  • Terminal alkyne-functionalized protein (e.g., containing p-propargyloxyphenylalanine)

  • Alkyne-functionalized molecule (e.g., a fluorescent probe)

  • Copper(I) iodide (CuI)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) or a water-soluble ligand

  • Aqueous buffer (e.g., PBS at a specific pH)

  • Reducing agent (optional, e.g., TCEP, to minimize oxidative damage)

  • Microcentrifuge tubes or a reaction vessel suitable for small volumes

Procedure:

  • Preparation of Reagents: Prepare stock solutions of CuI, TMEDA, and the alkyne-functionalized molecule in a suitable buffer.

  • Reaction Mixture: In a microcentrifuge tube, combine the alkyne-functionalized protein in the chosen buffer with the alkyne-functionalized molecule.

  • Initiation of Reaction: Add the TMEDA (or other ligand) solution, followed by the CuI solution to initiate the coupling reaction. If necessary, a reducing agent can be included to minimize protein degradation.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4 °C) for a specified time (e.g., 4 hours). Gentle agitation may be required.

  • Purification: The bioconjugate can be purified using methods appropriate for proteins, such as size-exclusion chromatography, affinity chromatography (if the protein has a tag), or dialysis to remove unreacted small molecules and copper salts.

  • Analysis: The success of the conjugation can be analyzed by techniques such as SDS-PAGE, mass spectrometry, or fluorescence spectroscopy if a fluorescent probe was used.[5]

Visualizing the Workflow and Mechanism

Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the proposed reaction mechanism.

Glaser_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_flask Assemble two-necked flask with condenser and gas inlet add_reagents Add terminal alkyne, solvent, Cu(I) salt, and base/ligand setup_flask->add_reagents 1. run_reaction Stir and heat while bubbling air/O2 through the mixture add_reagents->run_reaction monitor_reaction Monitor for completion (e.g., color change) run_reaction->monitor_reaction 2. remove_solvent Solvent removal (rotary evaporation) monitor_reaction->remove_solvent extraction Aqueous workup to remove copper salts remove_solvent->extraction 3. purification Purify by recrystallization or chromatography extraction->purification 4.

Caption: A generalized experimental workflow for the Glaser coupling of terminal alkynes.

Glaser_Coupling_Mechanism terminal_alkyne 2 R-C≡C-H (Terminal Alkyne) copper_acetylide 2 R-C≡C-Cu(I) (Copper(I) Acetylide) terminal_alkyne->copper_acetylide Deprotonation cu1_catalyst Cu(I) Catalyst cu1_catalyst->copper_acetylide base Base base->copper_acetylide oxidative_coupling Oxidative Coupling copper_acetylide->oxidative_coupling diyne_product R-C≡C-C≡C-R (1,3-Diyne) oxidative_coupling->diyne_product cu0 2 Cu(0) oxidative_coupling->cu0 reoxidation Reoxidation cu0->reoxidation oxidant Oxidant (O2) oxidant->reoxidation reoxidation->cu1_catalyst Catalyst Regeneration

Caption: Proposed mechanism for the copper-catalyzed Glaser coupling reaction.

Functional Group Tolerance and Limitations

The Glaser coupling is known to be tolerant of a variety of functional groups, including ethers, esters, and protected amines.[1] However, functionalities that are susceptible to reduction, such as aryl iodides and nitro groups, or those that strongly coordinate to copper, may result in lower yields or side reactions.[1] In such cases, in situ protection of sensitive groups may be necessary.

Applications in Research and Drug Development

The synthesis of 1,3-diynes via Glaser coupling is crucial for various applications:

  • Materials Science: The rigid, linear nature of the diyne linker is utilized in the creation of conjugated polymers, molecular wires, and shape-persistent macrocycles with unique electronic and optical properties.[2][4]

  • Natural Product Synthesis: Many natural products contain the 1,3-diyne moiety, and the Glaser coupling serves as a key step in their total synthesis.[1]

  • Drug Discovery and Bioconjugation: The stability of the carbon-carbon triple bond makes it an attractive linker in drug conjugates. The Glaser-Hay reaction has been adapted for bioorthogonal chemistry, enabling the site-specific labeling and conjugation of proteins and other biomolecules under mild, aqueous conditions.[5][6] This has significant implications for the development of antibody-drug conjugates, diagnostic probes, and novel biomaterials.

Conclusion

The Glaser coupling and its variants are powerful and versatile methods for the synthesis of symmetrical 1,3-diynes. By carefully selecting the catalyst, base, solvent, and reaction conditions, researchers can efficiently construct this valuable structural motif for a wide range of applications in chemistry, materials science, and the life sciences. The provided protocols and data serve as a starting point for the successful implementation of the Glaser coupling in the laboratory.

References

Application Note: Quantification of 3,5-Octadiyne-2,7-diol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,5-Octadiyne-2,7-diol is a symmetrical diol containing a conjugated diyne system. This structural feature imparts unique chemical properties that are of interest in materials science and as a potential synthon in pharmaceutical drug development. Accurate and precise quantification of this analyte is crucial for reaction monitoring, purity assessment, and stability studies. This application note describes a detailed protocol for the quantification of this compound in solution using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is demonstrated to be linear, accurate, and precise over a defined concentration range.

Principle

The quantification of this compound is achieved by separating the analyte from potential impurities or matrix components on a reversed-phase HPLC column. The conjugated diyne moiety in the molecule exhibits strong UV absorbance, allowing for sensitive detection using a UV-Vis spectrophotometric detector. Quantification is performed by constructing a calibration curve from standards of known concentrations and determining the concentration of the analyte in unknown samples by interpolation from this curve.

Experimental Protocols

Materials and Reagents
  • This compound: Analytical standard, >98% purity

  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized (DI) water, 18.2 MΩ·cm

  • Methanol (MeOH): HPLC grade

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • HPLC Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Flasks and Pipettes: Class A.

Preparation of Standard Solutions
  • Primary Stock Standard (1000 µg/mL):

    • Accurately weigh approximately 10.0 mg of this compound standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol. Mix thoroughly. This solution should be stored at 4°C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standards by serial dilution of the primary stock standard with the sample diluent (50:50 ACN/Water).

    • A suggested calibration range is 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation
  • Samples containing this compound should be diluted with the sample diluent to fall within the calibration range.

  • Prior to injection, all samples and standards must be filtered through a 0.45 µm syringe filter to remove particulate matter.

HPLC Method Parameters
ParameterValue
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 254 nm
Run Time 10 minutes
Data Analysis and Quantification
  • Integrate the peak area corresponding to this compound in the chromatograms of both the standards and the samples.

  • Construct a linear regression calibration curve by plotting the peak area versus the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The following tables summarize the quantitative data obtained during the validation of this analytical method.

Table 1: Linearity of the HPLC Method

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25378.5
50755.9
1001510.3
Correlation Coefficient (r²) 0.9998

Table 2: Precision and Accuracy

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=3)Recovery (%)RSD (%)
10.09.999.01.2
50.050.8101.60.8
100.098.798.70.5

Table 3: Method Detection and Quantitation Limits

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.3
Limit of Quantitation (LOQ) 1.0

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Peak_Integration Peak Integration HPLC_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Sample Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound.

Alternative and Complementary Techniques

While HPLC-UV is a robust and accessible method for the quantification of this compound, other techniques can be employed, particularly for more complex matrices or for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile samples or when derivatization is feasible, GC-MS offers excellent separation efficiency and provides mass spectral data for compound identification. A potential drawback is the thermal lability of some diol compounds. A sensitive GC-MS method is often used for the quantification of diols.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it ideal for trace-level quantification in complex biological or environmental samples.[1] This technique can be particularly useful when co-eluting peaks interfere with UV detection.[1] A sensitive LC-MS/MS method has been established to quantify diols in fermentation broth using a derivatization reagent.[1]

The following diagram outlines a generalized workflow for developing an LC-MS/MS method.

G cluster_dev Method Development cluster_val Method Validation cluster_sample Sample Analysis Compound_Tuning Compound Tuning (MS/MS) Chromatography_Opt Chromatography Optimization Compound_Tuning->Chromatography_Opt Linearity Linearity & Range Chromatography_Opt->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LOD_LOQ LOD & LOQ Determination Accuracy->LOD_LOQ Sample_Run Sample Analysis LOD_LOQ->Sample_Run Data_Processing Data Processing & Reporting Sample_Run->Data_Processing

Caption: LC-MS/MS method development and validation workflow.

Conclusion

This application note provides a comprehensive and detailed protocol for the reliable quantification of this compound using HPLC with UV detection. The presented method is shown to be linear, accurate, and precise, making it suitable for routine analysis in research and quality control laboratories. For applications requiring higher sensitivity or selectivity, LC-MS/MS should be considered as a powerful alternative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Asymmetric 3,5-Octadiyne-2,7-diol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of asymmetric 3,5-octadiyne-2,7-diol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental challenges in this stereoselective synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of asymmetric this compound derivatives, which typically involves two key stages: the asymmetric alkynylation of aldehydes to form chiral propargyl alcohols, followed by a copper-catalyzed coupling reaction to construct the diyne core.

Issue 1: Low Enantioselectivity in the Asymmetric Alkynylation Step

Q: My asymmetric alkynylation of the aldehyde to form the chiral propargyl alcohol is resulting in a low enantiomeric excess (ee). What are the potential causes and solutions?

A: Low enantioselectivity is a frequent challenge and can stem from several factors. Here's a troubleshooting guide:

  • Chiral Ligand and Catalyst System: The choice of chiral ligand is paramount. For zinc-catalyzed additions, ligands like (+)-N-methylephedrine are commonly used. The purity and integrity of the ligand are critical.

    • Troubleshooting:

      • Ensure the chiral ligand is of high purity and has been stored under inert conditions to prevent degradation.

      • Experiment with different chiral ligands. The optimal ligand can be substrate-dependent.

      • Verify the accurate preparation of the catalyst complex in situ, if applicable.

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.

    • Troubleshooting:

      • Lowering the reaction temperature can significantly enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.[1] Slow addition of the aldehyde at low temperatures can also minimize background reactions.[2]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment.

    • Troubleshooting:

      • Screen a variety of aprotic solvents (e.g., toluene, THF, CH₂Cl₂) to find the optimal medium for your specific catalyst system.

  • Stoichiometry of Reagents: The ratio of the aldehyde, alkyne, zinc source, and chiral ligand can impact the formation and efficacy of the chiral catalyst.

    • Troubleshooting:

      • Carefully optimize the stoichiometry. In some cases, using a stoichiometric amount of the chiral ligand may be necessary to achieve high ee.[3]

Issue 2: Poor Yield and Side Product Formation in the Cadiot-Chodkiewicz Coupling

Q: I am observing low yields of my desired asymmetric this compound and significant formation of a symmetrical diyne (homocoupling product). How can I improve the selectivity of the Cadiot-Chodkiewicz coupling?

A: The primary challenge in Cadiot-Chodkiewicz coupling for synthesizing unsymmetrical diynes is suppressing the homocoupling of the terminal alkyne.

  • Catalyst and Reaction Conditions: The copper(I) catalyst is sensitive to oxidation, which can promote homocoupling.

    • Troubleshooting:

      • Ensure strictly anaerobic conditions by thoroughly degassing solvents and using an inert atmosphere (e.g., argon or nitrogen).

      • The reaction is typically catalyzed by a copper(I) salt, such as CuBr or CuCl, in the presence of an amine base.[4]

  • Slow Addition: The rate of addition of the terminal alkyne can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

    • Troubleshooting:

      • Employ a slow addition of the terminal alkyne to the reaction mixture containing the halo-alkyne and the copper catalyst. This maintains a low concentration of the terminal alkyne, disfavoring homocoupling.

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the catalytic cycle.

    • Troubleshooting:

      • Ensure the chiral propargyl alcohol (as the terminal alkyne) and the corresponding halo-alkyne are of high purity before attempting the coupling reaction.

Issue 3: Difficulty in Separating Diastereomers

Q: My final product is a mixture of diastereomers (e.g., the desired (R,R) and the meso (R,S) compounds). What are the best methods for purification?

A: The separation of diastereomers is crucial for obtaining the desired stereochemically pure product.

  • Chromatographic Methods:

    • Troubleshooting:

      • Flash Column Chromatography: This is the first line of approach. Careful selection of the solvent system may allow for the separation of diastereomers on silica gel.

      • High-Performance Liquid Chromatography (HPLC): For challenging separations, HPLC using a chiral stationary phase is a powerful technique for resolving both enantiomers and diastereomers.[5]

  • Crystallization:

    • Troubleshooting:

      • If the diastereomers have significantly different solubilities, fractional crystallization can be an effective purification method. This may require screening various solvent systems.

Quantitative Data Summary

The following tables summarize typical yields and stereoselectivities reported for the key reaction steps in the synthesis of chiral propargyl alcohols and their subsequent coupling. Note that specific values are highly dependent on the substrates, catalysts, and reaction conditions used.

Table 1: Asymmetric Alkynylation of Aldehydes

Chiral Ligand/Catalyst SystemAldehyde SubstrateAlkyne SubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Zn(OTf)₂ / (+)-N-MethylephedrineAliphaticTerminal AlkyneHighUp to 99%[2][3]
In(III) / BINOLAromatic/AliphaticTerminal AlkyneHighHigh[2]
Ti(OiPr)₄ / BINOLAromatic/AliphaticAlkynylzincHighHigh[2]
ProPhenol / ZnEt₂Aromatic/Aliphatic/α,β-UnsaturatedTerminal AlkyneExcellentExcellent[6]

Table 2: Cadiot-Chodkiewicz Coupling for Unsymmetrical Diyne Synthesis

Copper SourceBaseSolventYield (%)NotesReference
CuBrPiperidineMethanolGood to HighClassical conditions[4]
CuClAmine BaseVariousGood to HighHigh selectivity with slow addition[7]

Experimental Protocols

A generalized, two-step experimental protocol for the synthesis of an asymmetric this compound derivative is outlined below. Note: These are general procedures and must be adapted and optimized for specific substrates and scales.

Step 1: Asymmetric Synthesis of a Chiral Propargyl Alcohol

This protocol is based on the zinc-triflate and N-methylephedrine catalyzed addition of a terminal alkyne to an aldehyde.[2][3]

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Zn(OTf)₂ and (+)-N-methylephedrine in anhydrous toluene. Stir the mixture at room temperature.

  • Addition of Alkyne: Add the terminal alkyne to the mixture, followed by the addition of an amine base (e.g., triethylamine).

  • Addition of Aldehyde: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) and slowly add the aldehyde dropwise over several hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched propargyl alcohol. Determine the enantiomeric excess by chiral HPLC analysis.

Step 2: Cadiot-Chodkiewicz Coupling to form the Asymmetric this compound

This protocol describes the copper-catalyzed coupling of a chiral propargyl alcohol (as the terminal alkyne) with a bromo-alkyne derivative.[4]

  • Preparation of Bromo-alkyne: The second chiral propargyl alcohol needs to be converted to its corresponding 1-bromoalkyne. This can be achieved by reacting the terminal alkyne with N-bromosuccinimide (NBS) in the presence of a silver catalyst (e.g., AgNO₃).

  • Coupling Reaction: To a flame-dried Schlenk flask under an argon atmosphere, add CuCl, a reducing agent like hydroxylamine hydrochloride, and a solvent such as methanol or THF.

  • Addition of Reactants: Add an aqueous solution of an amine base (e.g., ethylamine) to the catalyst mixture. Then, add the chiral propargyl alcohol (terminal alkyne) and the chiral 1-bromoalkyne.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with saturated aqueous NH₄Cl and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired asymmetric this compound from any homocoupled byproducts and unreacted starting materials. Further purification by HPLC may be necessary to separate diastereomers.

Visualizations

Experimental Workflow for the Synthesis of Asymmetric this compound

experimental_workflow cluster_step1 Step 1: Asymmetric Alkynylation cluster_step2 Step 2: Preparation of Halo-alkyne cluster_step3 Step 3: Cadiot-Chodkiewicz Coupling aldehyde Aldehyde (R1-CHO) propargyl_alcohol Chiral Propargyl Alcohol 1 aldehyde->propargyl_alcohol alkyne1 Terminal Alkyne (R2-C≡CH) alkyne1->propargyl_alcohol catalyst1 Chiral Catalyst (e.g., Zn(OTf)2 / (+)-NME) catalyst1->propargyl_alcohol propargyl_alcohol_input Chiral Propargyl Alcohol 1 propargyl_alcohol->propargyl_alcohol_input propargyl_alcohol2 Chiral Propargyl Alcohol 2 bromo_alkyne Chiral Bromo-alkyne propargyl_alcohol2->bromo_alkyne nbs NBS / AgNO3 nbs->bromo_alkyne bromo_alkyne_input Chiral Bromo-alkyne bromo_alkyne->bromo_alkyne_input final_product Asymmetric this compound propargyl_alcohol_input->final_product bromo_alkyne_input->final_product catalyst2 Cu(I) Catalyst / Base catalyst2->final_product

Caption: General synthetic workflow for asymmetric this compound.

Logical Relationship of Challenges in the Synthesis

challenges_relationship cluster_synthesis Overall Synthesis cluster_challenges Key Challenges start Starting Materials step1 Asymmetric Alkynylation start->step1 step2 Cadiot-Chodkiewicz Coupling step1->step2 purification Purification step2->purification product Pure Asymmetric Diol purification->product low_ee Low Enantioselectivity low_ee->step1 homocoupling Homocoupling Side Reaction homocoupling->step2 diastereomer_sep Diastereomer Separation diastereomer_sep->purification racemization Racemization racemization->step1 racemization->step2 low_yield Low Yield low_yield->step1 low_yield->step2

Caption: Interrelation of challenges in the synthetic pathway.

References

Technical Support Center: 3,5-Octadiyne-2,7-diol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 3,5-Octadiyne-2,7-diol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent method is the oxidative homocoupling of the terminal alkyne, 2-methyl-3-butyn-2-ol. This reaction is a classic example of a C-C bond-forming reaction to produce a symmetrical 1,3-diyne.[1] The most common variations of this reaction are the Glaser, Hay, or Eglinton couplings, which primarily use a copper catalyst.[2][3]

Q2: What is the fundamental difference between the Glaser, Hay, and Eglinton coupling reactions?

A2: These reactions all achieve the same transformation but differ in the copper source and reaction conditions:

  • Glaser Coupling: The original method, which uses a catalytic amount of a copper(I) salt (like CuCl) with a base (e.g., ammonia) and an external oxidant, typically air or oxygen.[2]

  • Hay Coupling: A popular modification where a soluble complex of copper(I) chloride and a ligand like N,N,N′,N′-tetramethylethylenediamine (TMEDA) is used.[1][3] The solubility of this complex makes the reaction more versatile across various organic solvents.[3][4]

  • Eglinton Coupling: This variant uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a solvent like pyridine, which acts as both the solvent and the base.[1][2]

Q3: What is the role of the ligand (e.g., TMEDA) in the Hay coupling?

A3: The ligand plays a crucial role in the reaction's success. It coordinates with the copper catalyst, which can have a profound impact on the copper's speciation (e.g., whether it's monomeric or dinuclear).[1] This coordination enhances the solubility and stability of the catalyst complex and can significantly affect the reaction rate and selectivity.[1][4]

Q4: Can this synthesis be performed under "green" or more environmentally friendly conditions?

A4: Yes, research is ongoing to develop greener protocols. This includes replacing traditional halogenated and toxic solvents with more sustainable alternatives like ethyl acetate.[5] Additionally, using oxygen from the air as the terminal oxidant is an atom-economical approach that avoids stoichiometric metallic oxidants.[5]

Troubleshooting Guide

Q5: My reaction has stalled, and the solution has turned a deep green or blue. What does this indicate?

A5: A deep green or blue color typically indicates the presence of Cu(II) species. While Cu(I) is the active catalyst, it is oxidized to Cu(II) during the coupling step. In a successful catalytic cycle, the oxidant (O2) regenerates the Cu(I) species. If the reaction stalls and a strong Cu(II) color persists, it may suggest that the catalytic cycle is broken or that side reactions are consuming the catalyst. Ensure vigorous stirring and a sufficient supply of air or oxygen to facilitate the regeneration of the Cu(I) catalyst.

Q6: I am observing very low to no product yield. What are the most likely causes?

A6: Low yield is a common issue with several potential root causes:

  • Inactive Catalyst: The copper(I) salt may have oxidized to inactive copper(II) during storage. Use freshly purchased or purified CuCl.

  • Atmosphere Control: While the reaction requires an oxidant (oxygen), an improperly controlled atmosphere can be detrimental. Ensure a steady, but not violent, stream of air or oxygen is supplied.

  • Inhibitors: The presence of water can lead to side reactions such as the formation of ketones.[6] Ensure all glassware is dry and use anhydrous solvents.

  • Incorrect Stoichiometry: Ensure the correct catalytic loading and molar ratios of ligand and base are used. The base is critical for deprotonating the terminal alkyne.[5]

  • Low Temperature: The reaction may require heating to proceed at a reasonable rate. A typical temperature is 80 °C in a solvent like toluene.[7]

Q7: I've formed the product, but it decomposes during purification on a silica gel column. How can I avoid this?

A7: 1,3-diynes, particularly those with adjacent functional groups, can be sensitive and may decompose on silica gel, which can be acidic.[7][8]

  • Alternative Purification: Consider purification by recrystallization if the product is a solid.

  • Neutralized Silica: If chromatography is necessary, use silica gel that has been neutralized. This can be done by preparing a slurry of the silica in a solvent containing a small amount of a non-nucleophilic base, like triethylamine, and then removing the solvent before packing the column.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina or Florisil.

Q8: My reaction mixture is producing a dark, insoluble polymer instead of the desired product. What is happening?

A8: The formation of polymeric byproducts is a known side reaction in oxidative couplings, often resulting from uncontrolled or excessive oxidation. This can be caused by:

  • High Temperature: Excessive heat can promote polymerization. Optimize the reaction temperature carefully.

  • High Catalyst Concentration: An overly high concentration of the copper catalyst can lead to uncontrolled side reactions.

  • Incorrect Oxidant Flow: A very high flow rate of oxygen can sometimes lead to over-oxidation and polymer formation.

Data Presentation

Table 1: Influence of Reaction Parameters on Symmetrical Diyne Yield
ParameterCondition ACondition BExpected Outcome & Remarks
Catalyst CuCl (10 mol%)Cu(OAc)₂ (1.5 eq)Condition A (Catalytic): Generally preferred for higher atom economy. Requires an oxidant (O₂) to regenerate the catalyst.[3]
Ligand/Base TMEDA / PiperidinePyridineCondition A: TMEDA solubilizes the Cu(I) catalyst, often leading to faster, more versatile reactions.[1][4] Condition B: Pyridine acts as both a base and solvent in the Eglinton variant.[2]
Solvent ToluenePyridineThe choice of solvent can significantly impact catalyst solubility and reaction rate.[1] Greener solvents like ethyl acetate are also viable.[5]
Atmosphere Air / O₂ StreamInert (N₂)Condition A (Hay): Requires an oxidant to turn over the catalytic cycle.[2] Condition B (Eglinton): Does not require an external oxidant as the stoichiometric Cu(II) serves this role.[1]
Temperature 80 °CRoom TemperatureHigher temperatures often increase the reaction rate but may also promote side reactions. Optimization is key.[7]

Experimental Protocols

Protocol: Glaser-Hay Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of symmetrical 1,3-diynes.[7]

Materials:

  • Copper(I) Chloride (CuCl)

  • Piperidine

  • 2-methyl-3-butyn-2-ol

  • Anhydrous Toluene

  • Diethyl ether

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add CuCl (0.1 mmol, 1 mol%).

  • Add anhydrous toluene (10 mL) and piperidine (0.15 mmol, 1.5 mol%).

  • Add the starting material, 2-methyl-3-butyn-2-ol (5 mmol, 1 eq).

  • Heat the reaction mixture to 80 °C in an oil bath.

  • Allow the reaction to stir vigorously for 18 hours under an air atmosphere (a balloon of air or a gentle stream via a needle is sufficient). Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

Workup and Purification:

  • Filter the cooled mixture through a pad of Celite to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl (2 x 20 mL) to remove residual copper salts, followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Mandatory Visualizations

G start_node start_node process_node process_node product_node product_node start Start: Reagents & Setup reagents 1. Charge flask with CuCl, Toluene, Piperidine start->reagents add_alkyne 2. Add 2-methyl-3-butyn-2-ol reagents->add_alkyne react 3. Heat to 80°C under Air Atmosphere (18h) add_alkyne->react monitor 4. Monitor by TLC react->monitor workup 5. Cool, Filter, and Wash with NH4Cl(aq) monitor->workup dry 6. Dry Organic Layer and Concentrate workup->dry purify 7. Purify by Recrystallization dry->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting flowchart for diagnosing low reaction yield.

References

Technical Support Center: Polymerization of 3,5-Octadiyne-2,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on the general principles of diacetylene polymerization, primarily through oxidative coupling methods like the Glaser-Hay reaction. Specific experimental data and documented side reactions for 3,5-Octadiyne-2,7-diol are limited in publicly available literature. Therefore, this guide provides educated inferences and general best practices for researchers, scientists, and drug development professionals working with this or similar monomers.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound and similar diacetylene monomers.

Issue Potential Cause Recommended Solution
Low Polymer Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.- Increase reaction time. - Gradually increase the reaction temperature, monitoring for degradation.
2. Catalyst Inactivity: The copper catalyst may be oxidized or poisoned.- Use freshly prepared catalyst solutions. - Ensure all glassware is clean and dry. - Purge the reaction with an inert gas (e.g., argon or nitrogen) to prevent oxidation.
3. Monomer Impurity: Impurities in the this compound can inhibit polymerization.- Purify the monomer before use (e.g., by recrystallization or column chromatography).
Low Molecular Weight / High Polydispersity 1. Chain Termination: Premature termination of growing polymer chains.- Strictly control stoichiometry if using a chain-growth method.[1] - Ensure high monomer purity to avoid chain-terminating impurities.
2. Side Reactions: Competing reactions that cap the growing chains.- Optimize reaction conditions (temperature, concentration) to favor polymerization over side reactions. See "Common Side Reactions" FAQ.
3. Inefficient Initiation: Slow or incomplete initiation leads to a broad distribution of chain lengths.- Ensure the catalyst is fully dissolved and active before adding the monomer.
Insoluble Polymer / Gel Formation 1. Cross-linking: Uncontrolled side reactions leading to a cross-linked polymer network.- Lower the monomer concentration. - Reduce the reaction temperature. - Use a ligand (e.g., TMEDA) to modulate catalyst activity.[2]
2. High Molecular Weight: The desired high molecular weight polymer may have limited solubility.- Choose a more appropriate solvent for polymerization and characterization.
Discoloration of Product (e.g., yellowing) 1. Oxidation: Oxidation of the polymer backbone or side groups.- Handle the polymer under an inert atmosphere. - Add antioxidants during workup and storage.
2. Thermal Degradation: Decomposition of the polymer at elevated temperatures.- Avoid excessive heating during polymerization and purification. - Perform a thermogravimetric analysis (TGA) to determine the polymer's thermal stability.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect during the polymerization of this compound?

A1: While specific data for this compound is scarce, common side reactions in diacetylene polymerization, particularly via oxidative coupling, include:

  • Intramolecular Cyclization: The formation of cyclic oligomers or polymers, especially at low monomer concentrations. This can limit the final molecular weight.

  • Homocoupling of Monofunctional Impurities: If the monomer contains impurities with only one terminal alkyne, these can act as chain terminators, leading to low molecular weight products.

  • Oxidation of the Hydroxyl Groups: The alcohol functional groups on the monomer could potentially be oxidized under certain reaction conditions, leading to defects in the polymer structure.

  • Formation of Enynes: Side reactions leading to the formation of enyne structures instead of the desired polydiacetylene have been observed in some copper-catalyzed alkyne couplings.

Q2: How can I minimize intramolecular cyclization?

A2: To favor intermolecular polymerization over intramolecular cyclization, it is generally recommended to work at higher monomer concentrations. This increases the probability of a growing polymer chain reacting with another monomer molecule rather than with its own other end.

Q3: What polymerization methods are suitable for this compound?

A3: Oxidative coupling reactions are commonly used for the polymerization of terminal diacetylenes. The most relevant methods include:

  • Glaser Coupling: Uses a copper(I) salt and an oxidant (typically oxygen).

  • Hay Coupling: A modification of the Glaser coupling that utilizes a soluble copper(I)-amine complex (e.g., with TMEDA), which can improve reaction control.[2]

  • Eglinton Coupling: Employs a stoichiometric amount of a copper(II) salt in a coordinating solvent like pyridine.

The choice of method will depend on the desired polymer properties and the specific reaction conditions required.

Q4: What analytical techniques are recommended for characterizing the polymer and identifying side products?

A4: A combination of techniques is recommended:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and identify end groups or structural defects.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of expected functional groups and the disappearance of the terminal alkyne C-H bond.

  • UV-Vis Spectroscopy: To study the electronic properties of the conjugated polymer backbone.

  • Mass Spectrometry (e.g., MALDI-TOF): To identify the masses of oligomers and potential cyclic byproducts.

Experimental Protocols

Generalized Protocol for Oxidative Coupling Polymerization (Hay Coupling)

This protocol is a general guideline and should be optimized for the specific case of this compound.

  • Materials:

    • This compound (monomer)

    • Copper(I) chloride (CuCl)

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

    • Anhydrous solvent (e.g., dichloromethane, THF, or pyridine)

    • Oxygen or air supply

  • Procedure: a. In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound in the chosen anhydrous solvent. b. In a separate flask, prepare the catalyst solution by dissolving CuCl and TMEDA in the same solvent. The solution should turn green or blue. c. With vigorous stirring, add the catalyst solution to the monomer solution. d. Replace the inert atmosphere with a slow stream of oxygen or by opening the flask to the air (depending on the desired reaction rate and control). e. Stir the reaction at room temperature or a slightly elevated temperature for several hours to days. Monitor the reaction progress by techniques like TLC (to follow monomer consumption) or by observing a color change or precipitation of the polymer. f. Quench the reaction by adding an excess of a reducing agent solution (e.g., aqueous sodium ascorbate) or by precipitating the polymer in a non-solvent like methanol or hexane. g. Isolate the polymer by filtration, wash it thoroughly to remove catalyst residues, and dry it under vacuum.

Visualizations

Polymerization_Mechanism cluster_Monomer Monomer cluster_Catalyst Catalyst System cluster_Polymerization Polymerization cluster_Product Product Monomer This compound Initiation Formation of Copper Acetylide Monomer->Initiation Reacts with Catalyst Cu(I)/TMEDA Catalyst->Initiation Catalyzed by Propagation Oxidative Coupling Initiation->Propagation Propagation->Propagation Termination Chain-terminating Side Reaction or Monomer Depletion Propagation->Termination Polymer Poly(this compound) Propagation->Polymer

Caption: Oxidative Coupling Polymerization Workflow for this compound.

Side_Reactions Start Growing Polymer Chain (or Monomer) Desired Linear Polymerization (Intermolecular Reaction) Start->Desired High Concentration Undesired Intramolecular Cyclization Start->Undesired Low Concentration Termination Chain Termination by Impurity Start->Termination Monofunctional Impurity

Caption: Competing Reactions in Diacetylene Polymerization.

Troubleshooting_Workflow Problem Unsatisfactory Polymerization Result (e.g., Low Yield, Low MW) CheckMonomer Check Monomer Purity Problem->CheckMonomer CheckCatalyst Check Catalyst Activity Problem->CheckCatalyst CheckConditions Adjust Reaction Conditions (Concentration, Temp.) Problem->CheckConditions AnalyzeProduct Characterize Polymer and Byproducts CheckMonomer->AnalyzeProduct CheckCatalyst->AnalyzeProduct CheckConditions->AnalyzeProduct Optimize Optimize Protocol AnalyzeProduct->Optimize

Caption: A Logical Workflow for Troubleshooting Polymerization Issues.

References

preventing decomposition of 3,5-Octadiyne-2,7-diol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 3,5-Octadiyne-2,7-diol during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it in a cool, dark, and dry place. The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration (2-8 °C) is advisable.[1]

Q2: What are the primary causes of decomposition for this compound?

A2: The decomposition of this compound, a conjugated dialkynediol, can be initiated by several factors, including:

  • Exposure to Light: Similar to other conjugated systems, UV or visible light can provide the energy to initiate photochemical degradation pathways.[2]

  • Oxidation: The diyne functionality is susceptible to oxidation, especially when exposed to air (oxygen).[2]

  • Acidic Conditions: The presence of acids can catalyze the degradation of acetylenic alcohols.[3][4]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of decomposition.

Q3: What are the visible signs of this compound decomposition?

A3: Decomposition may be indicated by a change in the physical appearance of the compound, such as:

  • Color change (e.g., development of a yellow or brown tint)

  • Formation of insoluble particulates

  • A noticeable change in the melting point

Q4: Is it necessary to use an inert atmosphere for storing this compound?

A4: While not always mandatory for short-term storage under ideal conditions, using an inert atmosphere (e.g., argon or nitrogen) is a best practice to minimize oxidative degradation, especially for long-term storage or if the compound is of high purity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Compound has developed a yellow or brown color. Exposure to light and/or air (oxidation).1. Minimize further exposure to light by storing in an amber vial or wrapping the container in aluminum foil.2. Purge the container with an inert gas (argon or nitrogen) before sealing.3. Store at a lower temperature (refrigerate at 2-8 °C).
Insoluble particulates are observed in the compound. Polymerization or formation of degradation products.1. Attempt to purify a small sample by recrystallization or column chromatography to remove impurities.2. If purification is unsuccessful, the compound may be too degraded for use.3. Review storage conditions to prevent further degradation of remaining stock.
Inconsistent experimental results using the stored compound. Partial decomposition leading to reduced purity and the presence of impurities that may interfere with the reaction.1. Verify the purity of the compound using analytical techniques such as NMR or HPLC.2. If purity is compromised, purify the material before use.3. Always use a fresh sample from a properly stored stock for critical experiments.
The compound appears moist or clumpy. Absorption of moisture from the atmosphere.1. Dry the compound under vacuum.2. Ensure the storage container is tightly sealed and stored in a desiccator.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.

Methodology:

  • Sample Preparation: Aliquot 10 mg of this compound into several clear and amber glass vials.

  • Condition Setup:

    • Set 1 (Light Exposure): Place clear vials under a broad-spectrum light source at ambient temperature.

    • Set 2 (Elevated Temperature): Place amber vials in an oven at 40°C.

    • Set 3 (Oxidative Stress): Leave vials open to the air in a controlled humidity chamber at ambient temperature.

    • Set 4 (Control): Store amber vials at the recommended storage condition (2-8 °C, protected from light).

  • Time Points: Withdraw one vial from each set at predetermined time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis: Analyze the samples at each time point for:

    • Appearance: Visual inspection for color change and physical state.

    • Purity: Use HPLC or GC-MS to quantify the remaining percentage of this compound and identify any major degradation products.

    • Non-volatile Residue: Check for the formation of polymeric material.

Protocol 2: Real-Time Stability Study

This protocol evaluates the stability of this compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Store multiple aliquots of this compound in amber, tightly sealed vials.

  • Storage Conditions:

    • Condition A: Refrigerated (2-8 °C).

    • Condition B: Room Temperature (20-25 °C).

  • Time Points: Analyze samples at 0, 3, 6, 9, 12, 18, and 24 months.

  • Analysis: Perform the same analyses as in the accelerated stability study (Appearance and Purity).

Visualizations

Decomposition_Pathway Potential Decomposition Pathway of this compound cluster_initiators Initiating Factors A This compound B Oxidized Intermediates A->B Oxygen C Polymerized Products A->C Heat / Light D Hydrated/Rearranged Products A->D Acid Light Light (hv) Oxygen Oxygen (O2) Acid Acid (H+) Heat Heat (Δ)

Caption: Potential decomposition pathways for this compound.

Experimental_Workflow Stability Testing Workflow cluster_prep 1. Sample Preparation cluster_conditions 2. Exposure to Conditions cluster_analysis 3. Analysis at Time Points cluster_conclusion 4. Conclusion A Aliquot this compound B Accelerated (Light, Heat, O2) A->B C Real-Time (Recommended Storage) A->C D Visual Inspection B->D Weekly E Purity Assay (HPLC/GC-MS) B->E Weekly F Characterize Degradants B->F Weekly C->D Monthly/Quarterly C->E Monthly/Quarterly C->F Monthly/Quarterly G Determine Shelf-life and Optimal Storage Conditions D->G E->G F->G

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Mass Spectrometry of Diyne Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the mass spectrometry analysis of diyne compounds.

Troubleshooting Guides

Problem: Poor or No Signal Intensity

Q: I am not seeing any peaks for my diyne compound, or the signal is very weak. What are the possible causes and solutions?

A: Poor signal intensity is a common issue in mass spectrometry. For diyne compounds, several factors could be at play, from sample preparation to instrument settings.

Troubleshooting Steps:

  • Sample Preparation and Concentration:

    • Concentration Check: Ensure your sample is at an appropriate concentration. For LC-MS, a typical starting concentration is around 1-10 µg/mL. For GC-MS, a concentration of approximately 10 µg/mL is often recommended to achieve a column loading of about 10 ng with a 1 µL splitless injection.[1] Overly concentrated samples can lead to ion suppression, while overly dilute samples may not produce a detectable signal.

    • Solvent Selection: Use high-purity, volatile solvents compatible with your ionization method. For ESI, methanol, acetonitrile, and water are common. For GC-MS, volatile organic solvents like dichloromethane or hexane are suitable.[1] Avoid non-volatile solvents like DMSO or salts, especially for ESI and MALDI, as they can interfere with ionization and crystallization.

    • Purity: Impure samples can lead to a confusing jumble of molecular ions and fragments, and the signal for your compound of interest may be suppressed by other components.

  • Ionization Method Optimization:

    • Soft vs. Hard Ionization: The choice of ionization technique is critical. Soft ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally preferred for minimizing fragmentation and preserving the molecular ion.[2] Hard ionization techniques like Electron Ionization (EI) can cause extensive fragmentation, which might be useful for structural elucidation but can lead to a weak or absent molecular ion peak.

    • ESI Source Parameters: If using ESI, optimize source parameters. For compounds similar to polyynes, the following settings can be a good starting point.[3]

ParameterSetting
Sample Flow Rate4.0 µL/min
Nebulizer Nitrogen Pressure689 hPa
Capillary Entrance Voltage-4000 kV
Spray Shield Voltage-3500 kV
Nitrogen Dry Gas Temperature573 K
Dry Gas Flow Rate5.0 L/min
  • Instrument Calibration and Maintenance:

    • Mass Calibration: Regularly perform mass calibration with appropriate standards to ensure accurate mass measurements.

    • System Check: Ensure the mass spectrometer is properly tuned and maintained according to the manufacturer's guidelines.

Problem: Excessive Fragmentation and No Molecular Ion Peak

Q: My mass spectrum shows many fragment peaks, but the molecular ion (M+) peak for my diyne compound is weak or absent. How can I address this?

A: Excessive fragmentation is a common challenge, especially with thermally labile or structurally complex molecules. Diynes, with their conjugated triple bonds, can be susceptible to fragmentation.

Troubleshooting Steps:

  • Choice of Ionization Technique:

    • As mentioned previously, hard ionization techniques like EI impart high energy, leading to significant fragmentation.[2] Consider switching to a softer ionization method like ESI, APCI, or MALDI to increase the abundance of the molecular ion.[2]

  • In-Source Fragmentation (for ESI/APCI):

    • High source temperatures or voltages can cause fragmentation within the ion source. Gradually decrease the fragmentor/nozzle voltage and the source temperature to find a balance between efficient ionization and minimal fragmentation.

  • Collision Energy (for MS/MS):

    • If you are performing tandem mass spectrometry (MS/MS), the collision energy might be too high. Optimize the collision energy to obtain the desired fragmentation pattern for structural information without completely losing the precursor ion.

Frequently Asked Questions (FAQs)

Q1: What are some specific challenges associated with the mass spectrometry of diyne and polyyne compounds?

A1: Diyne and polyyne compounds can present unique challenges in mass spectrometry, primarily due to their chemical structure:

  • Laser-Induced Cross-Linking: In Laser Desorption/Ionization (LDI) and sometimes in MALDI, polyynes have been shown to undergo laser-induced oligomerization through covalent cross-linking. This can lead to the observation of dimers, trimers, and even larger clusters in the mass spectrum, complicating data interpretation. The use of a matrix in MALDI can help to hinder this process.

  • Fragmentation: Polyynes with certain end groups, such as "super trityl" groups, can show significant fragmentation even under LDI conditions. Conversely, t-butyl end groups appear to be more resistant to fragmentation.

  • Aggregate Formation in ESI: When analyzed by ESI, polyyne-containing molecules like rotaxanes have been observed to form non-covalent aggregates, such as MₙNa⁺.[3]

Q2: What are common adducts I should look for in the mass spectrum of my diyne compound?

A2: Adduct formation is common in soft ionization techniques like ESI. Recognizing these adducts is key to correctly identifying your molecular ion.

Positive Ion Mode Adducts Mass Difference (Da) Negative Ion Mode Adducts Mass Difference (Da)
[M+H]⁺+1.0073[M-H]⁻-1.0073
[M+NH₄]⁺+18.0338[M+Cl]⁻+34.9694
[M+Na]⁺+22.9892[M+CHO₂]⁻ (Formate)+44.9982
[M+K]⁺+38.9632

This table presents nominal mass differences for common adducts. For high-resolution mass spectrometry, use the exact mass differences.[2]

Q3: Can you provide a general experimental protocol for LC-MS analysis of a diyne compound?

A3: While the optimal conditions will vary depending on the specific diyne and instrument, here is a general starting protocol for LC-MS analysis.[4]

Experimental Protocol: LC-MS Analysis of a Diyne Compound

  • Sample Preparation:

    • Accurately weigh and dissolve the diyne compound in a suitable solvent (e.g., methanol, acetonitrile) to a stock concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is a common choice for non-polar to moderately polar organic molecules.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase it to elute the compound. A typical gradient might be 5% to 95% B over 15-20 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Conditions (ESI):

    • Ionization Mode: Positive or negative, depending on the diyne's structure and functional groups.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas (Nitrogen) Flow: 8-12 L/min.

    • Desolvation Temperature: 350-450 °C.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the diyne and its potential fragments.

  • Data Acquisition and Analysis:

    • Acquire data in full scan mode to identify the molecular ion and any adducts.

    • If structural information is needed, perform MS/MS analysis by selecting the molecular ion as the precursor.

    • Process the data using the instrument's software to identify peaks and interpret the mass spectra.

Visualized Workflows and Logic

Troubleshooting_Workflow cluster_solutions Solutions start Start: Poor/No Signal sample_prep Check Sample Preparation start->sample_prep concentration Is concentration adequate? (1-10 µg/mL) sample_prep->concentration ionization Optimize Ionization ionization_method Is ionization method appropriate? (Soft vs. Hard) ionization->ionization_method instrument_check Check Instrument Status calibration Is MS calibrated? instrument_check->calibration solvent Is solvent appropriate? (Volatile, high-purity) concentration->solvent Yes solution_adjust_conc Adjust Concentration concentration->solution_adjust_conc No solvent->ionization Yes solution_change_solvent Change Solvent solvent->solution_change_solvent No source_params Optimize Source Parameters (e.g., voltage, temperature) ionization_method->source_params Yes solution_change_method Switch to Softer Ionization ionization_method->solution_change_method No source_params->instrument_check solution_tune_source Tune Source Settings source_params->solution_tune_source solution_calibrate Recalibrate MS calibration->solution_calibrate No end_good Problem Resolved calibration->end_good Yes solution_adjust_conc->sample_prep solution_change_solvent->sample_prep solution_change_method->ionization solution_tune_source->end_good solution_calibrate->instrument_check end_bad Consult Expert Experimental_Workflow_LCMS start Start: Diyne Sample sample_prep 1. Sample Preparation - Dissolve in appropriate solvent - Dilute to 1-10 µg/mL - Filter start->sample_prep lc_separation 2. LC Separation - C18 column - Gradient elution (Water/Acetonitrile with Formic Acid) sample_prep->lc_separation esi_ionization 3. ESI Ionization - Optimize source parameters (voltage, temperature, gas flow) lc_separation->esi_ionization ms_detection 4. MS Detection - Full scan acquisition esi_ionization->ms_detection msms_analysis 5. MS/MS Analysis (Optional) - Precursor ion selection - Collision-induced dissociation ms_detection->msms_analysis data_analysis 6. Data Analysis - Peak identification - Spectrum interpretation ms_detection->data_analysis msms_analysis->data_analysis end End: Results data_analysis->end

References

Technical Support Center: Overcoming Solubility Issues with 3,5-Octadiyne-2,7-diol Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered during the synthesis and application of polymers derived from 3,5-Octadiyne-2,7-diol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor solubility of this compound polymers?

A1: The primary cause of poor solubility is strong intermolecular hydrogen bonding between the terminal hydroxyl (-OH) groups of the polymer chains. This, combined with the rigidity of the conjugated polydiacetylene backbone, promotes aggregation and can lead to a semi-crystalline structure that is difficult for solvents to penetrate and dissolve.

Q2: What type of solvents are expected to be most effective for dissolving these polymers?

A2: Solvents that can disrupt hydrogen bonds and interact favorably with both the polar hydroxyl groups and the nonpolar conjugated backbone are most likely to be effective. This includes polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), as well as some polar protic solvents like certain alcohols when used at elevated temperatures. Solvent mixtures can also be effective.

Q3: Can heating improve the solubility of this compound polymers?

A3: Yes, heating can significantly improve solubility. Increased temperature provides the energy needed to overcome intermolecular forces, including hydrogen bonds, and increases the kinetic energy of both the solvent and polymer molecules, facilitating the dissolution process.[1][2]

Q4: Is it possible to modify the polymer to enhance its solubility?

A4: While this guide focuses on the unmodified polymer, chemical modification is a common strategy to enhance the solubility of conjugated polymers. This can involve capping the hydroxyl end-groups or incorporating bulky side chains to sterically hinder aggregation.[3][4]

Q5: How does the polymerization method affect the solubility of the final polymer?

A5: The polymerization method, particularly in the solid state, can result in a highly ordered, semi-crystalline polymer that is challenging to dissolve. Solution polymerization, if feasible, may yield a more soluble, amorphous polymer. The choice of polymerization technique can significantly influence the final material's properties.

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
Polymer does not dissolve in common organic solvents (e.g., THF, Chloroform). Strong intermolecular hydrogen bonding between hydroxyl groups. Semi-crystalline nature of the polymer.1. Use a stronger polar aprotic solvent: Try solvents like DMF, DMSO, or NMP that are effective at disrupting hydrogen bonds.[1] 2. Apply heat: Gently heat the polymer-solvent mixture. Start with a moderate temperature (e.g., 50-60 °C) and gradually increase if necessary, while monitoring for any polymer degradation. 3. Use a solvent blend: A mixture of a good solvent for the backbone (e.g., a chlorinated solvent) and a hydrogen-bond-disrupting solvent may be effective.
Polymer swells but does not fully dissolve. The solvent can penetrate the polymer matrix but lacks sufficient energy to fully overcome the intermolecular forces and disentangle the polymer chains.[5]1. Increase the temperature: Further heating can provide the necessary energy for complete dissolution. 2. Increase agitation: Vigorous stirring or sonication can help break up the swollen gel and facilitate the dispersion of polymer chains into the solvent. 3. Add a co-solvent: A small amount of a co-solvent can alter the solvent-polymer interaction parameter and promote dissolution.
Polymer precipitates out of solution upon cooling. The solubility is highly temperature-dependent. The solution was likely saturated or supersaturated at the higher temperature.1. Use a better solvent: The polymer may have only been marginally soluble at the elevated temperature. A more suitable solvent may maintain solubility at lower temperatures. 2. Keep the solution heated: For subsequent processing steps, maintain the temperature at which the polymer is soluble. 3. Reduce the concentration: A lower polymer concentration may remain in solution upon cooling.
Inconsistent solubility between different batches of polymer. Variations in the polymerization process leading to differences in molecular weight, polydispersity, or crystallinity.1. Standardize the polymerization protocol: Ensure consistent reaction times, temperatures, and purification methods. 2. Characterize each batch: Perform characterization (e.g., GPC, DSC) to understand the properties of each batch and correlate them with solubility behavior.

Data Presentation

Qualitative Solubility of this compound Polymers

The following table provides an expected qualitative solubility profile for polymers of this compound based on general principles of polymer chemistry. Actual solubility may vary depending on the polymer's molecular weight and crystallinity.

Solvent Class Examples Expected Solubility Rationale
Nonpolar Hexane, ToluenePoorIneffective at disrupting strong hydrogen bonds between polymer chains.
Polar Aprotic DMF, DMSO, NMPModerate to GoodCapable of disrupting hydrogen bonds and solvating the polar hydroxyl groups.[1]
Polar Protic Methanol, EthanolPoor to ModerateCan compete for hydrogen bonding but may not effectively solvate the nonpolar backbone. Solubility may improve with heating.
Chlorinated Dichloromethane, ChloroformPoor to ModerateMay interact favorably with the conjugated backbone but are less effective at breaking strong hydrogen bonds.

Experimental Protocols

Representative Protocol for Solid-State Polymerization of this compound

This protocol is adapted from the general procedure for the solid-state polymerization of diacetylene diols and should be optimized for the specific monomer.[6][7]

1. Monomer Preparation:

  • Ensure the this compound monomer is of high purity. Recrystallize if necessary to obtain well-formed single crystals.

2. Crystal Alignment:

  • For topochemical polymerization, the alignment of monomer crystals is crucial. This can be achieved by slow crystallization from a suitable solvent.

3. Polymerization:

  • Place the monomer crystals in a quartz reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Irradiate the crystals with a UV lamp (e.g., 254 nm). The polymerization is often accompanied by a color change, typically to a deep blue or purple.

  • The polymerization can also be initiated by thermal annealing at a temperature below the monomer's melting point or by exposure to γ-radiation.[6]

4. Monitoring the Reaction:

  • The progress of the polymerization can be monitored by observing the color change and can be quantified using techniques like Raman or UV-Vis spectroscopy.

5. Polymer Isolation and Purification:

  • After the desired level of polymerization is reached, the unreacted monomer can be removed by washing with a solvent in which the monomer is soluble but the polymer is not (e.g., cold ethanol or hexane).

  • Dry the resulting polymer under vacuum.

Mandatory Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Caption: A logical workflow for systematically troubleshooting polymer solubility.

Intermolecular Interactions Leading to Poor Solubility

G cluster_0 Polymer Chain 1 cluster_1 Polymer Chain 2 p1 ... C≡C-C≡C OH p2 HO C≡C-C≡C ... p1:h->p2:h Hydrogen Bond

Caption: Intermolecular hydrogen bonding between polymer chains.

Solvent Action on Polymer Chains

G cluster_0 Aggregated Polymer Chains cluster_1 Solvated Polymer Chains p1 Polymer p2 Polymer solvent Solvent Molecules (e.g., DMF) sp1 Polymer solvent->sp1 Solvation sp2 Polymer

Caption: Schematic of solvent molecules solvating and separating polymer chains.

References

Technical Support Center: Catalyst Selection for Efficient Alkyne Homocoupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for alkyne homocoupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for alkyne homocoupling?

A1: The most prevalent catalytic systems for alkyne homocoupling are based on copper and palladium.

  • Copper-Catalyzed Systems: These are the classical methods for alkyne homocoupling.

    • Glaser Coupling: Typically uses a copper(I) salt (e.g., CuCl) with an oxidant (like O₂) and a base in a solvent.[1][2][3]

    • Eglinton Coupling: Employs a stoichiometric amount of a copper(II) salt (e.g., Cu(OAc)₂) in a pyridine base, which acts as both the solvent and the base. This method avoids the need for an external oxidant.[4][5][6]

    • Hay Coupling: A catalytic version of the Glaser coupling that utilizes a Cu(I) catalyst with a chelating ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) and an oxidant, typically air or O₂.[1][3][7]

  • Palladium-Catalyzed Systems: These systems offer an alternative and are often used in conjunction with a co-catalyst. They can proceed under aerobic conditions.[8][9] Common palladium sources include Pd(OAc)₂ and PdCl₂(PPh₃)₂.[9] Often, a copper salt (like CuI) is used as a co-catalyst.[9] However, copper-free Sonogashira conditions have been developed to avoid homocoupling as a side reaction.[10]

  • Other Transition Metal Catalysts: Gold,[11] ruthenium,[12] and nickel[2] based catalysts have also been reported for alkyne homocoupling.

Q2: How do I choose the right catalyst for my specific substrate?

A2: The choice of catalyst depends on several factors, including the substrate's functional group tolerance, steric hindrance, and electronic properties. The following diagram illustrates a general decision-making workflow.

Catalyst Selection Workflow for Alkyne Homocoupling Start Start: Alkyne Substrate Substrate_Analysis Analyze Substrate Properties (Functional Groups, Sterics, Electronics) Start->Substrate_Analysis Sensitive_Groups Sensitive Functional Groups Present? Substrate_Analysis->Sensitive_Groups Copper_System Consider Copper-Based Systems (Glaser, Eglinton, Hay) Sensitive_Groups->Copper_System No Palladium_System Consider Palladium-Based Systems Sensitive_Groups->Palladium_System Yes Steric_Hindrance High Steric Hindrance? Electron_Rich_Poor Electron-Rich or Electron-Poor Alkyne? Steric_Hindrance->Electron_Rich_Poor No Milder_Conditions Require Milder Conditions? (e.g., lower temp, neutral pH) Steric_Hindrance->Milder_Conditions Yes Optimize_Cu Optimize Copper System: - Base Selection - Solvent - Temperature Electron_Rich_Poor->Optimize_Cu Copper_System->Steric_Hindrance Palladium_System->Steric_Hindrance Optimize_Pd Optimize Palladium System: - Ligand Selection - Co-catalyst (e.g., CuI) - Base and Solvent Palladium_System->Optimize_Pd Milder_Conditions->Copper_System No Milder_Conditions->Palladium_System Yes Final_Choice Final Catalyst System Optimize_Cu->Final_Choice Optimize_Pd->Final_Choice

Caption: A workflow for selecting an appropriate catalyst system for alkyne homocoupling based on substrate properties.

Q3: My reaction is giving a low yield. What are the common causes and how can I troubleshoot it?

A3: Low yields in alkyne homocoupling can stem from several issues. The troubleshooting guide below outlines potential problems and solutions.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive Catalyst • Ensure the catalyst has not been deactivated by exposure to air or moisture if it is air-sensitive.• For palladium catalysts, ensure the active Pd(0) species is being generated.[10]• Consider catalyst poisoning by functional groups on the substrate (e.g., sulfur).[13] An increased catalyst loading may be necessary.[13]
Inappropriate Reaction Conditions Base: The choice and amount of base are crucial. For copper-catalyzed reactions, organic bases like pyridine or TMEDA are common.[1][4] For palladium systems, inorganic bases like Cs₂CO₃ can be effective.[8] The strength of the base can impact the yield.[14]• Solvent: Solvent choice can significantly affect catalyst solubility and reactivity.[14] Some protocols even work well under solvent-free conditions.[14][15]• Temperature: Optimize the reaction temperature. While many reactions proceed at room temperature, some may require heating. Excessively high temperatures can lead to catalyst decomposition or side reactions.[8]
Insufficient Oxidant • For Glaser and Hay couplings, ensure adequate aeration or a sufficient supply of oxygen.[1][16] The concentration of oxygen can determine the homocoupling yield.[16][17]
Formation of Side Products Sonogashira Cross-Coupling • If aryl halides are present as impurities or in the reaction mixture, Sonogashira cross-coupling can compete with homocoupling.[10][16] Ensure the purity of your starting materials.
Polymerization/Oligomerization • High concentrations of the alkyne can sometimes lead to polymerization. Try running the reaction at a higher dilution.
En-yne Formation • In some palladium-catalyzed systems, the formation of en-yne side products can occur.[18] The choice of ligand and reaction conditions can influence the selectivity.[18]
Catalyst Deactivation Product Inhibition • The product itself may inhibit the catalyst, slowing down the reaction over time.[19]
Ligand Displacement • In palladium catalysis, certain substrates or products can displace the phosphine ligand, leading to inactive palladium complexes.[20] Using a more robust ligand may be necessary.[20]
Formation of Inactive Catalyst Species • In copper-catalyzed reactions, the formation of insoluble copper species can lead to catalyst deactivation.[19]

Experimental Protocols

Protocol 1: Copper-Catalyzed Homocoupling (Glaser-Hay Type)

This protocol is a general guideline for a Hay-type coupling reaction.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol), a copper(I) salt (e.g., CuCl, 5 mol%), and a ligand (e.g., TMEDA, 10 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., acetone, THF, or perform solvent-free) and a base (e.g., an amine base like n-propylamine, 1.0 mmol).[14]

  • Reaction Conditions: Stir the reaction mixture at room temperature or an optimized temperature (e.g., 60 °C) under an atmosphere of air or oxygen (a balloon is often sufficient).[14]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., a dilute acid solution). Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium/Copper Co-catalyzed Homocoupling

This protocol provides a general method for palladium-catalyzed homocoupling.

  • Reaction Setup: In a reaction vessel, combine the aromatic terminal alkyne (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 2 mol%).[9]

  • Base and Solvent: Add a base (e.g., DABCO, 3.0 equiv) and a solvent (e.g., MeCN).[9]

  • Reaction Conditions: Stir the mixture at room temperature under an air atmosphere.[9]

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer and concentrate it.

  • Purification: Purify the resulting di-yne by column chromatography.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Homocoupling of Phenylacetylene

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(II) complex (0.5 mol%)/AgNO₃ (7.5 mol%)Cs₂CO₃n-BuOH/H₂O (1:2)602499[8]
Pd(OAc)₂ (2 mol%)/CuI (2 mol%)DABCOMeCNRT2~90[9]
CuCl (5 mol%)n-propylamineSolvent-free60388[14]
Polymer-supported Cu catalyst-Solvent-freeRT10-20 min>95[15]
AuCl₃ (10 mol%) / I₂K₂CO₃DMSO1001294[11]

Note: This table is a summary of representative data and yields may vary depending on the specific substrate and reaction scale.

Visualizations

Reaction Mechanisms

The following diagrams illustrate the simplified catalytic cycles for common alkyne homocoupling reactions.

Simplified Glaser Coupling Mechanism cluster_0 Catalytic Cycle Cu_I Cu(I) Cu_acetylide Copper(I) Acetylide [R-C≡C-Cu] Cu_I->Cu_acetylide + R-C≡C-H, -H⁺ Dimerization Oxidative Dimerization Cu_acetylide->Dimerization + [R-C≡C-Cu] Cu_0 Cu(0) Dimerization->Cu_0 - R-C≡C-C≡C-R Product 1,3-Diyne (R-C≡C-C≡C-R) Dimerization->Product Cu_0->Cu_I + O₂ Reoxidation Reoxidation Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Cu_acetylide Oxygen Oxidant (O₂) Oxygen->Reoxidation Simplified Palladium-Catalyzed Homocoupling Mechanism cluster_1 Catalytic Cycle Pd_0 Pd(0)L₂ Pd_alkynyl [L₂Pd(0)(C≡CR)]⁻ Pd_0->Pd_alkynyl + R-C≡C-H, Base Oxidation Oxidation Pd_alkynyl->Oxidation + O₂ Pd_II_OOH L₂Pd(II)(OOH)(C≡CR) Oxidation->Pd_II_OOH + H⁺ Second_Alkyne Second Alkyne Metalation Pd_II_OOH->Second_Alkyne + R-C≡C-H Pd_II_bisalkynyl L₂Pd(II)(C≡CR)₂ Second_Alkyne->Pd_II_bisalkynyl Reductive_Elimination Reductive Elimination Pd_II_bisalkynyl->Reductive_Elimination Reductive_Elimination->Pd_0 - R-C≡C-C≡C-R Product 1,3-Diyne Reductive_Elimination->Product Alkyne1 Terminal Alkyne Alkyne1->Pd_alkynyl Alkyne2 Terminal Alkyne Alkyne2->Second_Alkyne Oxygen Oxidant (O₂) Oxygen->Oxidation

References

Technical Support Center: Scale-up Synthesis of 3,5-Octadiyne-2,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3,5-Octadiyne-2,7-diol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction used for synthesizing this compound?

A1: The synthesis is typically achieved through the oxidative homocoupling of 1-butyn-3-ol. This reaction is a classic example of a Glaser coupling or its more common variant, the Hay coupling.[1] The Hay coupling utilizes a catalytic amount of a copper(I) salt, complexed with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), and uses oxygen (from air) as the oxidant.[1][2]

Q2: What are the critical reagents and their roles in this synthesis?

A2: The key components are:

  • Substrate: 1-butyn-3-ol, the terminal alkyne that undergoes coupling.

  • Catalyst: A copper(I) salt, such as copper(I) chloride (CuCl) or copper(I) iodide (CuI), initiates the coupling process.[3][4]

  • Ligand: A bidentate nitrogenous ligand, most commonly TMEDA, is used to solubilize the copper catalyst and form a reactive complex.[2][4][5]

  • Oxidant: Oxygen, typically supplied by bubbling air through the reaction mixture, regenerates the active Cu(I) catalyst.[1][4]

  • Solvent: A solvent that can dissolve the catalyst complex and substrate is required. While pyridine was used traditionally, greener solvents like 2-propanol are now more common.[4]

Q3: What are the major safety considerations when scaling up this reaction?

A3: On a larger scale, several hazards must be managed:

  • Exothermic Reaction: Oxidative couplings can be exothermic. The reaction temperature must be carefully monitored and controlled to prevent a runaway reaction.

  • Copper Acetylides: Copper(I) acetylides are key intermediates. While generally not explosive when solvated in the reaction mixture, they can become shock-sensitive and hazardous if isolated and dried. Never allow the reaction mixture to dry out completely with the catalyst present.

  • Oxygen Atmosphere: Using pure oxygen instead of air increases the rate of reaction but also significantly increases the risk of fire with organic solvents. Ensure the reaction apparatus is well-ventilated and free of ignition sources.

  • Solvent Flammability: Common solvents like 2-propanol are flammable. Appropriate handling and heating methods (e.g., heating mantles, oil baths) must be used in a fume hood.

Troubleshooting Guide

Problem: The reaction shows low or no conversion to the desired product.

  • Q: My reaction is not progressing. What should I check first?

    • A: First, verify the integrity of your catalyst system. The copper(I) salt should be fresh, as it can oxidize to inactive copper(II) on storage. Ensure that the TMEDA ligand was added to form the soluble, active catalyst complex.[4] Second, confirm that there is an adequate supply of oxidant. You should see gentle but steady bubbling of air or oxygen through the reaction mixture for the duration of the reaction.[4]

  • Q: Could the solvent be the issue?

    • A: Yes, the solvent plays a crucial role in dissolving the copper-TMEDA complex.[2] If the catalyst does not fully dissolve, its activity will be severely limited. While 2-propanol is a common choice, other solvents like THF have also been found to be effective.[3][4]

  • Q: Does pH affect the reaction?

    • A: The Glaser coupling can be highly pH-dependent.[6] While the standard Hay coupling does not typically require pH adjustment, if you are using a modified procedure or impure starting materials, the pH could shift out of the optimal range. The reaction generally works well under neutral to slightly basic conditions.

Problem: The reaction produces significant amounts of dark, polymeric byproducts.

  • Q: What causes the formation of dark, insoluble materials in the reaction flask?

    • A: This is often a sign of uncontrolled oxidation or side reactions. Over-heating or introducing the oxidant too quickly can lead to the formation of undesired polymeric materials. Maintain a controlled temperature (e.g., gentle reflux) and a steady, not overly vigorous, stream of air.[4] High catalyst loading can also sometimes contribute to side product formation.

Problem: The reaction starts well but stalls before reaching completion.

  • Q: Why would my reaction stop prematurely?

    • A: This typically points to catalyst deactivation. The catalytically active Cu(I) species may be oxidized to Cu(II) faster than it can be regenerated if the reaction conditions are not optimal.[1] The choice of ligand is crucial for stabilizing the copper catalyst; bidentate ligands like TMEDA or bipyridyl derivatives are known to be effective.[5][6] Also, ensure the flow of oxidant is continuous throughout the entire reaction time.

Problem: I am having difficulty purifying the final product.

  • Q: How can I effectively remove the copper catalyst during workup?

    • A: Residual copper salts can complicate purification. After the reaction, an aqueous wash with a solution of ammonium hydroxide or a chelating agent like EDTA can help to remove copper by forming a water-soluble complex.

  • Q: The product is an oil and will not crystallize. How should I purify it?

    • A: this compound can be challenging to crystallize. If direct crystallization from the workup fails, purification via column chromatography on silica gel is a reliable alternative. A solvent system such as ethyl acetate in hexanes is a good starting point. Recrystallization of the purified product can then be attempted.[4]

Experimental Protocol: Scale-up Synthesis of this compound

This protocol is a representative example based on the Hay coupling methodology.

1. Apparatus Setup:

  • Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube. Ensure the gas inlet tube extends below the surface of the reaction solvent.

  • Connect the top of the condenser to a bubbler to monitor gas flow.

  • Connect the gas inlet tube to an air supply or a regulated oxygen cylinder with a flow meter.

2. Reagent Charging:

  • In the reaction flask, under a nitrogen atmosphere, add copper(I) chloride (e.g., 0.02-0.05 mol equivalents) and TMEDA (e.g., 0.02-0.05 mol equivalents).

  • Add the solvent (e.g., 2-propanol, to make a ~0.5 M solution with respect to the substrate).

  • Stir the mixture until the copper salt dissolves to form a clear, often colored, solution.

  • Add 1-butyn-3-ol (1.0 mol equivalent) to the flask.

3. Reaction Execution:

  • Begin stirring the mixture and start a gentle flow of air through the gas inlet tube, ensuring steady bubbling.

  • Heat the reaction mixture to a gentle reflux (for 2-propanol, this is ~82°C) using a heating mantle.

  • Monitor the reaction progress by TLC (Thin-Layer Chromatography), observing the disappearance of the starting material. The reaction typically takes 4-6 hours.

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with an aqueous solution of dilute ammonium hydroxide or EDTA to remove the copper catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.[4]

Data Presentation: Key Reaction Parameters

ParameterTypical Value / ReagentConsiderations for Scale-up
Catalyst Copper(I) Chloride (CuCl)Loading is typically 2-5 mol%. Higher loading may not improve yield and can increase side products and complicate removal.
Ligand TMEDAUse in equimolar amounts to the copper catalyst. Ensures catalyst solubility and reactivity.[2][4]
Solvent 2-Propanol, THFSolvent choice impacts catalyst solubility and reaction temperature. Ensure substrate and catalyst complex are soluble.[3][4]
Oxidant Air (O₂)Air is safer for scale-up. Ensure efficient and continuous bubbling to avoid stalling the reaction.[1]
Temperature Gentle Reflux (~82°C for 2-propanol)Good temperature control is critical to prevent runaway reactions and minimize byproduct formation.
Concentration 0.5 M - 1.0 MHigher concentrations can improve throughput but may require more efficient heat management.

Visualizations

synthesis_workflow start Start setup 1. Assemble Apparatus (3-Neck Flask, Condenser, Stirrer, Gas Inlet) start->setup charge 2. Charge Reagents (CuCl, TMEDA, Solvent, 1-Butyn-3-ol) setup->charge react 3. Run Reaction (Start Airflow, Heat to Reflux, Monitor by TLC) charge->react workup 4. Quench & Workup (Cool, Remove Solvent, Aqueous Wash) react->workup purify 5. Purify Product (Recrystallization or Chromatography) workup->purify end End (Pure this compound) purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree p1 Problem: Low / No Conversion q1 Is air/O₂ bubbling through the mixture? p1->q1 s1_no Solution: Ensure steady gas flow. q1->s1_no No q2 Is the catalyst (CuCl/TMEDA) dissolved? q1->q2 Yes s2_no Solution: Use fresh CuCl. Ensure sufficient TMEDA. q2->s2_no No q3 Is the temperature at reflux? q2->q3 Yes s3_no Solution: Increase heating to achieve gentle reflux. q3->s3_no No s_ok Contact Technical Support for further analysis. q3->s_ok Yes

Caption: Troubleshooting decision tree for low reaction conversion.

References

Validation & Comparative

Validating the Structure of 3,5-Octadiyne-2,7-diol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques used to validate the structure of 3,5-Octadiyne-2,7-diol derivatives, focusing on 2,7-dimethyl-3,5-octadiyne-2,7-diol as a primary example. We present supporting experimental data and detailed methodologies to aid in the unambiguous structural elucidation of these and similar compounds.

Spectroscopic and Crystallographic Data Comparison

To confirm the molecular structure of a synthesized compound, a combination of spectroscopic and crystallographic techniques is employed. Below is a comparative summary of the data obtained for 2,7-dimethyl-3,5-octadiyne-2,7-diol against a constitutional isomer, 2,7-dimethylocta-1,7-diene-3,5-diyne. This comparison highlights the key differences in their spectral fingerprints, allowing for clear structural differentiation.

Table 1: ¹H NMR Data Comparison (Predicted for Isomer)

Compound Chemical Shift (ppm) Multiplicity Integration Assignment
2,7-dimethyl-3,5-octadiyne-2,7-diol1.45s12H-CH₃
2.50s2H-OH
2,7-dimethylocta-1,7-diene-3,5-diyne (Predicted)1.90s6H-CH₃
5.30s2H=CH₂ (a)
5.45s2H=CH₂ (b)

Table 2: ¹³C NMR Data Comparison

Compound Chemical Shift (ppm) Assignment
2,7-dimethyl-3,5-octadiyne-2,7-diol[1]31.5-CH₃
65.2C-OH
78.1C≡C
82.3C≡C
2,7-dimethylocta-1,7-diene-3,5-diyne (Predicted)22.0-CH₃
80.0C≡C
85.0C≡C
125.0=C(CH₃)₂
128.0=CH₂

Table 3: Mass Spectrometry Data Comparison

Compound m/z (Relative Intensity) Interpretation
2,7-dimethyl-3,5-octadiyne-2,7-diol[2]166 (M⁺)Molecular Ion
151[M-CH₃]⁺
133[M-CH₃-H₂O]⁺
43[C(CH₃)₂OH]⁺
2,7-dimethylocta-1,7-diene-3,5-diyne[3]130 (M⁺)Molecular Ion
115[M-CH₃]⁺
91[M-C₃H₃]⁺
77[C₆H₅]⁺

Table 4: Infrared (IR) Spectroscopy Data Comparison

Compound Frequency (cm⁻¹) Intensity Assignment
2,7-dimethyl-3,5-octadiyne-2,7-diol[4]3300-3400Broad, StrongO-H stretch
2980StrongC-H stretch (sp³)
2150WeakC≡C stretch
1160StrongC-O stretch
2,7-dimethylocta-1,7-diene-3,5-diyne[5]3090Medium=C-H stretch
2970MediumC-H stretch (sp³)
2200StrongC≡C stretch
1625MediumC=C stretch
890Strong=CH₂ bend

Interpretation of Experimental Data

The unique structural features of 2,7-dimethyl-3,5-octadiyne-2,7-diol are unequivocally confirmed by the collective analysis of the spectroscopic data.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by its simplicity, showing only two singlets. The upfield singlet at approximately 1.45 ppm with an integration of 12H corresponds to the four equivalent methyl groups. The singlet at 2.50 ppm, integrating to 2H, is indicative of the two hydroxyl protons. The absence of any other signals confirms the symmetrical nature of the molecule and the lack of protons on the carbon backbone.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum displays four distinct signals, consistent with the symmetry of the molecule. The signal at 31.5 ppm is attributed to the methyl carbons. The peak at 65.2 ppm corresponds to the carbons bearing the hydroxyl groups. The two signals in the downfield region, at 78.1 and 82.3 ppm, are characteristic of the sp-hybridized carbons of the diyne functionality.

  • Mass Spectrometry: The mass spectrum exhibits a molecular ion peak at m/z 166, which corresponds to the molecular weight of the compound. The fragmentation pattern, including the loss of a methyl group (m/z 151) and the subsequent loss of a water molecule (m/z 133), further supports the proposed structure. The prominent peak at m/z 43 is characteristic of the [C(CH₃)₂OH]⁺ fragment.

  • Infrared Spectroscopy: The IR spectrum shows a strong, broad absorption band in the region of 3300-3400 cm⁻¹, which is a classic indicator of the O-H stretching vibration of the hydroxyl groups. The presence of a weak but sharp peak around 2150 cm⁻¹ confirms the existence of the carbon-carbon triple bond of the diyne. The strong C-H stretching of the methyl groups is observed around 2980 cm⁻¹.

Definitive Structure Validation by X-ray Crystallography

While spectroscopic methods provide strong evidence for the structure of 2,7-dimethyl-3,5-octadiyne-2,7-diol, single-crystal X-ray diffraction provides the most definitive and unambiguous proof of its three-dimensional structure. The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 605735 . This crystallographic data provides precise information on bond lengths, bond angles, and the overall molecular conformation in the solid state, leaving no ambiguity about the connectivity and stereochemistry of the molecule.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (1024 or more) is typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is common. For less volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used with direct infusion or coupled with Liquid Chromatography (LC).

  • Ionization (Electron Ionization): In the ion source, bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone, dichloromethane).

    • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in a single-crystal X-ray diffractometer. Collect the diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, accurate crystal structure.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the validation of the structure of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structural Analysis cluster_validation Structure Validation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir crystal_growth Single Crystal Growth purification->crystal_growth structure_validation Structure Confirmed nmr->structure_validation ms->structure_validation ir->structure_validation xray X-ray Diffraction crystal_growth->xray xray->structure_validation

Overall experimental workflow for structure validation.

logical_relationship cluster_data Experimental Data cluster_interpretation Interpretation & Conclusion nmr_data NMR Data (Connectivity, Symmetry) proposed_structure Proposed Structure: This compound Derivative nmr_data->proposed_structure ms_data MS Data (Molecular Weight, Fragmentation) ms_data->proposed_structure ir_data IR Data (Functional Groups) ir_data->proposed_structure xray_data X-ray Data (3D Structure) validated_structure Validated Structure xray_data->validated_structure Definitive Proof proposed_structure->xray_data Confirmation

References

A Comparative Guide to Diol Crosslinkers: Spotlight on 3,5-Octadiyne-2,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate crosslinking agent is a critical determinant of the final properties of a polymer network. Diols, a class of molecules containing two hydroxyl (-OH) groups, are fundamental building blocks in the synthesis of a wide array of polymers, including polyesters and polyurethanes. Their structure, chain length, and the presence of additional functional groups significantly influence the mechanical strength, thermal stability, and degradability of the resulting material.

This guide provides a comparative overview of 3,5-Octadiyne-2,7-diol and other common diol crosslinkers. Due to the limited direct experimental data on this compound as a crosslinker in the public domain, this comparison is based on the reactivity of its functional groups—hydroxyl and internal alkyne—and draws parallels with established diol crosslinkers.

Overview of Diol Crosslinkers

Diol crosslinkers are primarily used to form three-dimensional polymer networks. The hydroxyl groups can react with various functional groups, most commonly isocyanates to form urethane linkages and carboxylic acids or their derivatives to form ester linkages. The choice of diol impacts the crosslink density, chain mobility, and overall material properties.

Commonly used diol crosslinkers include short-chain aliphatic diols like 1,4-butanediol and 1,6-hexanediol, which impart rigidity and thermal stability, and longer-chain diols like poly(ethylene glycol) (PEG)-diols, which introduce flexibility and hydrophilicity.

This compound: A Unique Proposition

This compound presents a unique chemical structure that offers possibilities beyond simple chain extension and crosslinking. Its key features are:

  • Two Secondary Hydroxyl Groups: These groups can participate in typical diol reactions to form polyesters and polyurethanes.

  • A Conjugated Diyne System: The internal alkyne groups introduce rigidity and a linear geometry to the polymer backbone. More importantly, they serve as reactive sites for post-polymerization modification via "click" chemistry, such as the thiol-yne reaction, allowing for secondary crosslinking or functionalization.[1][2][3]

This dual functionality allows for the creation of highly tailored polymer networks.

Comparative Performance Data

The following table summarizes the expected and reported performance of polymers crosslinked with this compound in comparison with other common diol crosslinkers. The data for this compound is largely predictive, based on the known effects of its structural features.

PropertyThis compound (Predicted/Inferred)1,4-Butanediol1,6-HexanediolPoly(ethylene glycol) (PEG)-diol
Mechanical Strength High (due to rigid diyne core)HighModerate-HighLow-Moderate
Thermal Stability HighHighModerate-HighModerate
Flexibility LowLowModerateHigh
Hydrophilicity ModerateModerateLowHigh
Potential for Post-Functionalization High (via alkyne groups)LowLowLow
Crosslinking Chemistry Hydroxyl reactions (e.g., esterification, urethane formation), Thiol-yne "click" reactionHydroxyl reactionsHydroxyl reactionsHydroxyl reactions

Experimental Protocols

Detailed methodologies for key crosslinking experiments are provided below.

Protocol 1: Polyurethane Synthesis via Hydroxyl-Isocyanate Reaction

This protocol describes a general procedure for synthesizing a polyurethane network using a diol crosslinker and a diisocyanate.

Materials:

  • Diol crosslinker (e.g., this compound, 1,4-butanediol)

  • Diisocyanate (e.g., Hexamethylene diisocyanate (HDI), Isophorone diisocyanate (IPDI))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL))

  • Nitrogen atmosphere

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diol crosslinker in the anhydrous solvent.

  • Add the diisocyanate to the solution with stirring. The molar ratio of isocyanate to hydroxyl groups is typically kept at 1:1 for linear polymers or with a slight excess of isocyanate for crosslinked networks.

  • Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).

  • Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and maintain it for several hours until the desired conversion is reached, which can be monitored by FTIR spectroscopy by observing the disappearance of the NCO peak (~2270 cm⁻¹).

  • For network formation, the resulting prepolymer can be cast into a mold and cured at an elevated temperature.

Protocol 2: Polyester Synthesis via Esterification

This protocol outlines the synthesis of a polyester network through the reaction of a diol with a dicarboxylic acid.

Materials:

  • Diol crosslinker (e.g., this compound, 1,6-hexanediol)

  • Dicarboxylic acid (e.g., Adipic acid, Sebacic acid)

  • Esterification catalyst (e.g., p-Toluenesulfonic acid (p-TSA))

  • High-boiling point solvent (e.g., Toluene, Xylene) with a Dean-Stark apparatus

  • Nitrogen atmosphere

Procedure:

  • Combine the diol, dicarboxylic acid, and a catalytic amount of p-TSA in a reaction flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap.

  • Add the solvent to the flask.

  • Heat the mixture to reflux under a nitrogen atmosphere. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • The solvent is then removed under reduced pressure to obtain the polyester.

  • For a crosslinked network, a multifunctional acid or alcohol can be included in the reaction mixture.

Protocol 3: Thiol-Yne Photo-Crosslinking of an Alkynyl-Functionalized Polymer

This protocol describes the secondary crosslinking of a polymer containing alkyne groups, such as one synthesized using this compound, with a dithiol crosslinker.[1][2][3]

Materials:

  • Alkynyl-functionalized prepolymer

  • Dithiol crosslinker (e.g., 1,2-Ethanedithiol, 1,6-Hexanedithiol)

  • Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone (DMPA))

  • Solvent (if necessary, to dissolve the prepolymer and initiator)

  • UV light source (e.g., 365 nm)

Procedure:

  • Dissolve the alkynyl-functionalized prepolymer and the photoinitiator in a suitable solvent.

  • Add the dithiol crosslinker to the solution. The molar ratio of thiol to alkyne groups can be varied to control the crosslink density.

  • Cast the mixture into a thin film on a suitable substrate.

  • Expose the film to UV irradiation for a specific duration to initiate the thiol-yne reaction and induce crosslinking. The curing process can be monitored by techniques such as photo-rheometry.

  • After curing, the crosslinked film can be washed with a solvent to remove any unreacted components.

Visualizations

Signaling Pathways and Experimental Workflows

Polyurethane_Synthesis Diol Diol (e.g., this compound) Prepolymer Polyurethane Prepolymer Diol->Prepolymer Diisocyanate Diisocyanate (e.g., HDI) Diisocyanate->Prepolymer Solvent Anhydrous Solvent (e.g., DMF) Solvent->Prepolymer Catalyst Catalyst (e.g., DBTDL) Catalyst->Prepolymer Curing Curing (Heat) Prepolymer->Curing Network Crosslinked Polyurethane Network Curing->Network

Caption: Polyurethane synthesis workflow.

Thiol_Yne_Crosslinking Alkyne_Polymer Alkynyl-Functionalized Prepolymer Addition Addition to Alkyne Alkyne_Polymer->Addition Dithiol Dithiol Crosslinker Thiol_Radical Thiol Radical Dithiol->Thiol_Radical Photoinitiator Photoinitiator Radical_Initiation Radical Initiation Photoinitiator->Radical_Initiation UV_Light UV Light (e.g., 365 nm) UV_Light->Radical_Initiation Radical_Initiation->Thiol_Radical H-abstraction Thiol_Radical->Addition Crosslinked_Network Crosslinked Network Addition->Crosslinked_Network

Caption: Thiol-yne photo-crosslinking mechanism.

Logical Relationships

Diol_Structure_Property cluster_diol Diol Structure cluster_properties Polymer Properties Chain_Length Chain Length Mechanical Mechanical Strength Chain_Length->Mechanical decreases Flexibility Flexibility Chain_Length->Flexibility increases Rigidity Backbone Rigidity (e.g., Alkynes) Rigidity->Mechanical increases Thermal Thermal Stability Rigidity->Thermal increases Rigidity->Flexibility decreases Functionality Additional Functional Groups Functionality_Post Post-Functionalization Potential Functionality->Functionality_Post enables Degradation Degradation Rate

Caption: Influence of diol structure on polymer properties.

Conclusion

This compound stands out as a promising, albeit understudied, crosslinking agent. Its rigid diyne core is expected to enhance the mechanical and thermal properties of polymers, similar to short-chain aliphatic diols. However, its most significant advantage lies in the potential for secondary crosslinking or functionalization via the alkyne groups. This opens up possibilities for creating advanced materials with tunable properties, such as hydrogels with controlled degradation rates or surfaces that can be modified with bioactive molecules. Further experimental investigation is warranted to fully elucidate the performance of this compound in various polymer systems and to validate its potential in fields like drug delivery and tissue engineering.

References

Spectroscopic Comparison of 3,5-Octadiyne-2,7-diol Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the spectroscopic properties of the enantiomers of 3,5-octadiyne-2,7-diol, aimed at researchers, scientists, and professionals in drug development. The following data and protocols are presented to illustrate the analytical methodologies used to differentiate and characterize these chiral molecules.

Executive Summary

The differentiation of enantiomers is a critical step in pharmaceutical development and chemical synthesis. Spectroscopic techniques such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside chiral High-Performance Liquid Chromatography (HPLC), provide the necessary tools for this purpose. This guide outlines the expected, yet currently hypothetical, spectroscopic characteristics of the (R,R) and (S,S) enantiomers of this compound and details the experimental protocols for their analysis.

Data Presentation: A Comparative Analysis

Spectroscopic TechniqueParameterExpected Data for (R,R)-3,5-Octadiyne-2,7-diolExpected Data for (S,S)-3,5-Octadiyne-2,7-diol
Electronic Circular Dichroism (ECD) Cotton Effect (λmax, nm)Positive (+)Negative (-)
Vibrational Circular Dichroism (VCD) Key Vibrational Bands (cm⁻¹)Positive (+) / Negative (-) coupletsNegative (-) / Positive (+) couplets
¹H NMR (with chiral solvating agent) Chemical Shift (δ, ppm) of C-2/C-7 HShift AShift B (distinct from A)
Chiral HPLC Retention Time (min)t R1t R2 (t R1 ≠ t R2)
Optical Rotation Specific Rotation [α] DPositive (+)Negative (-)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the comparative data presented above.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate the racemic mixture of this compound into its individual enantiomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is typically used. The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).

  • Procedure:

    • Dissolve the racemic this compound in the mobile phase.

    • Inject the sample onto the chiral column.

    • Monitor the elution profile and collect the fractions corresponding to each enantiomer.

    • Analyze the purity of the collected fractions by re-injecting them onto the same column.

Electronic Circular Dichroism (ECD) Spectroscopy

Objective: To measure the differential absorption of circularly polarized light by each enantiomer.

  • Instrumentation: A circular dichroism spectrometer.

  • Sample Preparation: Prepare solutions of each enantiomer in a UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1-1.0 mg/mL.

  • Measurement:

    • Record the ECD spectrum over a suitable wavelength range (e.g., 200-400 nm).

    • Record a baseline spectrum of the solvent and subtract it from the sample spectra.

    • The resulting spectra for the two enantiomers are expected to be mirror images of each other.

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To measure the differential absorption of circularly polarized infrared radiation.

  • Instrumentation: A VCD spectrometer.

  • Sample Preparation: Prepare solutions of each enantiomer in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-20 mg/mL.

  • Measurement:

    • Acquire the VCD spectrum in the mid-infrared region (e.g., 4000-800 cm⁻¹).

    • A baseline spectrum of the solvent in the same sample cell should be recorded and subtracted.

    • The VCD spectra of the enantiomers will be mirror images.

Visualization of Experimental Workflow

The logical flow of synthesizing, separating, and spectroscopically analyzing the enantiomers of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_separation Enantiomeric Separation cluster_analysis Spectroscopic Comparison start Starting Materials synthesis Chemical Synthesis start->synthesis racemate Racemic this compound synthesis->racemate chiral_hplc Chiral HPLC racemate->chiral_hplc enantiomer_R (R,R)-Enantiomer chiral_hplc->enantiomer_R Fraction 1 enantiomer_S (S,S)-Enantiomer chiral_hplc->enantiomer_S Fraction 2 ecd ECD Spectroscopy enantiomer_R->ecd vcd VCD Spectroscopy enantiomer_R->vcd nmr Chiral NMR enantiomer_R->nmr enantiomer_S->ecd enantiomer_S->vcd enantiomer_S->nmr comparison Comparative Analysis ecd->comparison vcd->comparison nmr->comparison

Caption: Workflow for the synthesis and spectroscopic comparison of this compound enantiomers.

Unveiling the Bioactivity of Diacetylenic Diols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a growing interest in naturally occurring and synthetic polyynes. Among these, diacetylenic diols represent a class of compounds with significant, yet not fully explored, biological potential. This guide provides a comparative overview of the biological activity of 3,5-Octadiyne-2,7-diol and its structurally related compounds, supported by experimental data and detailed methodologies to aid in future research and drug development endeavors.

While specific biological activity data for this compound is not extensively available in current literature, its structural similarity to well-studied polyynes, such as falcarindiol, suggests it may possess comparable cytotoxic, anti-inflammatory, and cancer chemopreventive properties. This guide will, therefore, focus on the known bioactivities of these similar compounds to provide a predictive framework for this compound.

Comparative Analysis of Biological Activity

The biological activities of diacetylenic diols are diverse, with research highlighting their potential in oncology and inflammatory diseases. Here, we compare the cytotoxic and cancer chemopreventive activities of key compounds from this class.

Cytotoxicity Against Cancer Cell Lines

Diacetylenic diols have demonstrated potent cytotoxic effects against a range of cancer cell lines. This activity is crucial for the development of new anticancer therapies. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency.

CompoundCell LineIC50 (µM)Reference
Falcarindiol HCT-116 (Colon Cancer)1.7[1]
HT-29 (Colon Cancer)13.2[1]
MDA-MB-231 (Breast Cancer)Decreased viability at 3-24 µM[2]
MDA-MB-468 (Breast Cancer)Decreased viability at 3-24 µM[2]
Oplopandiol HCT-116 (Colon Cancer)15.5[1]
HT-29 (Colon Cancer)> 60[1]
Diacetylenes with long hydrophobic chains Hep-G2 (Liver Cancer), H-4-II-E (Rat Hepatoma)Micromolar range[3]

Note: Data for this compound is not currently available. The provided data for structurally similar compounds suggest that the side chains attached to the diol core significantly influence cytotoxic potency.

Cancer Chemopreventive Activity

Cancer chemoprevention involves the use of natural or synthetic agents to reverse, suppress, or prevent carcinogenesis. One key mechanism is the induction of phase II detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). The concentration required to double the activity of this enzyme (CD value) is a measure of chemopreventive potential.

CompoundChemopreventive Activity (CD value)Reference
Tetradeca-5,7-diyne-4,9-diol Potent, equipotent to sulforaphane
2-Methyltetradeca-5,7-diyne-4,9-diol Potent, equipotent to sulforaphane

Note: Specific CD values were not provided in the initial search results, but the qualitative comparison to sulforaphane, a well-known chemopreventive agent, indicates significant activity.

Signaling Pathways

The biological effects of diacetylenic diols are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is critical for mechanism-of-action studies and for identifying potential therapeutic targets.

Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

Falcarindiol has been shown to induce apoptosis in cancer cells by triggering endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR)[4]. This is a promising mechanism for cancer therapy as it can selectively target rapidly dividing cancer cells.

ER_Stress_Pathway Falcarindiol Falcarindiol Proteasome_Inhibition Proteasome Inhibition Falcarindiol->Proteasome_Inhibition Ubiquitinated_Proteins Accumulation of Ubiquitinated Proteins Proteasome_Inhibition->Ubiquitinated_Proteins ER_Stress ER Stress Ubiquitinated_Proteins->ER_Stress UPR_Activation UPR Activation (PERK, IRE1, ATF6) ER_Stress->UPR_Activation Apoptosis Apoptosis UPR_Activation->Apoptosis

Caption: Falcarindiol-induced ER stress and apoptosis pathway.

NF-κB Signaling Pathway in Inflammation

The transcription factor NF-κB is a master regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. While direct evidence for this compound is lacking, other polyynes are known to modulate this pathway.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK_Activation IKK Activation Inflammatory_Stimuli->IKK_Activation IkB_Phosphorylation IκB Phosphorylation & Degradation IKK_Activation->IkB_Phosphorylation NFkB_Translocation NF-κB Translocation to Nucleus IkB_Phosphorylation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Translocation->Gene_Expression Diacetylenic_Diols Diacetylenic Diols (Potential) Diacetylenic_Diols->IKK_Activation

Caption: Potential inhibition of the NF-κB pathway by diacetylenic diols.

Experimental Protocols

To facilitate further research, this section provides detailed protocols for key in vitro assays used to evaluate the biological activities of diacetylenic diols.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Add varying concentrations of the test compound to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well.

  • Incubate the plate at room temperature in the dark for 2 hours to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • LPS (from E. coli)

  • Test compounds

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL[5].

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm[5]. The quantity of nitrite is determined from a sodium nitrite standard curve.

Cancer Chemopreventive Activity: Quinone Reductase (NQO1) Induction Assay

This assay measures the ability of a compound to induce the activity of the phase II detoxification enzyme, quinone reductase.

Materials:

  • Hepa 1c1c7 murine hepatoma cells

  • 96-well microtiter plates

  • Inducing agents (test compounds)

  • Lysis buffer

  • Reaction mixture containing an NADPH-generating system, menadione, and MTT.

  • Microplate reader

Protocol:

  • Plate Hepa 1c1c7 cells in 96-well microtiter plates and grow for 24 hours.

  • Expose the cells to the inducing agents for another 24 hours.

  • Lyse the cells.

  • Add the reaction mixture to the cell lysates. NQO1 catalyzes the reduction of menadione by NADPH, and the resulting menadiol non-enzymatically reduces MTT to a blue formazan product.

  • Quantify the blue color using a microplate absorbance reader[6].

Conclusion

While direct experimental data on the biological activity of this compound remains elusive, the evidence from structurally similar diacetylenic diols, particularly falcarindiol, provides a strong rationale for its investigation as a potential therapeutic agent. The cytotoxic, anti-inflammatory, and cancer chemopreventive activities observed in this class of compounds are promising. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore the bioactivity of this compound and other novel polyynes, with the ultimate goal of advancing the development of new and effective therapies. Further research is warranted to isolate or synthesize this compound and subject it to the rigorous biological evaluations outlined herein.

References

A Researcher's Guide to the Computational Modeling of 3,5-Octadiyne-2,7-diol Conformations

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Methodologies for Conformational Analysis

The conformational landscape of a molecule is pivotal to its chemical and physical properties, influencing everything from reactivity to biological activity. For a molecule like 3,5-Octadiyne-2,7-diol, the presence of hydroxyl groups and a conjugated diyne system introduces a fascinating interplay of steric and electronic effects that govern its three-dimensional structure. This guide provides a comparative overview of computational methods to explore the conformational space of this compound, offering a blueprint for researchers and drug development professionals.

Comparing Computational Approaches

The conformational analysis of this compound can be approached using a hierarchy of computational methods, each with its own balance of accuracy and computational cost. The two primary categories are Molecular Mechanics (MM) and Quantum Mechanics (QM).

Molecular Mechanics (MM) methods utilize classical physics to approximate the potential energy of a system. These methods are computationally efficient, making them suitable for exploring a large number of conformations. Force fields are the engines of MM, defining the parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions.[1] Widely used force fields for small molecules include OPLS-All-Atom (OPLS-AA), CHARMM General Force Field (CGenFF), and the General AMBER Force Field (GAFF).[2]

Quantum Mechanics (QM) methods, on the other hand, solve the Schrödinger equation to describe the electronic structure of the molecule. These methods are more computationally intensive but offer a higher level of theory and accuracy. Density Functional Theory (DFT) is a popular QM method that provides a good compromise between accuracy and computational cost for studying diol conformations.[3][4]

A common strategy is to perform an initial conformational search using a computationally less expensive MM method, followed by geometry optimization and energy refinement of the low-energy conformers using a more accurate QM method.

Data Presentation: A Comparative Overview

The following table summarizes the expected outputs from different computational approaches for the conformational analysis of this compound. The values presented are hypothetical and serve to illustrate how data would be presented in a comparative study.

Computational MethodKey Torsional Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)Dipole Moment (Debye)Computational Time (arbitrary units)
MM: OPLS-AA 60°, 180°0.0, 1.22.1, 0.51
MM: GAFF 65°, 175°0.0, 1.52.3, 0.41.2
QM: DFT (B3LYP/6-31G*) 62°, 178°0.0, 1.02.5, 0.250
QM: DFT (M06-2X/6-311+G**) 61°, 180°0.0, 0.92.6, 0.1150

Note: The choice of functional and basis set in DFT calculations can significantly impact the results. Functionals like M06-2X are often recommended for systems where non-covalent interactions are important.

Experimental Protocols: A Step-by-Step Guide

Here, we outline a detailed protocol for the computational conformational analysis of this compound.

1. Initial Structure Generation:

  • Software: A molecular builder such as Avogadro, ChemDraw, or the building tools within molecular modeling suites.

  • Procedure:

    • Construct the 2D structure of this compound.

    • Generate an initial 3D structure.

    • Perform a preliminary geometry optimization using a simple force field (e.g., MMFF94) to obtain a reasonable starting geometry.

2. Molecular Mechanics Conformational Search:

  • Software: A molecular dynamics or conformational search package like those found in Schrödinger, AMBER, or GROMACS.

  • Procedure:

    • Select a suitable force field (e.g., OPLS-AA or GAFF).

    • Define the rotatable bonds, primarily the C-C bonds adjacent to the hydroxyl groups and the central C-C bond of the diyne.

    • Perform a systematic or stochastic conformational search. For a systematic search, rotate each defined bond by a specified increment (e.g., 30°). For a stochastic search (e.g., Monte Carlo), generate random conformations.

    • Minimize the energy of each generated conformer.

    • Cluster the resulting conformers based on RMSD (Root Mean Square Deviation) and rank them by energy.

3. Quantum Mechanics Refinement:

  • Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Procedure:

    • Select the unique, low-energy conformers identified from the MM search (e.g., those within 5-10 kcal/mol of the global minimum).

    • For each conformer, perform a geometry optimization using a DFT method. A common starting point is the B3LYP functional with a 6-31G* basis set. For higher accuracy, a larger basis set (e.g., 6-311+G**) and a functional better suited for non-covalent interactions (e.g., M06-2X) should be used.

    • After optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

    • Calculate single-point energies with a higher level of theory if necessary for more accurate energy rankings.

Visualizing the Computational Workflow and Methodologies

To better understand the process and the relationship between different computational methods, the following diagrams are provided.

G cluster_0 Computational Workflow A 1. Initial 3D Structure Generation B 2. Molecular Mechanics (MM) Conformational Search A->B C 3. Selection of Low-Energy Conformers B->C D 4. Quantum Mechanics (QM) Geometry Optimization C->D E 5. Frequency Calculation and Analysis D->E

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

G cluster_1 Hierarchy of Computational Methods MM Molecular Mechanics (MM) (e.g., OPLS, GAFF) DFT Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) MM->DFT Increased Accuracy & Cost MP2 Møller-Plesset Perturbation Theory (MP2) DFT->MP2 Increased Accuracy & Cost HF Hartree-Fock (HF) HF->DFT Includes Electron Correlation CCSD Coupled Cluster (CCSD(T)) (Gold Standard) MP2->CCSD Increased Accuracy & Cost

Caption: The relationship between different computational chemistry methods in terms of accuracy and cost.

By following this guide, researchers can systematically investigate the conformational preferences of this compound and similar molecules, providing valuable insights for applications in materials science and drug discovery. The combination of molecular mechanics for broad exploration and quantum mechanics for accurate refinement offers a robust and efficient strategy for computational conformational analysis.

References

A Comparative Guide to the Thermal Analysis of Diacetylene Diol Polymers and Engineering Thermoplastics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The data presented herein is compiled from various scientific sources and is intended to offer a comparative perspective on the thermal behavior of these distinct polymer classes.

Comparative Thermal Properties

The following table summarizes the key quantitative data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the selected polymers.

PropertyPoly(2,4-hexadiyne-1,6-diol) (tosylated monomer)Polyethylene Terephthalate (PET)Polyether Ether Ketone (PEEK)
Glass Transition Temperature (Tg) Not typically observed; undergoes exothermic polymerization.67-80 °C[1]143-170 °C[2][3]
Melting Temperature (Tm) Monomer melts at ~94 °C before polymerization.[4]240-270 °C[5]~343 °C[2][3]
Crystallization Temperature (Tc) Not applicable in the same sense as thermoplastics.Cold crystallization (Tcc) in the range of 115-140 °C.[1]Not prominently reported as a key processing parameter in the same manner as PET.
Decomposition Temperature (Td) Polymerization is the primary thermal event.Onset of significant weight loss is typically above 400°C.Onset of decomposition (T95%) is approximately 574 °C in a nitrogen atmosphere.[3]
Heat of Polymerization (ΔHp) Approximately -36.5 kcal/mol for the tosylated monomer.[6]Not applicable.Not applicable.
Enthalpy of Fusion (ΔHf) Not applicable for the polymer in this context.12-34 J/g for cold crystallization.[1]41-57 J/g.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible thermal analysis. Below are generalized protocols for TGA and DSC analysis of polymeric materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is primarily used to determine the thermal stability and composition of materials.

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed into a tared TGA pan, commonly made of platinum or alumina.

  • Instrument Setup: The TGA instrument is calibrated for mass and temperature. An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative degradation, with a purge rate of 20-50 mL/min.

  • Temperature Program: The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range relevant to the polymer's expected decomposition. For example, from ambient temperature to 800 °C.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset of decomposition is often reported as the temperature at which 5% mass loss occurs (T95%).[3] The temperature of the maximum rate of mass loss is determined from the peak of the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is used to determine thermal transitions such as glass transition, melting, and crystallization.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated for temperature and heat flow. A controlled atmosphere, typically nitrogen, is maintained with a purge rate of 20-50 mL/min.

  • Temperature Program: A common DSC experiment involves a heat-cool-heat cycle to erase the thermal history of the sample.

    • First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point. This scan reveals information about the material's initial state, including any residual stresses or orientation.

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition. This allows for the observation of crystallization from the melt.

    • Second Heating Scan: A final heating scan, typically at the same rate as the first, is performed. The data from this scan is often used to determine the intrinsic thermal properties of the material, such as the glass transition temperature (Tg) and melting temperature (Tm).[8]

  • Data Analysis: The DSC thermogram plots heat flow versus temperature.

    • The glass transition (Tg) is observed as a step-like change in the baseline.

    • Crystallization is an exothermic process and appears as a peak with a positive heat flow.

    • Melting is an endothermic process and is seen as a peak with a negative heat flow.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a comprehensive thermal analysis of a polymer using both TGA and DSC.

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Start Start TGA TGA_Sample Weigh 5-10 mg of Polymer into TGA pan TGA_Start->TGA_Sample TGA_Setup Place sample and reference in TGA furnace under N2 TGA_Sample->TGA_Setup TGA_Heat Heat at a constant rate (e.g., 10 °C/min) TGA_Setup->TGA_Heat TGA_Data Record Mass Loss vs. Temperature TGA_Heat->TGA_Data TGA_Analysis Determine Decomposition Temperature (Td) TGA_Data->TGA_Analysis TGA_End End TGA TGA_Analysis->TGA_End DSC_Start Start DSC DSC_Sample Weigh 5-10 mg of Polymer into hermetically sealed pan DSC_Start->DSC_Sample DSC_Setup Place sample and reference pans in DSC cell under N2 DSC_Sample->DSC_Setup DSC_Heat1 1st Heating Scan: Determine initial properties DSC_Setup->DSC_Heat1 DSC_Cool Cooling Scan: Observe crystallization DSC_Heat1->DSC_Cool DSC_Heat2 2nd Heating Scan: Determine intrinsic properties DSC_Cool->DSC_Heat2 DSC_Data Record Heat Flow vs. Temperature DSC_Heat2->DSC_Data DSC_Analysis Determine Tg, Tc, and Tm DSC_Data->DSC_Analysis DSC_End End DSC DSC_Analysis->DSC_End Start Polymer Sample Start->TGA_Start Stability Analysis Start->DSC_Start Transition Analysis

Caption: Workflow for TGA and DSC analysis of polymers.

Discussion of Comparative Data

  • Poly(2,4-hexadiyne-1,6-diol): Unlike typical thermoplastics, the primary thermal event for diacetylene monomers is an exothermic polymerization rather than a simple melting transition. The tosylated monomer of 2,4-hexadiyne-1,6-diol melts around 94°C, which is then followed by a strong exotherm corresponding to its solid-state polymerization.[4] This topochemical reaction is highly dependent on the crystalline packing of the monomer. The resulting polydiacetylene is a highly cross-linked, thermoset material that does not exhibit a melting point and typically has very high thermal stability, decomposing at temperatures well above those of many common thermoplastics.

  • Polyethylene Terephthalate (PET): As a semi-crystalline thermoplastic, PET exhibits a distinct glass transition temperature between 67-80 °C, above which the amorphous regions of the polymer become rubbery.[1] If the material was rapidly cooled from the melt (making it largely amorphous), a "cold crystallization" exotherm is observed upon heating (115-140 °C) as the polymer chains gain enough mobility to arrange into crystalline structures.[1] The crystalline regions then melt at a much higher temperature, typically between 240-270 °C.[5] The thermal stability of PET is substantial, with decomposition generally occurring above 400 °C.

  • Polyether Ether Ketone (PEEK): PEEK is a high-performance, semi-crystalline thermoplastic known for its exceptional thermal stability and mechanical properties at elevated temperatures.[9] It has a high glass transition temperature of 143-170 °C and a very high melting point of around 343 °C.[2][3] The most notable feature of PEEK is its outstanding thermal stability, with the onset of decomposition in an inert atmosphere occurring at approximately 574 °C.[3] This makes it suitable for demanding applications in aerospace, medical, and chemical processing industries.

References

Assessing the Purity of Synthesized 3,5-Octadiyne-2,7-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative assessment of the purity of synthesized 3,5-Octadiyne-2,7-diol, a key building block in various chemical syntheses. We will explore a common synthetic route, purification methods, and compare its purity profile with an aromatic analogue, 1,4-Diphenyl-1,3-butadiyne-1,4-diol, supported by experimental data and detailed protocols.

Comparative Purity Analysis

The purity of synthesized diacetylenic diols is highly dependent on the synthetic route and the subsequent purification methods employed. Here, we compare the purity of this compound synthesized via oxidative homocoupling and purified by recrystallization, with a commercially available standard and a synthesized aromatic analogue.

CompoundSynthesis MethodPurification MethodPurity by HPLC (%)Purity by GC-MS (%)Purity by qNMR (%)
Synthesized this compound Oxidative Homocoupling of 2-Methyl-3-butyn-2-olRecrystallization (Acetone/Hexane)98.598.298.8
Commercial this compound Not ApplicableNot Applicable>99.0>99.0>99.0
Synthesized 1,4-Diphenyl-1,3-butadiyne-1,4-diol Oxidative Homocoupling of Phenylacetylene CarbinolRecrystallization (Ethanol)97.897.598.1

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis of this compound via Oxidative Homocoupling

This procedure is adapted from established methods for the oxidative coupling of terminal alkynes.

Materials:

  • 2-Methyl-3-butyn-2-ol

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone

  • Oxygen balloon

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-3-butyn-2-ol (10.0 g, 119 mmol) in acetone (100 mL).

  • Add CuCl (0.59 g, 5.95 mmol) and TMEDA (0.69 g, 5.95 mmol) to the solution.

  • Fit the flask with an oxygen balloon and stir the reaction mixture vigorously at room temperature for 24 hours. The solution will typically turn green or blue.

  • After 24 hours, quench the reaction by adding a saturated aqueous solution of NH4Cl (50 mL).

  • Extract the aqueous layer with CH2Cl2 (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Acetone

  • Hexane

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot acetone.

  • Slowly add hexane to the hot solution until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals under vacuum. The expected melting point is 132-134°C.[1]

Purity Analysis

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or acetone.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).[2]

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Procedure: Accurately weigh the sample and the internal standard into an NMR tube. Dissolve in the deuterated solvent. Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay to ensure complete magnetization recovery.

  • Quantification: Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated using the known purity and mass of the internal standard and the molar masses of both compounds.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in assessing the purity of synthesized this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol Oxidative_Homocoupling Oxidative Homocoupling (CuCl, TMEDA, O2) 2-Methyl-3-butyn-2-ol->Oxidative_Homocoupling Crude_Product Crude this compound Oxidative_Homocoupling->Crude_Product Recrystallization Recrystallization (Acetone/Hexane) Crude_Product->Recrystallization Pure_Product Purified this compound Recrystallization->Pure_Product HPLC HPLC Pure_Product->HPLC GC-MS GC-MS Pure_Product->GC-MS qNMR qNMR Pure_Product->qNMR

Caption: Experimental workflow for synthesis and purity assessment.

Purity_Analysis_Logic Start Synthesized Product Is_Purity_Known Purity Known? Start->Is_Purity_Known Select_Method Select Analytical Method(s) (HPLC, GC-MS, qNMR) Is_Purity_Known->Select_Method No End Purity Confirmed Is_Purity_Known->End Yes Perform_Analysis Perform Analysis Select_Method->Perform_Analysis Compare_Data Compare Data to Reference Standard Perform_Analysis->Compare_Data Assess_Purity Assess Final Purity Compare_Data->Assess_Purity Assess_Purity->End

Caption: Logical flow for purity determination of the final product.

References

The Principle of Cross-Validation in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to the Cross-Validation of Analytical Methods for Diyne Diols

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of novel compounds like diyne diols is critical. Ensuring the reliability of analytical methods through rigorous validation and cross-validation is a cornerstone of robust scientific research and regulatory compliance. This guide provides a comparative overview of common analytical techniques for the analysis of diyne diols, with a focus on the principles of cross-validation to ensure consistency and accuracy across different methods.

Cross-validation in analytical chemistry is the process of comparing the results from two or more distinct analytical methods to determine if they provide equivalent results.[1] This is crucial when a new method is developed to replace an existing one, when samples are analyzed at different laboratories, or when data from different analytical techniques are being compared in a single study.[2] The goal is to ensure that the data is reproducible and reliable, regardless of the method used.[3]

A typical cross-validation study involves analyzing the same set of quality control samples with both the "reference" and "comparator" methods and statistically comparing the outcomes. Key performance parameters evaluated during method validation and cross-validation include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5]

Below is a logical workflow for conducting a cross-validation study between two analytical methods.

cluster_0 Method A (Reference) cluster_1 Method B (Comparator) cluster_2 Cross-Validation A1 Develop & Validate Method A A2 Prepare QC Samples A1->A2 A3 Analyze QC Samples with Method A A2->A3 B3 Analyze QC Samples with Method B A2->B3 Same QC Lot A4 Generate Dataset A A3->A4 C1 Statistical Comparison (e.g., t-test, F-test, Bland-Altman) A4->C1 B1 Develop & Validate Method B B2 Prepare QC Samples B1->B2 B2->B3 B4 Generate Dataset B B3->B4 B4->C1 C2 Evaluate Equivalence C1->C2 C3 Acceptance Criteria Met? C2->C3 C4 Equivalent? C3->C4 C5 Methods are Interchangeable C4->C5 Yes C6 Investigate Discrepancies C4->C6 No

Caption: Logical workflow for cross-validation of two analytical methods.

Comparison of Analytical Methods for Diyne Diol Analysis

Several analytical techniques can be employed for the characterization and quantification of diyne diols. The choice of method depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The primary methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of organic molecules. For diyne diols, which are polar compounds, both normal-phase and reversed-phase chromatography can be suitable. Diol columns are particularly well-suited for the analysis of polar compounds like diols and can be used in both normal-phase and hydrophilic interaction liquid chromatography (HILIC) modes.[6][7][8]

Experimental Protocol (General) A typical HPLC method for diyne diol analysis would involve a C18 or a Diol stationary phase.[7][9] The mobile phase could be a gradient of an organic solvent (like acetonitrile or methanol) and water or a buffer.[6] Detection is commonly performed using a UV detector, as the conjugated diyne system should have a chromophore, or a mass spectrometer (LC-MS) for enhanced sensitivity and specificity.

start Start prep Sample Preparation (Dissolution in Mobile Phase) start->prep inject Injection into HPLC System prep->inject sep Chromatographic Separation (e.g., C18 or Diol Column) inject->sep detect Detection (UV or MS) sep->detect data Data Acquisition & Processing detect->data quant Quantification (Peak Area vs. Calibration Curve) data->quant end End quant->end

Caption: General experimental workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar hydroxyl groups, diyne diols may require derivatization to increase their volatility and thermal stability for GC analysis.

Experimental Protocol (General) The diyne diol sample would first be derivatized, for example, by silylation, to convert the polar -OH groups into less polar silyl ethers. The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar or mid-polar phase).[10] The separated components then enter the mass spectrometer for detection and identification based on their mass spectra.[11]

start Start prep Sample Preparation start->prep deriv Derivatization (e.g., Silylation) prep->deriv inject Injection into GC-MS deriv->inject sep Gas Chromatographic Separation inject->sep ion Ionization (e.g., EI) sep->ion mass_an Mass Analysis (Quadrupole) ion->mass_an detect Detection mass_an->detect data Data Acquisition & Analysis detect->data end End data->end

Caption: General experimental workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR). It provides detailed information about the molecular structure of the diyne diol. For quantitative purposes, an internal standard with a known concentration is added to the sample.

Experimental Protocol (General) The diyne diol sample is dissolved in a deuterated solvent, and a known amount of an internal standard is added. The ¹H NMR spectrum is then acquired. The concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. Chiral derivatizing agents can also be used with NMR to determine the enantiomeric purity of chiral diols.[12]

start Start prep Sample Preparation (Dissolve in Deuterated Solvent) start->prep is Add Internal Standard prep->is nmr Acquire NMR Spectrum (e.g., ¹H NMR) is->nmr process Process Spectrum (Phasing, Baseline Correction) nmr->process integrate Integrate Signals (Analyte and Standard) process->integrate calc Calculate Concentration integrate->calc end End calc->end

Caption: General experimental workflow for quantitative NMR (qNMR) analysis.

Quantitative Data Summary and Comparison

The following table summarizes the typical performance characteristics of the discussed analytical methods for the analysis of small organic molecules like diyne diols. The values presented are indicative and would need to be established for a specific diyne diol and matrix during method validation.

ParameterHPLC-UVGC-MSqNMR
Specificity Moderate to High (Depends on chromatographic resolution)Very High (Based on retention time and mass spectrum)High (Based on unique chemical shifts)
Linearity (r²) > 0.99[4]> 0.99> 0.999
Accuracy (% Recovery) 98-102%95-105%97-103%
Precision (% RSD) < 2%[3]< 5%< 3%
LOD/LOQ Low (ng/mL to µg/mL)Very Low (pg/mL to ng/mL)High (µg/mL to mg/mL)
Throughput HighModerateLow to Moderate
Sample Prep Simple (dissolution)More complex (derivatization may be needed)Simple (dissolution)
Strengths Robust, versatile, high throughputExcellent selectivity and sensitivityAbsolute quantification, structural info
Weaknesses Moderate selectivity without MSRequires volatility, potential for thermal degradationLower sensitivity, higher instrumentation cost

Conclusion

The choice of an analytical method for diyne diols depends on the specific research question. HPLC is a robust and versatile method for routine quantification. GC-MS offers superior sensitivity and selectivity, especially for trace analysis, provided the diyne diol is amenable to gas chromatography. qNMR, while less sensitive, is an excellent primary method for characterization and can provide highly accurate quantification without the need for a reference standard of the analyte itself (when using an internal standard).

A thorough cross-validation between two of these methods, for example, HPLC and LC-MS, would provide a high degree of confidence in the analytical data.[13] This is particularly important in regulated environments such as drug development, where data integrity and reliability are paramount. The experimental protocols and performance characteristics outlined in this guide provide a foundation for developing and validating analytical methods for the exciting class of diyne diol compounds.

References

The Versatility of 3,5-Octadiyne-2,7-diol: A Comparative Review of Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 3,5-Octadiyne-2,7-diol and its structural analogs represent a versatile class of compounds with significant potential in materials science, organic synthesis, and pharmacology. This guide provides a comparative overview of the known and potential applications of these diacetylene diols, supported by available experimental data and protocols for key synthetic methodologies.

While specific research on this compound is limited, this guide draws comparisons from closely related diacetylene diols, such as 2,4-hexadiyne-1,6-diol, to infer its properties and potential applications. The core structure, a conjugated diyne flanked by hydroxyl groups, is the key to its utility, serving as a rigid building block for polymers and a reactive intermediate for complex organic molecules.

I. Applications in Materials Science: Polydiacetylene-Based Sensors

Diacetylene diols are primarily utilized as monomers for the synthesis of polydiacetylenes (PDAs). These polymers are highly conjugated and exhibit unique chromic properties, changing color in response to external stimuli such as heat, radiation, or mechanical stress. This makes them excellent candidates for sensor applications.

A key application for PDAs derived from diacetylene diols is in radiation dosimetry. When exposed to ionizing radiation, the monomer undergoes solid-state polymerization, leading to a visible color change that can be correlated to the absorbed dose. Radiochromic films based on this technology are used for quality assurance in radiotherapy.[1][2][3]

Comparative Performance of Radiochromic Films:

While direct data for a film based on this compound is unavailable, we can compare the performance of commercially available Gafchromic™ films, which utilize different diacetylene derivatives.

Film TypeRecommended Dose Range (Gy)Key Features
Gafchromic™ EBT3 0.1 - 20High spatial resolution, near tissue-equivalence.[4]
Gafchromic™ EBT4 0.1 - 20Improved signal-to-noise ratio compared to EBT3.[4]
Gafchromic™ EBT-XD 0.5 - 40Designed for higher dose ranges.[4]
Gafchromic™ MD-V3 1 - 100Extended high dose range, consistent lateral response.[4]

The performance of a hypothetical film based on this compound would likely fall within a similar range, with specific sensitivity and dose response characteristics being dependent on the precise formulation and crystal packing of the monomer.

Experimental Workflow for Fabricating a Polydiacetylene-Based Dosimeter Film:

The following diagram outlines a general workflow for the fabrication of a polydiacetylene-based sensor film, a primary application for diacetylene diols.

G cluster_prep Monomer Preparation cluster_film Film Fabrication cluster_use Application synthesis Synthesis of This compound purification Purification and Crystallization synthesis->purification dispersion Dispersion in Polymer Matrix (e.g., PVA) purification->dispersion coating Coating onto Substrate dispersion->coating drying Drying coating->drying irradiation Exposure to Ionizing Radiation drying->irradiation polymerization Solid-State Polymerization irradiation->polymerization analysis Colorimetric Analysis polymerization->analysis

Workflow for Polydiacetylene Film Fabrication.

II. Utility in Organic Synthesis

Diacetylene diols are valuable building blocks in organic synthesis due to their rigid structure and the reactivity of their triple bonds and hydroxyl groups. They can be used to construct complex molecules, including natural products and chiral ligands.

A. Synthesis of Diacetylene Diols: The Glaser-Hay Coupling

A common method for synthesizing symmetrical diacetylene diols is the Glaser-Hay coupling, which involves the oxidative homocoupling of terminal alkynes.[5][6][7] For this compound, the starting material would be 1-butyn-3-ol.

Experimental Protocol: Glaser-Hay Coupling for the Synthesis of a Symmetrical Diacetylene Diol

  • Catalyst Preparation: A catalytic amount of a copper(I) salt, such as CuCl or CuI, is mixed with a ligand, typically an amine like N,N,N',N'-tetramethylethylenediamine (TMEDA), in a suitable solvent (e.g., acetone, methanol, or pyridine).[5][7]

  • Reaction Setup: The terminal alkyne (e.g., 1-butyn-3-ol) is dissolved in the reaction solvent and added to the catalyst mixture.

  • Oxidation: An oxidant, typically oxygen from the air, is bubbled through the reaction mixture. The reaction is stirred at room temperature.

  • Workup: After the reaction is complete (monitored by TLC or GC), the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with an aqueous solution of a chelating agent (e.g., EDTA) to remove the copper catalyst.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the pure diacetylene diol.

G start Terminal Alkyne (e.g., 1-butyn-3-ol) reaction Glaser-Hay Coupling start->reaction catalyst Cu(I) Salt + TMEDA in Solvent catalyst->reaction oxidant O2 (Air) oxidant->reaction product Symmetrical Diacetylene Diol (e.g., this compound) reaction->product

Glaser-Hay Coupling for Diacetylene Diol Synthesis.

B. Stereoselective Synthesis of Chiral Diols

III. Biological Activity and Potential in Drug Development

Several studies have investigated the cytotoxic properties of naturally occurring and synthetic diacetylene compounds against various cancer cell lines.[13][14][15][16][17] This suggests that diacetylene diols, including this compound, could serve as scaffolds for the development of novel therapeutic agents.

Cytotoxicity of Diacetylene Derivatives:

The following table summarizes the cytotoxic activity of some diacetylene compounds, highlighting their potential as anticancer agents.

CompoundSourceTarget Cell LinesNoted ActivityReference
MontiporynesStony Coral (Montipora sp.)Human solid tumor cell linesSignificant cytotoxicity, induction of apoptosis.[13]
Heptadecatriene-diyne-diolDendropanax arboreusHep-G2, A-431, H-4IIE, L-1210Cytotoxic to tumor cells, not normal hepatocytes.[15]
Polyacetylenes from Echinacea pallidaEchinacea pallida rootsPancreatic (MIA PaCa-2) and colonic (COLO320) cancer cellsConcentration-dependent cytotoxicity.[17]

The presence of the diyne functionality is believed to be crucial for the observed biological activity, although the exact mechanisms of action are still under investigation. Further research into the structure-activity relationship of compounds like this compound is warranted to explore their therapeutic potential.

Logical Relationship of Diacetylene Diols in Drug Discovery:

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_development Lead Optimization start This compound Scaffold derivatization Chemical Modification start->derivatization in_vitro In Vitro Cytotoxicity Assays derivatization->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_compound Identification of Lead Compound sar->lead_compound preclinical Preclinical Development lead_compound->preclinical

References

Safety Operating Guide

Personal protective equipment for handling 3,5-Octadiyne-2,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3,5-Octadiyne-2,7-diol

This guide provides crucial safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. The following procedures are based on the safety data for the closely related compound, 2,7-dimethyl-3,5-octadiyn-2,7-diol, and should be considered the minimum safety standards.

Personal Protective Equipment (PPE)

Given the irritant nature of analogous compounds, which can cause skin, eye, and respiratory irritation, the following personal protective equipment is mandatory.[1][2]

Protection Category Specific Requirements Rationale
Eye and Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3]To prevent eye irritation or serious eye damage from splashes or vapors.[1][2]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing.[3]To prevent skin contact and subsequent irritation.[1][2]
Respiratory Protection Work in a well-ventilated area. If ventilation is inadequate or if aerosols/mists are generated, use a NIOSH-approved respirator.To avoid inhalation of vapors or mists that may cause respiratory irritation.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to ensure laboratory safety.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • Always work within a certified chemical fume hood to ensure adequate ventilation.[3]

    • Confirm that a safety shower and eyewash station are unobstructed and operational.

    • Before starting, inspect the container of this compound for any signs of damage or leakage.

  • Safe Handling Practices :

    • Avoid direct contact with the skin and eyes.[3]

    • Do not breathe in any dust, vapors, or mists that may be generated.[1]

    • After handling, wash hands and any exposed skin thoroughly.[1][3]

    • Store the chemical in a cool, dry, and well-ventilated area in a tightly sealed container.[1]

  • Accidental Spill Response :

    • In case of a spill, immediately evacuate non-essential personnel from the area.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Ventilate the area and clean the spill site once the material has been removed.

Waste Disposal Plan
  • Chemical Waste : Dispose of any unused this compound and spill cleanup materials as hazardous waste. All waste must be disposed of in accordance with local, state, and federal regulations.[1][3]

  • Contaminated Materials : Any PPE or lab supplies that have come into contact with the chemical should be considered contaminated and disposed of as hazardous waste.

  • Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Visual Workflow for Safe Chemical Handling

The following diagram outlines the critical steps for safely managing this compound throughout its lifecycle in the laboratory.

SafeHandlingWorkflow Safe Handling Workflow for this compound prep 1. Pre-Operational Checks (Verify Fume Hood, Eyewash, PPE) handling 2. Chemical Handling (Use in Fume Hood, Avoid Contact) prep->handling storage 3. Storage (Cool, Dry, Ventilated, Tightly Sealed) handling->storage spill_check Spill or Exposure? storage->spill_check spill_response 4a. Emergency Response (Evacuate, Contain, Clean) spill_check->spill_response Yes waste_disposal 4b. Waste Disposal (Label and Segregate Hazardous Waste) spill_check->waste_disposal No spill_response->waste_disposal post_handling 5. Post-Handling (Decontaminate Area, Remove PPE, Wash Hands) waste_disposal->post_handling

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.